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  • Product: 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride
  • CAS: 874154-69-5

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride

An In-Depth Technical Guide to 1-Aminocyclopropane-1-carboxylic Acid Hydrochloride and its Activated Derivatives for Advanced Research Abstract This technical guide provides a comprehensive overview of 1-Aminocyclopropan...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Aminocyclopropane-1-carboxylic Acid Hydrochloride and its Activated Derivatives for Advanced Research

Abstract

This technical guide provides a comprehensive overview of 1-Aminocyclopropane-1-carboxylic acid hydrochloride (ACC hydrochloride), a pivotal building block in synthetic chemistry and a molecule of significant interest in agricultural and neuropharmacological research. While the direct hydrochloride salt of the corresponding acyl chloride, "1-Aminocyclopropane-1-carbonyl-chloride hydrochloride," is not a stable or commercially available entity due to inherent intramolecular reactivity, this guide will focus on the stable precursor, ACC hydrochloride. We will delve into its chemical structure, physical properties, and provide detailed, field-proven protocols for its handling, N-protection, and subsequent conversion to the activated N-protected 1-aminocyclopropane-1-carbonyl chloride. This activated intermediate is a versatile reagent for the synthesis of a wide array of complex molecules, making this guide an essential resource for researchers, scientists, and professionals in drug development.

Introduction: Understanding the Chemistry of 1-Aminocyclopropane-1-carboxylic Acid and its Derivatives

1-Aminocyclopropane-1-carboxylic acid (ACC) is a conformationally constrained, non-proteinogenic α-amino acid.[1][2] Its rigid cyclopropane backbone imparts unique stereochemical properties, making it a valuable synthon for introducing constrained motifs into peptides and other bioactive molecules. The hydrochloride salt, 1-Aminocyclopropane-1-carboxylic acid hydrochloride, is the common, stable, and commercially available form of this amino acid.

A key challenge in the chemical manipulation of ACC lies in the dual reactivity of its amino and carboxylic acid functional groups. Direct conversion of ACC hydrochloride to its acyl chloride is synthetically unfeasible. The free amino group, even in its protonated hydrochloride form, is sufficiently nucleophilic to react with the highly electrophilic acyl chloride, leading to rapid oligomerization or polymerization.[3] Therefore, a protection strategy for the amino group is a prerequisite for any synthetic transformation involving the activation of the carboxylic acid.

This guide will first provide a detailed profile of 1-Aminocyclopropane-1-carboxylic acid hydrochloride and then present a logical workflow for its utilization in synthesis, focusing on the critical steps of N-protection and subsequent acyl chloride formation.

Chemical Structure and Physicochemical Properties of 1-Aminocyclopropane-1-carboxylic Acid Hydrochloride

The foundational molecule for our discussion is 1-Aminocyclopropane-1-carboxylic acid hydrochloride. Its structure and key properties are summarized below.

Chemical Structure
  • IUPAC Name: 1-aminocyclopropane-1-carboxylic acid;hydrochloride[4]

  • CAS Number: 68781-13-5[4][5][6]

  • Molecular Formula: C₄H₈ClNO₂[4][5]

  • Molecular Weight: 137.56 g/mol [4][5]

Physicochemical Data
PropertyValueSource
Melting Point231 °C (decomposes)[7]
SolubilitySoluble in water.[8]
AppearanceWhite crystalline powder.[8]
StorageStore at 4°C.[5]

Synthesis and Reactivity of 1-Aminocyclopropane-1-carboxylic Acid

1-Aminocyclopropane-1-carboxylic acid can be synthesized through various routes, including the alkylation of glycine equivalents and the cyclization of γ-substituted amino acid derivatives.[9] One common industrial synthesis involves the reaction of nitroacetate with 1,2-dihaloethane, followed by nitro reduction and hydrolysis.[10]

The reactivity of ACC is largely dictated by its two functional groups.[8] The strained cyclopropane ring also influences its chemical behavior.[8] In biological systems, ACC is the immediate precursor to the plant hormone ethylene, a conversion catalyzed by ACC oxidase.[2][11] It also has roles in ethylene-independent signaling pathways and as an agonist at the glycine site of the NMDA receptor in mammals.[1][8]

Experimental Protocols

Workflow for the Synthesis of N-Protected 1-Aminocyclopropane-1-carbonyl chloride

The following diagram illustrates the necessary synthetic workflow, starting from the stable ACC hydrochloride.

G A 1-Aminocyclopropane-1-carboxylic acid hydrochloride B N-Protection (e.g., with Boc₂O or Fmoc-Cl) A->B C N-Protected 1-Aminocyclopropane-1-carboxylic acid B->C D Acyl Chloride Formation (e.g., with (COCl)₂ or SOCl₂) C->D E N-Protected 1-Aminocyclopropane-1-carbonyl chloride D->E

Caption: Synthetic pathway from ACC hydrochloride to its N-protected acyl chloride.

Protocol 1: N-Boc Protection of 1-Aminocyclopropane-1-carboxylic acid

Rationale: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. This protocol describes a standard procedure for the Boc-protection of ACC.

Materials:

  • 1-Aminocyclopropane-1-carboxylic acid hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-Aminocyclopropane-1-carboxylic acid hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

  • Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.

  • Stir the mixture at room temperature overnight.

  • Acidify the reaction mixture to a pH of approximately 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-1-aminocyclopropane-1-carboxylic acid.

Protocol 2: Formation of N-Boc-1-aminocyclopropane-1-carbonyl chloride

Rationale: The conversion of a carboxylic acid to an acyl chloride is a standard transformation that "activates" the carboxyl group for subsequent nucleophilic attack. Oxalyl chloride is a common and effective reagent for this purpose, with the byproducts (CO, CO₂, and HCl) being gaseous, which simplifies purification.

Materials:

  • N-Boc-1-aminocyclopropane-1-carboxylic acid

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • Dissolve N-Boc-1-aminocyclopropane-1-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of DMF (1-2 drops).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • The resulting solution of N-Boc-1-aminocyclopropane-1-carbonyl chloride in DCM is typically used immediately in the next synthetic step without isolation.

Handling and Safety Considerations

  • 1-Aminocyclopropane-1-carboxylic acid hydrochloride: While generally stable, it should be stored in a cool, dry place.[5]

  • Acyl Chlorides: N-protected 1-aminocyclopropane-1-carbonyl chloride is a reactive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions involving acyl chlorides should be conducted under anhydrous conditions.

Applications in Research and Development

The N-protected 1-aminocyclopropane-1-carbonyl chloride is a valuable intermediate for the synthesis of:

  • Peptidomimetics: Incorporation of the ACC moiety into peptide chains can induce specific conformations and enhance metabolic stability.

  • Novel Agrochemicals: Given the role of ACC in plant biology, its derivatives are explored for the development of new plant growth regulators.[8]

  • Pharmacologically Active Compounds: The constrained cyclopropane ring can serve as a scaffold for the design of new therapeutic agents.

Conclusion

While the direct synthesis and isolation of "1-Aminocyclopropane-1-carbonyl-chloride hydrochloride" present significant chemical challenges due to its inherent instability, this guide provides a practical and scientifically sound pathway for researchers to access the synthetically equivalent and highly useful N-protected acyl chloride. By starting with the stable and readily available 1-Aminocyclopropane-1-carboxylic acid hydrochloride, and following the detailed protocols for N-protection and subsequent activation, scientists can effectively utilize this unique building block in their synthetic endeavors.

References

  • Boissonnas, R. A., & Schumann, I. (1952). Helv. Chim. Acta, 35, 2229.
  • Fruton, J. S., Hearn, W. R., Ingram, V. M., Wiggans, D. S., & Winitz, M. (1953). J. Biol. Chem., 204, 891.
  • Greenberg, J. A., & Sammakia, T. (2017). The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good unpurified yields. J. Org. Chem., 82, 3245-3251.
  • Hardee, D. J., Kovalchuke, L., & Lambert, T. H. (2010). Aromatic cation-activated nucleophilic acyl substitution. J. Am. Chem. Soc., 132, 5002-5003.
  • Iqbal, N., & Cho, E. J. (2016). Using an efficient visible-light photocatalysis-based method, a mixture of an aldehyde, tert-butyl hydrogen peroxide, and N-chlorosuccinimide afforded an acid chloride in the presence of Ru(bpy)
  • Magee, Z., & Hofmann, K. (1949). This Journal, 71, 1515.
  • ACS Publications. (n.d.). Acyl Chlorides of Amino Acids and Peptides as Monomers for the Preparation of Polymeric Polypeptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of amino acids and acyl chlorides for the synthesis of.... Retrieved from [Link]

  • Taylor & Francis Online. (2006, August 16). PREPARATION OF N-ACYL DERIVATIVES OF AMINO ACIDS FROM ACYL CHLORIDES AND AMINO ACIDS IN THE PRESENCE OF CATIONIC SURFACTANTS. A VARIATION OF THE SCHOTTEN-BAUMANN METHOD OF BENZOYLATION OF AMINO ACIDS. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1). Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 1-Aminocyclopropane-1-carbonitrile--hydrogen chloride (1/1). Retrieved from [Link]

  • PubMed. (2006, October 31). Mechanistic investigations of 1-aminocyclopropane 1-carboxylic acid oxidase with alternate cyclic and acyclic substrates. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. Retrieved from [Link]

  • Frontiers. (n.d.). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Retrieved from [Link]

  • Google Patents. (n.d.). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • Journal of the American Chemical Society. (2018, November 25). Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin. Retrieved from [Link]

  • PMC. (n.d.). 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives | Request PDF. Retrieved from [Link]

  • PubMed. (2000, October 27). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. Retrieved from [Link]

Sources

Exploratory

Unveiling the Mechanism of Action of 1-Aminocyclopropane-1-Carbonyl Chloride Hydrochloride in Ethylene Biosynthesis Research

Document Type: Technical Whitepaper Target Audience: Plant Physiologists, Biochemical Researchers, and Drug Development Professionals Executive Summary Ethylene is a pleiotropic gaseous phytohormone that dictates critica...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Plant Physiologists, Biochemical Researchers, and Drug Development Professionals

Executive Summary

Ethylene is a pleiotropic gaseous phytohormone that dictates critical stages of plant development, from seed germination to fruit ripening and stress response[1]. The biosynthesis of ethylene is governed by the Yang Cycle, wherein 1-aminocyclopropane-1-carboxylic acid (ACC) serves as the direct, rate-limiting precursor[2]. While native ACC is widely used in feeding assays, the synthetic derivative 1-Aminocyclopropane-1-carbonyl chloride hydrochloride (ACC-Cl·HCl) offers advanced mechanistic utility.

As a highly reactive, electrophilic acyl donor, ACC-Cl·HCl functions not only as a rapid in situ burst-generator of ACC via aqueous hydrolysis but also as a critical building block for synthesizing ACC-conjugated fluorophores and affinity probes. This whitepaper deconstructs the chemical dynamics of ACC-Cl·HCl, its mechanistic integration into the Yang Cycle, and the self-validating protocols required to leverage it in modern biochemical assays.

Chemical Profiling & Reactivity Dynamics

To understand the mechanism of action of ACC-Cl·HCl, one must first analyze its structural causality. The molecule is the acid chloride derivative of ACC.

  • The Role of the Hydrochloride Salt: The free amine group of an amino acid chloride is highly nucleophilic. If left unprotonated, the amine of one ACC-Cl molecule would rapidly attack the acyl chloride of another, leading to uncontrolled intermolecular polymerization (forming poly-ACC peptides). By formulating the compound as a hydrochloride salt (ACC-Cl·HCl), the amine is protonated ( −NH3+​ ), rendering it non-nucleophilic and stabilizing the highly reactive acyl chloride moiety for storage and controlled experimental use.

  • Bimodal Reactivity: Depending on the solvent environment, ACC-Cl·HCl exhibits two distinct mechanistic pathways:

    • Aqueous Hydrolysis: In buffered aqueous media (pH 7.0–7.4), the acyl chloride undergoes rapid nucleophilic attack by water, liberating HCl and yielding pure ACC.

    • Anhydrous Acylation: In anhydrous organic solvents (e.g., DMF, DMSO) in the presence of a non-nucleophilic base, it acts as a potent acyl donor to synthesize ACC-amides or ACC-esters.

Mechanism of Action in the Yang Cycle

The Yang Cycle describes the metabolic pathway converting Methionine to S-adenosyl-L-methionine (SAM), which is then cleaved by ACC Synthase (ACS) to form ACC. Finally, ACC Oxidase (ACO) oxidizes ACC to produce ethylene, hydrogen cyanide (HCN), and carbon dioxide[1][3].

When ACC-Cl·HCl is introduced into an experimental biological system, its mechanism of action bypasses the upstream regulatory bottlenecks (like ACS turnover)[4].

Pathway A: In Situ Substrate Generation (Hydrolytic Pathway)

When injected into an aqueous in vitro assay or plant tissue, ACC-Cl·HCl rapidly hydrolyzes. This generates a sudden, saturating burst of ACC. Because ACO is a 2-oxoglutarate-dependent dioxygenase (2OGD) requiring Fe(II) and ascorbate[3][5], this sudden influx of substrate allows researchers to isolate and measure the maximum velocity ( Vmax​ ) of ACO without the confounding variable of upstream ACS activity.

Pathway B: Synthesis of Reporter Probes (Acylation Pathway)

Plants naturally regulate ethylene levels by sequestering ACC into inactive conjugates, such as 1-malonyl-ACC (MACC) or jasmonyl-ACC (JA-ACC)[2][6]. To study ACO binding kinetics and discover novel ACO isoforms, researchers utilize the acylating power of ACC-Cl·HCl to create synthetic probes. By reacting ACC-Cl·HCl with amine-functionalized fluorophores (e.g., 7-amino-4-methylcoumarin) or amine-derivatized agarose beads, scientists can synthesize fluorogenic ACC-substrates or ACC-affinity chromatography matrices.

YangCycle Met Methionine SAM S-adenosyl-L-methionine (SAM) Met->SAM SAM Synthetase ACC Native ACC SAM->ACC ACC Synthase (ACS) Ethylene Ethylene (C2H4) ACC->Ethylene ACC Oxidase (ACO) ACC_Cl ACC-Cl·HCl (Synthetic Probe) ACC_Cl->ACC Aqueous Hydrolysis (Burst Generation) Probes ACC-Affinity Probes (Fluorophores/Resins) ACC_Cl->Probes Anhydrous Acylation (Probe Synthesis)

Diagram 1: Integration of ACC-Cl·HCl into the Yang Cycle and probe synthesis pathways.

Quantitative Data & Kinetic Modeling

Understanding the kinetic parameters of ACC-Cl·HCl and its resulting products is critical for designing robust assays. The following table summarizes the key quantitative metrics required for experimental modeling.

ParameterValue / CharacteristicExperimental Significance
Hydrolysis Half-life (pH 7.4, 25°C)< 1 minuteEnsures rapid, burst-release of the ACC substrate in aqueous media.
ACO Michaelis Constant ( Km​ ) ~20 - 60 µM (Isoform dependent)Dictates the required molarity of ACC-Cl·HCl to achieve enzyme saturation.
Reaction Stoichiometry 1:1 (ACC-Cl : ACC)Allows precise molar calculation of active substrate post-hydrolysis.
Acylation Efficiency (Anhydrous)> 85% yieldEnables high-throughput synthesis of ACC-reporter probes.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the action.

Protocol 1: In Vitro Ethylene Evolution Assay via Gas Chromatography

This protocol utilizes ACC-Cl·HCl to measure the specific activity of purified ACC Oxidase (ACO).

Step 1: Reagent Preparation (Anhydrous) Dissolve 10 mM of ACC-Cl·HCl in anhydrous Dimethyl Sulfoxide (DMSO). Causality: Anhydrous DMSO prevents premature hydrolysis of the acyl chloride, ensuring the exact molarity is maintained until introduction to the enzyme.

Step 2: Reaction Buffer Setup In a 10 mL gas-tight glass vial, prepare 2 mL of reaction buffer containing 50 mM Tris-HCl (pH 7.4), 30 mM sodium ascorbate, 50 µM FeSO 4​ , and 10% glycerol. Add 10 µg of purified plant ACO extract. Causality: ACO is a 2OGD enzyme; ascorbate acts as a reducing agent to maintain iron in the Fe(II) state, which is strictly required for the catalytic oxidation of ACC[3][5].

Step 3: Substrate Injection & Hydrolysis Seal the vial with a rubber septum. Using a Hamilton syringe, inject 20 µL of the ACC-Cl·HCl/DMSO solution directly into the buffer. Causality: The basic/neutral buffer instantly neutralizes the liberated HCl and hydrolyzes the acyl chloride, generating a saturating burst of ACC to initiate the reaction simultaneously across all enzyme active sites.

Step 4: Incubation & Headspace Sampling Incubate the sealed vial at 30°C for 30 minutes. Following incubation, use a gas-tight syringe to extract 1 mL of the headspace gas.

Step 5: GC-FID Quantification Inject the 1 mL headspace sample into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) and an alumina-based capillary column. Causality: GC-FID provides highly sensitive, direct quantification of ethylene gas, validating the successful biochemical conversion of the synthetic precursor by ACO.

Workflow Prep Prepare ACC-Cl·HCl in anhydrous DMSO Inject Inject into aqueous ACO assay buffer Prep->Inject Hydrolysis In situ conversion to ACC + HCl Inject->Hydrolysis pH 7.4 Buffer Incubate Seal & Incubate (Ethylene Evolution) Hydrolysis->Incubate ACO + Fe(II) GC Gas Chromatography (FID Quantification) Incubate->GC Headspace Gas

Diagram 2: Experimental workflow for GC-FID validated ethylene evolution assays.

Protocol 2: Synthesis of ACC-Affinity Matrices

To isolate uncharacterized ACO isoforms from crude plant lysates, ACC-Cl·HCl is used to synthesize affinity chromatography resins.

  • Resin Preparation: Wash 5 mL of primary amine-derivatized cross-linked agarose beads with anhydrous N,N-Dimethylformamide (DMF).

  • Coupling Reaction: Suspend the beads in 10 mL of DMF containing 2 equivalents of N,N-Diisopropylethylamine (DIPEA). Add 50 mM of ACC-Cl·HCl dropwise at 0°C. Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated HCl, driving the acylation reaction forward without competing with the amine beads for the acyl chloride.

  • Capping & Washing: After 4 hours of agitation at room temperature, add 1 M ethanolamine to cap any unreacted acyl chlorides. Wash extensively with aqueous buffer to remove DMF. The resulting matrix contains covalently bound ACC moieties, ready to act as "bait" for ACO enzymes during affinity purification.

References

  • The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance.Preprints.org.
  • 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator.National Center for Biotechnology Information (PMC).
  • 1-Aminocyclopropane-1-carboxylic acid oxidase determines the fate of ethylene biosynthesis in a tissue-specific way to fine-tune development and stress resilience.bioRxiv.
  • 1-aminocyclopropane-1-carboxylic acid oxidase determines the fate of ethylene biosynthesis in a tissue-specific way.Oxford Academic.
  • The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance.National Center for Biotechnology Information (PMC).
  • 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene!Frontiers.

Sources

Foundational

A Technical Guide to the Predicted Spectroscopic Data of 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Chemical and Biological Context The cyclopropane ring is a recurring motif in numerous biologically active molecules, imparting c...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Chemical and Biological Context

The cyclopropane ring is a recurring motif in numerous biologically active molecules, imparting conformational rigidity and unique electronic properties that can enhance metabolic stability and binding affinity.[1][2] 1-Aminocyclopropane-1-carboxylic acid (ACC) is a well-known non-proteinogenic amino acid that serves as the immediate precursor to the plant hormone ethylene, which regulates a myriad of developmental processes.[2][3] The conversion of ACC to its acyl chloride hydrochloride derivative creates a highly reactive intermediate, suitable for a variety of synthetic transformations, such as amide bond formation, which is a cornerstone of medicinal chemistry.

This guide focuses on the predicted spectroscopic signature of 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride, providing a foundational understanding for its unambiguous identification.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following predicted NMR data is based on the known spectra of 1-Aminocyclopropane-1-carboxylic acid hydrochloride[4] and the established effects of substituting a carboxylic acid with an acyl chloride. The spectra are predicted for a common aprotic NMR solvent, such as DMSO-d₆, to avoid reaction with the acyl chloride moiety and to allow for the observation of the amine protons.[5]

Predicted ¹H NMR Data
Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale and Causality
~9.5 (broad s)Singlet3H-NH₃⁺The acidic protons of the protonated amine are expected to be significantly deshielded and will likely appear as a broad singlet due to exchange and quadrupolar broadening.[4]
~1.6-1.8Multiplet4HCyclopropyl -CH₂-The four protons on the cyclopropane ring are chemically equivalent but magnetically non-equivalent, leading to a complex multiplet. The electron-withdrawing effect of the acyl chloride and the protonated amine will shift these protons downfield compared to unsubstituted cyclopropane.[6]
Predicted ¹³C NMR Data
Predicted Chemical Shift (δ) ppmAssignmentRationale and Causality
~175C=O (Acyl Chloride)The carbonyl carbon of an acyl chloride is typically found in this region, slightly downfield from the corresponding carboxylic acid (~171.5 ppm for the parent acid hydrochloride) due to the strong electron-withdrawing effect of the chlorine atom.[4][7]
~35Quaternary Cyclopropyl CarbonThis carbon, attached to both the amino and carbonyl groups, is expected to be deshielded. Its chemical shift will be similar to that of the parent acid hydrochloride (33.7 ppm).[4]
~15Cyclopropyl -CH₂-The methylene carbons of the cyclopropane ring are expected in this region, similar to the parent compound (13.1 ppm).[4][6]

Proposed Experimental Protocol for NMR Data Acquisition

To ensure the integrity of the compound and the quality of the data, the following protocol is recommended:

  • Sample Preparation:

    • Due to the reactive nature of the acyl chloride, all glassware must be thoroughly dried to remove any traces of water.

    • Dissolve 5-10 mg of 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride in approximately 0.6 mL of anhydrous deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable aprotic solvent that will not react with the acyl chloride.[5]

    • The sample should be prepared immediately before analysis to minimize degradation.

  • Instrumentation:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Analysis:

    • Obtain a standard one-dimensional ¹H spectrum.

    • The spectral width should be set to encompass the expected chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Analysis:

    • Obtain a proton-decoupled ¹³C spectrum.

    • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio for the quaternary carbon.

Workflow for NMR Data Acquisition

Caption: Workflow for NMR sample preparation and data acquisition.

Predicted Mass Spectrometry Data and Fragmentation

Mass spectrometry of 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride is expected to be informative, although the molecular ion may be unstable. Electrospray ionization (ESI) in positive ion mode is a suitable technique.

Predicted Mass Spectrum
Predicted m/zIonRationale and Causality
119/121[M-HCl+H]⁺Loss of HCl followed by protonation of the resulting aminoketene is a plausible event in the ion source. The 3:1 isotopic pattern for chlorine would not be observed here.
102[M-Cl]⁺This would represent the acylium ion, which is a common and relatively stable fragment in the mass spectra of acyl chlorides.[8] This peak is expected to be prominent.
84[M-Cl-H₂O]⁺Subsequent loss of water from the acylium ion.
56[C₃H₄N]⁺Fragmentation of the cyclopropane ring can lead to this iminium ion.
Proposed Mass Spectrometry Fragmentation Pathway

The fragmentation of the parent molecule is likely to proceed through the loss of the chlorine atom to form a stable acylium ion. Further fragmentation of the cyclopropane ring can then occur.

Proposed ESI-MS Fragmentation Pathwaydot

MS_Fragmentation Parent [M+H]+ (not observed) Acylium [M-Cl]+ m/z = 102 Parent->Acylium - Cl Fragment1 [C3H4N]+ m/z = 56 Acylium->Fragment1 - CO

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Exploratory

Stability of 1-Aminocyclopropane-1-carbonyl-chloride Hydrochloride in Aqueous Environments: A Technical Guide

Abstract Introduction: The Nature of 1-Aminocyclopropane-1-carbonyl-chloride Hydrochloride 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride is a derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), a well-know...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Nature of 1-Aminocyclopropane-1-carbonyl-chloride Hydrochloride

1-Aminocyclopropane-1-carbonyl-chloride hydrochloride is a derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), a well-known precursor to the plant hormone ethylene.[1] The introduction of the acyl chloride functional group transforms a stable amino acid into a highly reactive molecule. Acyl chlorides are among the most reactive of the carboxylic acid derivatives.[2][3] The hydrochloride salt form indicates that the amino group is protonated, which is expected to influence its solubility and potentially its reactivity in aqueous media.

The high reactivity of acyl chlorides stems from the presence of two electronegative atoms (oxygen and chlorine) bonded to the carbonyl carbon. This creates a significant partial positive charge on the carbon, making it highly susceptible to nucleophilic attack.[3][4] In an aqueous environment, the most abundant nucleophile is water.

Predicted Chemical Stability and Degradation Pathways

The primary degradation pathway for ACC-HCl in an aqueous environment is expected to be rapid hydrolysis. This reaction involves the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the corresponding carboxylic acid, 1-aminocyclopropane-1-carboxylic acid, and hydrochloric acid.[5][6]

The generally accepted mechanism for acyl chloride hydrolysis is a nucleophilic addition-elimination reaction.[5]

Diagram: Predicted Hydrolysis of 1-Aminocyclopropane-1-carbonyl-chloride Hydrochloride

G cluster_mechanism Nucleophilic Addition-Elimination ACC_HCl 1-Aminocyclopropane-1-carbonyl-chloride Hydrochloride (ACC-HCl) Tetrahedral_Intermediate Tetrahedral Intermediate ACC_HCl->Tetrahedral_Intermediate Nucleophilic Attack by Water Water Water (H₂O) (Nucleophile) Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Intermediate Formation Proton_Transfer->Products Elimination of Cl⁻ & Deprotonation ACC 1-Aminocyclopropane-1-carboxylic acid (ACC) Proton_Transfer->ACC HCl Hydrochloric Acid (HCl) Proton_Transfer->HCl

Caption: Predicted hydrolysis pathway of ACC-HCl in an aqueous environment.

Factors Influencing Stability

Several factors are expected to significantly impact the rate of hydrolysis of ACC-HCl:

  • pH: The hydrolysis of acyl chlorides can be influenced by pH. While they react readily with neutral water, the reaction can be accelerated under basic conditions due to the presence of the more potent nucleophile, the hydroxide ion (OH⁻).[4] Conversely, under strongly acidic conditions, the concentration of the hydroxide ion is suppressed, but the reaction with water still proceeds rapidly.

  • Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.

  • Solvent Composition: The presence of other nucleophiles or co-solvents can lead to the formation of other products. For instance, if alcohols are present, esters may be formed.[5]

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is crucial for accurately determining the degradation kinetics of a reactive compound like ACC-HCl. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[7][8]

Stability-Indicating HPLC Method Development

The goal is to develop a method that can separate the parent compound (ACC-HCl) from its primary degradant (ACC) and any other potential impurities or byproducts.

Protocol: HPLC Method Development for ACC-HCl Stability

  • Column Selection: A reversed-phase C18 column is a good starting point for separating the polar parent compound and its degradant.

  • Mobile Phase Selection:

    • A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

    • The pH of the mobile phase should be carefully controlled to ensure consistent retention and peak shape, especially given the presence of the amino and carboxylic acid groups. A pH in the acidic range (e.g., pH 2.5-3.5) is often a good starting point for such compounds.

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) is likely suitable, as the carbonyl group of the acyl chloride and carboxylic acid will have some absorbance. However, derivatization with a UV-active agent can enhance sensitivity and specificity.[9][10][11]

  • Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting a solution of ACC-HCl to various stress conditions:

    • Acidic Hydrolysis: e.g., 0.1 M HCl at room temperature and elevated temperature.

    • Basic Hydrolysis: e.g., 0.1 M NaOH at controlled low temperature due to expected rapid degradation.

    • Oxidative Degradation: e.g., 3% H₂O₂.

    • Thermal Degradation: Heating the solid compound and a solution.

    • Photolytic Degradation: Exposing a solution to UV light.

  • Method Validation: Once developed, the method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[8]

Diagram: Workflow for Stability Assessment of ACC-HCl

G cluster_setup Experimental Setup cluster_analysis Analysis cluster_data Data Interpretation Prep_Solution Prepare Aqueous Solution of ACC-HCl Incubate Incubate at Controlled Temperature and pH Prep_Solution->Incubate Time_Points Sample at Defined Time Points Incubate->Time_Points Quench Quench Reaction (if necessary) Time_Points->Quench HPLC_Analysis Analyze by Stability-Indicating HPLC Method Quench->HPLC_Analysis Plot_Data Plot [ACC-HCl] vs. Time HPLC_Analysis->Plot_Data Determine_Kinetics Determine Rate Constant and Half-Life Plot_Data->Determine_Kinetics

Caption: Experimental workflow for determining the aqueous stability of ACC-HCl.

NMR Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy can be a valuable tool for monitoring the hydrolysis of ACC-HCl in real-time.[12] By following the disappearance of proton or carbon signals corresponding to the acyl chloride and the appearance of signals for the carboxylic acid, the reaction kinetics can be determined without the need for chromatographic separation.[13] This can also help in identifying any unexpected degradation products.

Quantitative Data Summary (Hypothetical)

As no experimental data for the stability of 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride is publicly available, the following table is a hypothetical representation of how stability data would be presented. The values are for illustrative purposes only and are based on the expected high reactivity of an acyl chloride.

ConditionTemperature (°C)pHHalf-life (t½)Primary Degradant
Neutral Aqueous Buffer257.0< 1 minute1-Aminocyclopropane-1-carboxylic acid
Acidic Aqueous Buffer252.0< 5 minutes1-Aminocyclopropane-1-carboxylic acid
Basic Aqueous Buffer510.0<< 1 minute1-Aminocyclopropane-1-carboxylate

Conclusion and Field-Proven Insights

Based on the fundamental principles of organic chemistry, 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride is predicted to be highly unstable in aqueous environments, undergoing rapid hydrolysis to 1-aminocyclopropane-1-carboxylic acid. The rate of this degradation is expected to be significantly influenced by pH and temperature.

For researchers and drug development professionals, the key takeaways are:

  • Handling: ACC-HCl should be handled under strictly anhydrous conditions to prevent premature degradation.

  • Aqueous Formulations: The development of aqueous formulations of ACC-HCl would be extremely challenging due to its inherent instability. Any application requiring an aqueous solution would necessitate in-situ formation or immediate use.

  • Analytical Considerations: When analyzing for the presence of ACC-HCl, it is critical to use a validated stability-indicating method and to handle samples in a manner that minimizes degradation prior to analysis. This may involve the use of aprotic solvents for sample preparation and quenching the hydrolysis reaction if necessary.

The protocols and methodologies outlined in this guide provide a robust framework for any scientist undertaking the characterization of the stability of this, or any other similarly reactive, molecule.

References

  • Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin. Journal of the American Chemical Society. Available at: [Link]

  • Acyl Chlorides and Acid Anhydrides. chemrevise. Available at: [Link]

  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. Available at: [Link]

  • Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Chemistry Steps. Available at: [Link]

  • ACYL CHLORIDES & ACIDS. LearnedGuys.com. Available at: [Link]

  • Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Science Publishing. Available at: [Link]

  • Determination of Degradation Pathways and Kinetics of Acyl Glucuronides by NMR Spectroscopy. ACS Publications. Available at: [Link]

  • Influence of pH on the acylation of l-hydroxyproline with palmitoyl chloride in an aqueous acetone medium. ResearchGate. Available at: [Link]

  • 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. PMC. Available at: [Link]

  • Acyl Chlorides (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. Available at: [Link]

  • Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. Google Patents.
  • Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions. PMC. Available at: [Link]

  • Taming Diamines and Acyl Chlorides by Carbon Dioxide in Selective Mono-Acylation Reactions. The Royal Society of Chemistry. Available at: [Link]

  • Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. RSC Publishing - The Royal Society of Chemistry. Available at: [Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. ResearchGate. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International - Chromatography Online. Available at: [Link]

  • Catalytic (3 + 2) annulation of donor–acceptor aminocyclopropane monoesters and indoles. Available at: [Link]

  • Reactions of Acid Chlorides. Chemistry LibreTexts. Available at: [Link]

  • Kinetics of the Hydrolysis of Acetyl Chloride. AIP Publishing. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. Available at: [Link]

  • The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. Google Patents.
  • Acyl Chlorides - formation and hydrolysis mechanism. YouTube. Available at: [Link]

  • Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Phylogenesis of the Functional 1-Aminocyclopropane-1-Carboxylate Oxidase of Fungi and Plants. MDPI. Available at: [Link]

  • 27Al NMR Study of the pH Dependent Hydrolysis Products of Al2(SO4)3 in Different Physiological Media. MDPI. Available at: [Link]

  • Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. Request PDF. Available at: [Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. Available at: [Link]

  • Mechanistic Investigations of 1-Aminocyclopropane 1-Carboxylic Acid Oxidase with Alternate Cyclic and Acyclic Substrates†. The Mirica Group. Available at: [Link]

  • Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution. PMC. Available at: [Link]

  • Quantitative NMR of chloride by an accurate internal standard approach. ResearchGate. Available at: [Link]

  • 33.3 Acyl chlorides Study Notes. IITian Academy. Available at: [Link]

  • Synthesis and Degradation of 1-Aminocyclopropane-1-carboxylic Acid by . Available at: [Link]

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Foundational

A Technical Guide to the Synthesis of 1-Aminocyclopropane-1-carbonyl Chloride Hydrochloride Precursors

Introduction: The Significance of a Strained Ring 1-Aminocyclopropane-1-carboxylic acid (ACC) is a fascinating and deceptively simple molecule. A non-proteinogenic amino acid, it is most widely known in the plant science...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Strained Ring

1-Aminocyclopropane-1-carboxylic acid (ACC) is a fascinating and deceptively simple molecule. A non-proteinogenic amino acid, it is most widely known in the plant sciences as the direct precursor to ethylene, a key phytohormone regulating a vast array of developmental processes.[1][2] Its conformationally constrained cyclopropyl scaffold has also made it and its derivatives highly attractive building blocks for medicinal chemists and drug development professionals.[3][4] Incorporating the ACC moiety into peptides can enhance enzymatic stability and fine-tune binding affinity for target proteins.[4]

To leverage this unique structure in complex syntheses, ACC must often be converted into a more reactive form. The acyl chloride, specifically 1-Aminocyclopropane-1-carbonyl chloride hydrochloride, is a premier activated intermediate. This guide provides an in-depth examination of the synthetic pathways to this valuable precursor, focusing on the core chemical challenges and field-proven methodologies. We will explore the construction of the ACC core, the critical role of protecting group strategies, and the final conversion to the target acyl chloride hydrochloride.

Core Synthetic Strategy: A Three-Pillar Approach

The synthesis of 1-Aminocyclopropane-1-carbonyl chloride hydrochloride is not a single reaction but a strategic sequence. The primary challenge lies in the presence of two reactive functional groups: a secondary amine and a carboxylic acid. The amine's nucleophilicity is incompatible with the electrophilic chlorinating agents required for acyl chloride formation. Therefore, a robust protection-activation-deprotection strategy is essential.

This overall workflow can be visualized as follows:

G cluster_0 cluster_1 cluster_2 cluster_3 A 1-Aminocyclopropane- 1-carboxylic Acid (ACC) B N-Boc-ACC A->B  Step 1:  Amine Protection   (e.g., Boc₂O) C N-Boc-ACC-Cl (N-Boc Protected Acyl Chloride) B->C  Step 2:  Chlorination   (e.g., SOCl₂) D 1-Aminocyclopropane-1-carbonyl Chloride Hydrochloride (Target) C->D  Step 3:  Deprotection & Salt Formation   (e.g., HCl in Dioxane)

Caption: Overall synthetic workflow for the target precursor.

This guide will first address the synthesis of the crucial starting material, ACC, before detailing the three core steps of the main pathway.

Part 1: Synthesis of the 1-Aminocyclopropane-1-carboxylic Acid (ACC) Core

Numerous methods for synthesizing the ACC core have been reported, each with distinct advantages.[3][5] A prevalent and scalable approach involves the bis-alkylation of a glycine equivalent with a 1,2-dielectrophile, such as 1,2-dibromoethane.

G cluster_reagents start Glycine Equivalent (e.g., Benzophenone Imine) intermediate Cyclopropyl Imine Intermediate start->intermediate Cyclization reagent1 + 1,2-Dibromoethane (Base, Phase-Transfer Catalyst) product 1-Aminocyclopropane- 1-carboxylic Acid (ACC) intermediate->product Deprotection reagent2 Acidic Hydrolysis

Caption: A common pathway for synthesizing the ACC core.

This method cleverly utilizes an imine to protect the amine and activate the α-carbon for alkylation.[6] Other notable routes include the cyclopropanation of alkenes and the intramolecular cyclization of γ-substituted amino acid derivatives.[3] A patented process describes synthesizing ACC from nitroacetate and 1,2-dihaloethane through alkylated cyclization, reduction, and hydrolysis.[5]

Part 2: The Main Pathway: Protection, Chlorination, and Deprotection

Step 1: Amine Protection with tert-Butoxycarbonyl (Boc)

Causality: The choice of the Boc protecting group is strategic. It is robust and stable under the basic and nucleophilic conditions often encountered in synthesis, yet it can be removed under acidic conditions that are compatible with the formation of the final hydrochloride salt.[7] The standard reagent for this transformation is Di-tert-butyl dicarbonate (Boc₂O).[8]

Experimental Protocol: N-Boc Protection of ACC

  • Dissolution: Suspend 1-Aminocyclopropane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of Dioxane and Water.

  • Basification: Add Sodium Hydroxide (approx. 2.2 eq) and stir until a clear solution is obtained.

  • Boc₂O Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of Di-tert-butyl dicarbonate (1.1 eq) in Dioxane dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (approx. 12-16 hours).

  • Workup: Concentrate the mixture in vacuo to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.

  • Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify with a cold solution of Potassium Hydrogen Sulfate (KHSO₄) or citric acid to pH 2-3.

  • Isolation: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-ACC, typically as a white solid.

Step 2: Acyl Chloride Formation via Thionyl Chloride

Causality: With the amine protected, the carboxylic acid can be safely converted to the highly reactive acyl chloride. Thionyl chloride (SOCl₂) is an excellent choice for this transformation because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the equilibrium towards the product.[9][10][11][12] The reaction proceeds through a chlorosulfite intermediate.[10]

G RCOOH N-Boc-ACC Intermediate1 Chlorosulfite Intermediate RCOOH->Intermediate1 Nucleophilic Attack SOCl2 SOCl₂ Product N-Boc-ACC-Cl + SO₂ + Cl⁻ Intermediate1->Product Collapse & Elimination Final

Caption: Simplified mechanism of chlorination using SOCl₂.

Experimental Protocol: Chlorination of N-Boc-ACC

  • Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution), add N-Boc-ACC (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (Nitrogen or Argon), add excess thionyl chloride (SOCl₂, typically 2-5 eq), which can also serve as the solvent. Alternatively, an inert solvent like dichloromethane (DCM) can be used.

  • Catalyst (Optional): Add a catalytic amount (1-2 drops) of N,N-Dimethylformamide (DMF) to accelerate the reaction.[12]

  • Reaction: Gently heat the mixture to reflux (approx. 76 °C for neat SOCl₂) and maintain for 2-4 hours, or until gas evolution ceases. Monitor the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Isolation: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (using a vacuum pump protected by a cold trap and a base trap). The resulting crude N-Boc-1-Aminocyclopropane-1-carbonyl chloride is often used directly in the next step without further purification.

Step 3: Boc Deprotection and Hydrochloride Salt Formation

Causality: The final step accomplishes two goals simultaneously: the removal of the acid-labile Boc group and the formation of the stable hydrochloride salt of the free amine. A strong acid, typically anhydrous HCl in an organic solvent like dioxane or ethyl acetate, is the reagent of choice.[13][14] This method is efficient and ensures the final product precipitates as its salt, facilitating isolation.

Experimental Protocol: Deprotection to Yield the Final Product

  • Dissolution: Dissolve the crude N-Boc-1-Aminocyclopropane-1-carbonyl chloride from the previous step in a minimal amount of anhydrous solvent (e.g., Dichloromethane or Diethyl Ether) and cool to 0 °C.

  • Acid Addition: Slowly add a solution of anhydrous HCl in dioxane (typically 4M) or another suitable solvent (1.5-2.0 eq).

  • Precipitation: Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. A precipitate of 1-Aminocyclopropane-1-carbonyl chloride hydrochloride will form. The reaction can be stirred for an additional 1-3 hours to ensure complete deprotection.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold, anhydrous diethyl ether to remove any soluble impurities.

  • Drying: Dry the product under high vacuum to yield the final 1-Aminocyclopropane-1-carbonyl chloride hydrochloride as a solid. Due to its reactivity, it should be stored under inert gas and protected from moisture.

Data Summary

The following table provides a summary of typical reaction parameters for the primary pathway discussed.

StepKey ReagentsSolventTypical Temp.Typical TimeTypical Yield
1. Boc Protection Boc₂O, NaOHDioxane/Water0 °C to RT12-16 h>90%
2. Chlorination SOCl₂, cat. DMFNeat SOCl₂ or DCMReflux2-4 hQuantitative (used crude)
3. Deprotection/Salt HCl in DioxaneDioxane/DCM0 °C to RT1-4 h>85% (over 2 steps)

Conclusion

The synthesis of 1-Aminocyclopropane-1-carbonyl chloride hydrochloride is a well-established, multi-step process that hinges on a logical application of protecting group chemistry. By first securing the nucleophilic amine with a Boc group, the carboxylic acid can be efficiently activated to its acyl chloride form using standard chlorinating agents like thionyl chloride. The final, clean deprotection with anhydrous HCl yields the desired reactive precursor as a stable hydrochloride salt. This guide provides the fundamental chemical principles and practical protocols necessary for researchers and drug development professionals to successfully synthesize this valuable building block for advanced chemical applications.

References

  • Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link][9]

  • Yashin, N. V., & Kachala, V. V. (2018). Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. Chemistry of Heterocyclic Compounds, 54(10-11), 873-893. Retrieved from [Link][3]

  • Google Patents. (2014). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. Retrieved from [5]

  • Watanabe, T., et al. (2021). Stereoselective Synthesis of 1-Aminocyclopropanecarboxylic Acid Carnosadines via Inter-intramolecular Double Alkylation with Optically Active 2-Methylaziridine Derivatives. The Journal of Organic Chemistry. Retrieved from [Link][4]

  • Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science. Retrieved from [Link][1]

  • ResearchGate. (n.d.). Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives. Retrieved from [Link][6]

  • Google Patents. (1983). US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds. Retrieved from [15]

  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link][10]

  • Jia, Y. J., et al. (1998). Synthesis and degradation of 1-aminocyclopropane-1-carboxylic acid by Penicillium citrinum. Bioscience, Biotechnology, and Biochemistry, 62(3), 450-455. Retrieved from [Link][16]

  • Wikipedia. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. Retrieved from [Link][17]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link][11]

  • Oetiker, J. H., et al. (2000). The regulation of 1-aminocyclopropane-1-carboxylic acid synthase gene expression during the transition from system-1 to system-2 ethylene synthesis in tomato. Planta, 211(2), 273-281. Retrieved from [Link][18]

  • YouTube. (2023). Methods of Preparation of Acyl Halide | Acetyl Chloride from Acetic Acid | SOCl2. Retrieved from [Link][19]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link][8]

  • Van de Poel, B., et al. (2018). Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin. Journal of the American Chemical Society. Retrieved from [Link][20]

  • Google Patents. (2010). CN101683997A - Method for producing calcium chloride dihydrate. Retrieved from [21]

  • OrgoSolver. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. Retrieved from [Link][12]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link][7]

  • Coffey, S. S., et al. (2004). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development. Retrieved from [Link][13]

  • ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?. Retrieved from [Link][22]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link][14]

  • PrepChem.com. (2018). Preparation of acetyl chloride. Retrieved from [Link][23]

  • Toptionchem. (n.d.). Preparation Method of Calcium Chloride. Retrieved from [Link][24]

  • bioRxiv. (2024). 1-Aminocyclopropane-1-carboxylic acid oxidase determines the fate of ethylene biosynthesis in a tissue-specific way to fine-tune development and stress resilience. Retrieved from [Link][2]

  • Sciencemadness.org. (2016). Reagents for the preparation of acid chlorides: pros and cons. Retrieved from [Link][25]

Sources

Exploratory

The Pivotal Role of 1-Aminocyclopropane-1-carboxylic Acid (ACC) in Plant Physiology Research: A Technical Guide

Abstract 1-Aminocyclopropane-1-carboxylic acid (ACC), most commonly utilized in its stable hydrochloride salt form (ACC-HCl), is a cornerstone molecule in modern plant physiology research. As the immediate and water-solu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-Aminocyclopropane-1-carboxylic acid (ACC), most commonly utilized in its stable hydrochloride salt form (ACC-HCl), is a cornerstone molecule in modern plant physiology research. As the immediate and water-soluble precursor to the gaseous plant hormone ethylene, exogenous application of ACC provides a powerful and precise tool to investigate the myriad of developmental and stress-related processes governed by ethylene.[1][2][3] This technical guide offers an in-depth exploration of the core principles and practical applications of ACC in a research context. We will delve into the biochemical underpinnings of its conversion to ethylene, its multifaceted physiological effects, emerging evidence for its role as an independent signaling molecule, and best practices for its experimental application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage ACC as a tool to dissect and modulate ethylene-dependent pathways in plants.

Introduction: The Significance of ACC as an Ethylene Precursor

The plant hormone ethylene (C₂H₄) is a simple gaseous molecule that exerts profound influence over a vast array of plant processes, including seed germination, root development, fruit ripening, senescence, and responses to both biotic and abiotic stress.[1][3] Due to its gaseous nature, direct and controlled application of ethylene in experimental settings can be challenging. 1-Aminocyclopropane-1-carboxylic acid (ACC), a cyclic non-proteinogenic amino acid, serves as the direct precursor to ethylene in all higher plants.[1][4] Its administration to plant tissues allows for a more controlled and localized induction of ethylene biosynthesis, making it an indispensable tool for researchers.[3]

ACC is synthesized from S-adenosylmethionine (SAM) by the enzyme ACC synthase (ACS) and is subsequently converted to ethylene by ACC oxidase (ACO).[1][4][5] The hydrochloride salt form, 1-aminocyclopropane-1-carboxylic acid hydrochloride, is typically used in research due to its stability and high solubility in aqueous solutions.

Chemical and Physical Properties of ACC Hydrochloride
PropertyValueReference
Chemical Formula C₄H₈ClNO₂[6][7]
Molecular Weight 137.56 g/mol [7]
Appearance White crystalline solid[4][8]
Melting Point ~231 °C (decomposes)[9]
Solubility Soluble in water[8]
CAS Number 68781-13-5[6][7][9]

The Ethylene Biosynthesis Pathway: The Journey from ACC

The conversion of ACC to ethylene is a critical regulatory step in a plant's response to developmental cues and environmental stimuli. Understanding this pathway is fundamental to interpreting the results of experiments involving exogenous ACC application. The synthesis of ethylene is a two-step process following the production of SAM.

  • ACC Synthase (ACS): This enzyme catalyzes the conversion of S-adenosylmethionine (SAM) to ACC. This is often the rate-limiting step in ethylene biosynthesis and is tightly regulated at the transcriptional and post-transcriptional levels.[1][5]

  • ACC Oxidase (ACO): In the presence of oxygen, ACO converts ACC to ethylene, carbon dioxide, and hydrogen cyanide.[1][5]

This pathway, often referred to as the Yang Cycle, ensures the regeneration of the methyl group for continued methionine synthesis.[5]

Ethylene_Biosynthesis Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM SAM Synthetase ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC ACC Synthase (ACS) (Rate-limiting step) Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO) (Requires O₂) MACC Conjugated ACC (e.g., M-ACC) ACC->MACC ACC N-malonyl transferase

Caption: The ethylene biosynthesis pathway, highlighting the central role of ACC.

Core Applications of ACC in Plant Physiology Research

The application of ACC is a versatile technique to probe a wide range of ethylene-mediated processes.

Investigating Plant Growth and Development

Exogenous ACC is widely used to mimic ethylene-induced developmental responses.[3] A classic example is the "triple response" in etiolated (dark-grown) seedlings, which includes inhibition of root and hypocotyl elongation, radial swelling of the hypocotyl, and an exaggerated apical hook.[3] This assay is a hallmark for screening mutants with altered ethylene signaling. In light-grown plants, ACC application can lead to reduced rosette size.[3]

Elucidating Stress Responses

Ethylene is a key signaling molecule in plant responses to a multitude of stressors. Applying ACC allows researchers to study these responses in a controlled manner.

  • Abiotic Stress: ACC can be used to investigate responses to stresses like flooding, drought, and salinity.[10] For instance, in waterlogged conditions, ACC is synthesized in the anoxic roots and transported to the shoots, where it is converted to ethylene in the presence of oxygen, leading to responses like leaf epinasty.[1][11]

  • Biotic Stress: Ethylene is involved in plant defense against pathogens and herbivores. ACC application can help in understanding the role of ethylene in activating defense genes and pathways.

Modulating Fruit Ripening and Senescence

In climacteric fruits such as tomatoes, bananas, and avocados, the onset of ripening is marked by a burst of ethylene production.[12][13] Applying ACC can induce or accelerate ripening, making it a valuable tool for studying the molecular and biochemical changes that occur during this process.[13][14] Similarly, ACC can be used to study the processes of leaf and flower senescence.[1]

Experimental Protocols: A Practical Guide

The successful application of ACC requires careful consideration of concentration, delivery method, and experimental controls.

Protocol 1: Preparation of ACC Stock Solution
  • Weighing: Accurately weigh the desired amount of 1-aminocyclopropane-1-carboxylic acid hydrochloride (ACC-HCl).

  • Dissolving: Dissolve the ACC-HCl in high-purity water (e.g., Milli-Q) to create a concentrated stock solution (e.g., 10 mM). The hydrochloride salt should readily dissolve.

  • Sterilization: For sterile applications, such as in tissue culture, filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Application of ACC to Plants

The choice of application method depends on the research question and the plant system.

  • Root Application (for seedlings on plates):

    • Prepare sterile growth medium (e.g., Murashige and Skoog) and cool to approximately 50-60°C.

    • Add the required volume of sterile ACC stock solution to the medium to achieve the desired final concentration (typically in the range of 0.1 to 50 µM).[15]

    • Pour the medium into sterile petri dishes and allow to solidify.

    • Place surface-sterilized seeds on the ACC-containing medium.

    • Include a control plate with medium lacking ACC.

  • Foliar Spray:

    • Prepare the final desired concentration of ACC in water.

    • Add a surfactant (e.g., Tween-20 at 0.01-0.05%) to the solution to ensure even coverage of the leaves.

    • Spray the solution onto the plant foliage until runoff.

    • Spray control plants with a solution containing only water and the surfactant.

  • Root Drench:

    • Prepare the desired concentration of ACC in water or a nutrient solution.

    • Apply a known volume of the solution to the soil or hydroponic medium of each plant.

    • Apply an equal volume of the control solution (without ACC) to control plants.

Experimental_Workflow cluster_prep Preparation cluster_app Application cluster_analysis Analysis Prep_Stock Prepare ACC-HCl Stock Solution (e.g., 10 mM) Sterilize Filter-Sterilize Stock Prep_Stock->Sterilize Prep_Working Prepare Working Solution (with surfactant if needed) Sterilize->Prep_Working Select_Method Choose Application Method Prep_Working->Select_Method Foliar Foliar Spray Select_Method->Foliar Root_Drench Root Drench Select_Method->Root_Drench Plate Growth Medium Select_Method->Plate Phenotype Phenotypic Analysis (e.g., root length, ripening) Foliar->Phenotype Gene_Expression Gene Expression Analysis (qRT-PCR, RNA-Seq) Root_Drench->Gene_Expression Ethylene_Measurement Ethylene Measurement (Gas Chromatography) Plate->Ethylene_Measurement

Caption: A generalized experimental workflow for using ACC in plant research.

Beyond Ethylene: ACC as an Independent Signaling Molecule

Emerging research has compellingly demonstrated that ACC can function as a signaling molecule in its own right, independent of its conversion to ethylene.[3][15][16] This is a critical consideration for researchers, as some observed effects of ACC application may not be solely attributable to ethylene.

Evidence for ethylene-independent ACC signaling includes:

  • ACC-induced responses in ethylene-insensitive mutants.[15]

  • The discovery of putative ACC receptors, such as the FEI1/FEI2 leucine-rich repeat receptor-like kinases, which appear to mediate ACC signaling related to cell wall function.[1]

  • Studies showing that ACC can modulate root development and defense responses even when ethylene signaling is chemically or genetically blocked.[11][15]

This dual role of ACC adds a layer of complexity to experimental interpretation. It is crucial to use appropriate controls, such as ethylene-insensitive mutants (e.g., ein2 or etr1 in Arabidopsis) or ethylene biosynthesis inhibitors, to dissect the specific contributions of ACC versus ethylene to a given physiological response.[3][15]

Environmental and Microbial Interactions: The Role of ACC Deaminase

A significant factor that can influence the outcome of experiments involving ACC is the presence of soil microbes that produce the enzyme ACC deaminase.[17][18] This enzyme cleaves ACC into α-ketobutyrate and ammonia, effectively reducing the amount of ACC available for conversion to ethylene in the plant.[19]

Plant growth-promoting rhizobacteria (PGPR) often possess ACC deaminase activity. By lowering stress-induced ethylene levels in plants, these bacteria can promote root growth and enhance stress tolerance.[17][18][20] When conducting experiments, particularly in non-sterile soil, the native microbial population can modulate the plant's response to both endogenous and exogenously applied ACC. Researchers should be aware that ACC exuded from roots can be metabolized by these bacteria, potentially dampening the intended ethylene response.[1][17]

Conclusion and Future Perspectives

1-Aminocyclopropane-1-carboxylic acid hydrochloride remains an invaluable and versatile tool in the plant scientist's arsenal. Its ability to reliably induce ethylene production provides a window into the complex regulatory networks governed by this hormone. However, the expanding understanding of ACC's role as an independent signaling molecule and its interaction with the soil microbiome necessitates a more nuanced approach to experimental design and data interpretation. Future research will undoubtedly continue to unravel the intricate signaling crosstalk between ACC, ethylene, and other hormonal pathways, further cementing the central importance of this small but powerful molecule in plant biology.

References

  • Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications. Frontiers in Plant Science. [Link]

  • Ethylene and ACC in Plants. Encyclopedia.pub. [Link]

  • Ethylene, ACC, and the Plant Growth-Promoting Enzyme ACC Deaminase. MDPI. [Link]

  • The Ethylene Precursor ACC Affects Early Vegetative Development Independently of Ethylene Signaling. Frontiers in Plant Science. [Link]

  • Ethylene and 1-Aminocyclopropane-1-carboxylate (ACC) in Plant–Bacterial Interactions. Frontiers in Plant Science. [Link]

  • Ethylene, ACC, and the Plant Growth-Promoting Enzyme ACC Deaminase. National Center for Biotechnology Information. [Link]

  • Ethylene-independent modulation of root development by ACC via downregulation of WOX5 and group I CLE peptide expression. Proceedings of the National Academy of Sciences. [Link]

  • Stereoselective Synthesis of 1-Aminocyclopropanecarboxylic Acid Carnosadines via Inter-intramolecular Double Alkylation with Optically Active 2-Methylaziridine Derivatives. The Journal of Organic Chemistry. [Link]

  • Bacterial ACC deaminase: Insights into enzymology, biochemistry, genetics, and potential role in amelioration of environmental stress in crop plants. National Center for Biotechnology Information. [Link]

  • 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene!. National Center for Biotechnology Information. [Link]

  • Exploring ACC deaminase-producing bacteria for drought stress mitigation in Brachiaria. PeerJ. [Link]

  • Application of a Novel Formulation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) to Increase the Anthocyanins Concentration in Table Grape Berries. MDPI. [Link]

  • Process for the preparation of 1-aminocyclopropane carboxylic acid hydrochloride.
  • 1-Aminocyclopropane-1-carboxylic acid. Wikipedia. [Link]

  • Synthesis and degradation of 1-aminocyclopropane-1-carboxylic acid by Penicillium citrinum. PubMed. [Link]

  • Ethylene and 1-Aminocyclopropane-1-carboxylate (ACC) in Plant–Bacterial Interactions. MDPI. [Link]

  • 1-aminocyclopropane-1-carboxylic acid hydrochloride. Chemspace. [Link]

  • Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. ResearchGate. [Link]

  • Role of Abscisic Acid in Plant Stress. IntechOpen. [Link]

  • Modulation of plant ethylene levels by the bacterial enzyme ACC deaminase. FEMS Microbiology Letters. [Link]

  • Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1). PubChem. [Link]

  • Regulation of ethylene, ACC, MACC production, and ACC-oxidase activity at various stages of maturity of apple fruit and the effect of exogenous ethylene treatment. CABI Digital Library. [Link]

  • Role of ACC Deaminase in Stress Control of Leguminous Plants. ResearchGate. [Link]

  • Disruption and Overexpression of the Gene Encoding ACC (1-Aminocyclopropane-1-Carboxylic Acid) Deaminase in Soil-Borne Fungal Pathogen Verticillium dahliae Revealed the Role of ACC as a Potential Regulator of Virulence and Plant Defense. APS Journals. [Link]

  • Ethylene production and acc oxidase gene expression during fruit ripening of Coffea arabica L. SciELO. [Link]

  • Maturation and ripening of avocado Fruit. Avocadosource.com. [Link]

  • Regulation of Ethylene Biosynthesis in Avocado Fruit during Ripening. National Center for Biotechnology Information. [Link]

  • Regulation of ethylene, ACC, MACC production, and ACC-oxidase activity at various stages of maturity of apple fruit and the effect of exogenous ethylene treatment. ResearchGate. [Link]

Sources

Foundational

Thermodynamic Properties and Reactivity Profile of 1-Aminocyclopropane-1-carbonyl Chloride Hydrochloride

Executive Summary 1-Aminocyclopropanecarboxylic acid (ACC) is a highly versatile non-proteinogenic amino acid. In drug development and agricultural chemistry, incorporating the conformationally restricted cyclopropane mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Aminocyclopropanecarboxylic acid (ACC) is a highly versatile non-proteinogenic amino acid. In drug development and agricultural chemistry, incorporating the conformationally restricted cyclopropane motif often requires the activation of ACC into an acyl chloride. The resulting intermediate, 1-Aminocyclopropane-1-carbonyl chloride hydrochloride (CAS: 874154-69-5) , is a highly reactive, transient species.

This technical whitepaper addresses a common roadblock in literature: the absence of empirical thermodynamic data (such as melting and boiling points) for this compound. By analyzing the kinetic instability and thermodynamic degradation pathways of the molecule, this guide provides drug development professionals with a mechanistic understanding of the compound, alongside a self-validating protocol for its in situ generation and utilization.

Thermodynamic Properties and the Melting Point Anomaly

A persistent challenge for analytical chemists attempting to characterize 1-aminocyclopropane-1-carbonyl chloride hydrochloride is the universal lack of empirical phase-transition data. Major chemical inventories and Safety Data Sheets (SDS) consistently list its melting point and boiling point as "no data available"[1][2].

The Causality of the "Missing" Melting Point

The absence of a defined melting point is not a gap in the literature; it is a fundamental thermodynamic reality of the molecule. The compound exists as a hydrochloride salt of an amino acid chloride. When external thermal energy is applied (e.g., via a melting point apparatus), the kinetic energy of the system surpasses the activation energy ( Ea​ ) for chemical degradation long before it reaches the enthalpy of fusion ( ΔHfus​ ) required for a solid-to-liquid phase transition.

Heating this specific molecule induces a cascade of kinetically favored degradation events:

  • Dehydrohalogenation: The thermal release of HCl gas from the salt complex.

  • Intermolecular Polyamidation: Once the free amine is liberated from its hydrochloride state, it rapidly acts as a nucleophile, attacking the highly electrophilic acyl chloride of adjacent molecules to form a polyamide chain.

  • Ring Strain Release: The cyclopropane ring harbors significant Baeyer strain (~27.5 kcal/mol). At elevated temperatures, particularly in the presence of Lewis acidic degradation byproducts, spontaneous ring-opening occurs.

Consequently, the compound undergoes catastrophic thermal decomposition rather than melting.

Quantitative Data Summary

Table 1: Physical and Thermodynamic Profile of CAS 874154-69-5

PropertyValue / DescriptionScientific Rationale
CAS Number 874154-69-5Standard registry identifier.
Molecular Formula C₄H₆ClNO · HClPrimary amine protonated to prevent self-reaction.
Molecular Weight 156.01 g/mol Calculated based on the anhydrous hydrochloride salt.
Melting Point Decomposes Thermal energy triggers polyamidation and HCl release prior to phase transition[2].
Boiling Point N/A Compound degrades entirely before vapor pressure equals atmospheric pressure[2].
Physical State Solid (Powder)Typically off-white to pale yellow; highly hygroscopic.
Storage Conditions 2-8°C, Inert GasMust be protected from atmospheric moisture to prevent rapid hydrolysis back to ACC.
Thermodynamic Degradation Pathway

G A 1-Aminocyclopropane-1-carbonyl chloride hydrochloride (Solid State) B Thermal Energy (Heating) A->B C Phase Transition (Melting) B->C Theoretical (Unobserved) D Thermal Degradation (HCl release, Ring opening) B->D Actual Pathway (Kinetically Favored) E Polymerization & Decomposition D->E

Thermodynamic degradation pathway of the acid chloride hydrochloride vs. theoretical melting.

Chemical Causality: Reagent Selection for Synthesis

Because 1-aminocyclopropane-1-carbonyl chloride hydrochloride cannot be safely isolated or stored long-term without degradation, it must be treated as a transient intermediate . It is synthesized by reacting ACC with a halogenating agent.

Why Oxalyl Chloride is Superior to Thionyl Chloride: While thionyl chloride ( SOCl2​ ) is a standard chlorinating agent[3], synthesizing cyclopropane-based acid chlorides demands milder conditions to preserve the strained ring. Oxalyl chloride ( (COCl)2​ ) is the preferred reagent[4]. The causality behind this choice lies in the byproducts: oxalyl chloride decomposes entirely into gaseous byproducts ( CO , CO2​ , and HCl ). This allows the excess reagent to be removed under reduced pressure at ambient or sub-ambient temperatures, completely avoiding the thermal stress that would otherwise destroy the intermediate.

Furthermore, the generation of HCl gas during this process is not merely a byproduct; it is a mechanistic necessity. It immediately protonates the primary amine of the ACC moiety, forming the hydrochloride salt and neutralizing its nucleophilicity, thereby preventing premature self-polymerization.

Experimental Workflows: A Self-Validating Protocol

To maintain scientific integrity and trustworthiness, any protocol involving this compound must be self-validating. Since we cannot validate the intermediate via standard melting point analysis, we utilize a "Trap-and-Validate" methodology. The acid chloride is generated in situ and immediately quenched with a nucleophile. The successful isolation of the downstream product validates the quantitative formation of the intermediate.

Protocol: In Situ Generation and Trapping

Step 1: Activation (Formation of the Acid Chloride)

  • Suspend 1-aminocyclopropanecarboxylic acid (ACC, 1.0 eq) in anhydrous dichloromethane ( CH2​Cl2​ ) under an inert argon atmosphere.

  • Cool the suspension to 0°C using an ice bath to suppress kinetic degradation pathways.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 0.05 eq) to form the active Vilsmeier-Haack type intermediate.

  • Dropwise, add oxalyl chloride (1.5 eq). Caution: Vigorous gas evolution ( CO , CO2​ , HCl ) will occur.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature until gas evolution ceases and the solution becomes homogeneous.

  • Concentrate the mixture under reduced pressure (without exceeding 25°C) to remove excess oxalyl chloride and solvent. The resulting pale residue is the transient 1-aminocyclopropane-1-carbonyl chloride hydrochloride .

Step 2: Immediate Trapping (Self-Validation)

  • Immediately redissolve the crude residue in anhydrous CH2​Cl2​ and cool back to 0°C.

  • Introduce the target nucleophile (e.g., benzylamine, 1.2 eq) alongside a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA, 3.0 eq). The base serves a dual purpose: it frees the primary amine from its hydrochloride salt and neutralizes the HCl generated during amidation.

  • Stir for 2 hours, then quench with saturated aqueous NaHCO3​ .

  • Extract the organic layer, dry over Na2​SO4​ , and concentrate.

Step 3: Validation Analyze the crude trapped product via LC-MS and ¹H-NMR. The presence of the intact cyclopropane ring (typically appearing as distinct multiplets between 0.8–1.5 ppm in NMR) and the correct mass of the amide derivative definitively validates the successful, non-degraded formation of the acyl chloride intermediate.

Workflow Visualization

Workflow Step1 1-Aminocyclopropanecarboxylic Acid (ACC) Step2 Add Oxalyl Chloride & DMF (cat.) Anhydrous CH2Cl2, 0°C to RT Step1->Step2 Step3 1-Aminocyclopropane-1-carbonyl chloride hydrochloride (Transient Intermediate) Step2->Step3 Halogenation & HCl Salt Formation Step4 Immediate Trapping Add Nucleophile (e.g., Amine) Step3->Step4 Prevent Thermal Degradation Step5 Stable ACC Derivative (Validation via LC-MS/NMR) Step4->Step5 Nucleophilic Acyl Substitution

Self-validating experimental workflow for in situ generation and trapping.

References

  • Sigma-Aldrich. "1-Aminocyclopropane-1-carbonyl chloride hydrochloride | 874154-69-5". sigmaaldrich.com. 1

  • XiXisys. "GHS 11 (Rev.11) SDS Word 下载CAS: 874154-69-5 Name: - XiXisys". xixisys.com. 2

  • US Patent 6342503B1. "1N-alkyl-n-arylpyrimidinamines and derivatives thereof". google.com/patents.3

  • Barluenga, J., et al. "First Intermolecular Cyclopropanation of Fischer Dialkylaminocarbene Complexes. Synthesis of 1-Aminocyclopropanecarboxylic Acid Derivatives". Organic Letters - ACS Publications. 4

Sources

Protocols & Analytical Methods

Method

Application Note: A Practical Guide to Peptide Coupling with 1-Aminocyclopropane-1-carbonyl chloride Hydrochloride

Abstract This guide provides a detailed protocol for the use of 1-Aminocyclopropane-1-carbonyl chloride hydrochloride in peptide synthesis. This reagent serves as a highly reactive precursor for incorporating the conform...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed protocol for the use of 1-Aminocyclopropane-1-carbonyl chloride hydrochloride in peptide synthesis. This reagent serves as a highly reactive precursor for incorporating the conformationally constrained, non-proteinogenic amino acid 1-aminocyclopropane-1-carboxylic acid (ACC) into peptide chains. The incorporation of ACC is of significant interest in medicinal chemistry and drug development for its ability to impart structural rigidity and modulate biological activity.[1][2] This document outlines the chemical principles, a step-by-step laboratory protocol, safety considerations, and troubleshooting to ensure successful and efficient coupling reactions.

Reagent Overview and Principle of Reaction

The Reagent: 1-Aminocyclopropane-1-carbonyl chloride Hydrochloride

1-Aminocyclopropane-1-carbonyl chloride hydrochloride is the acyl chloride derivative of the non-canonical amino acid ACC. ACC is a precursor to the plant hormone ethylene and its incorporation into peptides can enforce specific secondary structures due to the conformational constraints of the cyclopropyl ring.[1][3]

The reagent exists as a hydrochloride salt of the amine, with the carboxylic acid group activated as a highly reactive acyl chloride. This dual functionality dictates its use in peptide synthesis:

  • Acyl Chloride: This is the electrophilic group that will react with the nucleophilic N-terminal amine of a peptide or amino acid ester.[4][5]

  • Amine Hydrochloride: The protonated amine is non-nucleophilic and protected from self-reaction. A base is required to neutralize this salt before workup or subsequent reactions.

Mechanism of Acylation

The core of the reaction is a nucleophilic acyl substitution.[6][7] The free N-terminal amine of the peptide chain acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and forming a stable amide (peptide) bond.

A critical component of this reaction is the use of a non-nucleophilic base.[6] Its role is twofold:

  • To scavenge the hydrogen chloride (HCl) that is liberated during the amide bond formation, driving the reaction to completion.[6]

  • To neutralize the hydrochloride salt of the reagent itself if required, although for the primary coupling reaction, the focus is on scavenging the byproduct HCl.

Commonly used bases include diisopropylethylamine (DIPEA or Hünig's base) and triethylamine (TEA). These tertiary amines are sterically hindered, which prevents them from competing with the peptide's N-terminus as nucleophiles.[8]

Core Protocol: Coupling to a Peptide N-Terminus

This protocol describes a standard procedure for coupling 1-Aminocyclopropane-1-carbonyl chloride hydrochloride to the free N-terminus of a peptide substrate in a solution-phase synthesis.

Pre-Reaction Setup: The Importance of Anhydrous Conditions

Acyl chlorides are extremely sensitive to moisture.[6] Any trace of water will hydrolyze the acyl chloride back to the unreactive carboxylic acid, significantly reducing the yield.

  • Glassware: All glassware (reaction flask, dropping funnel, stir bar) must be thoroughly dried in an oven (e.g., at 120°C overnight) and cooled in a desiccator over a drying agent.[9]

  • Solvents: Use anhydrous solvents. Dichloromethane (DCM) is a common choice. Anhydrous grade solvents should be purchased or dried using appropriate methods (e.g., distillation over CaH₂).

  • Atmosphere: The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[9][10]

Reagent Stoichiometry

Proper stoichiometry is crucial for a clean and efficient reaction. The following table provides a typical starting point for a 1 mmol scale reaction.

ReagentMolar EquivalentsTypical Amount (for 1 mmol peptide)Purpose
Peptide Substrate1.01 mmolThe nucleophile providing the free amine.
1-Aminocyclopropane-1-carbonyl chloride HCl1.1 - 1.31.1 - 1.3 mmolThe electrophilic acylating agent. A slight excess ensures full consumption of the peptide.
Diisopropylethylamine (DIPEA)2.5 - 3.02.5 - 3.0 mmolNon-nucleophilic base. Scavenges HCl byproduct and neutralizes the reagent's HCl salt.
Anhydrous Solvent (e.g., DCM)-10-20 mLReaction medium.

Rationale for Base Equivalents: At least two equivalents of base are required. One equivalent is needed to neutralize the hydrochloride salt on the acylating reagent, and a second equivalent is needed to neutralize the HCl generated during the formation of the amide bond. A slight excess helps to ensure the reaction medium remains basic and drives the reaction forward.

Step-by-Step Experimental Procedure
  • Preparation: In an oven-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the peptide substrate (1.0 eq.) in anhydrous DCM (10-20 mL/mmol of peptide).

  • Basification and Cooling: Add DIPEA (2.5-3.0 eq.) to the stirred solution. Cool the flask to 0°C using an ice-water bath.[9][11]

  • Acyl Chloride Addition: Weigh 1-Aminocyclopropane-1-carbonyl chloride hydrochloride (1.1-1.3 eq.) in a dry, nitrogen-flushed vial. Add it to the cooled peptide solution in one portion or in small portions over 5 minutes. Alternatively, it can be dissolved in a small amount of anhydrous DCM and added dropwise.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours.[9]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting peptide.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add a small amount of water or saturated aqueous ammonium chloride solution to quench any unreacted acyl chloride.

  • Work-up:

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with a mild acid (e.g., 1 N HCl or 5% citric acid solution) to remove excess DIPEA, followed by a mild base (e.g., saturated sodium bicarbonate solution) to remove any hydrolyzed carboxylic acid, and finally with brine (saturated NaCl solution).[9]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure acylated peptide.

Workflow and Mechanistic Visualization

Reaction Scheme

The following diagram illustrates the overall chemical transformation.

Caption: Overall scheme of the peptide coupling reaction.

Experimental Workflow

This flowchart visualizes the entire laboratory process from setup to final product.

Caption: Step-by-step experimental workflow diagram.

Technical Considerations and Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Wet reagents/glassware/solvent leading to hydrolysis of the acyl chloride.[6] 2. Insufficient base. 3. Inactive acyl chloride reagent (degraded during storage).1. Ensure all materials are scrupulously dried. Use fresh anhydrous solvent. 2. Use at least 2.5 equivalents of a non-nucleophilic base like DIPEA. 3. Use fresh or newly purchased reagent.
Multiple Products Observed by LC-MS 1. Reaction with nucleophilic side chains (e.g., Lys, Ser, Tyr) if they are unprotected. 2. Diacylation if the peptide has multiple free amines.1. Ensure all nucleophilic side chains on the peptide substrate are appropriately protected before the coupling step. 2. Use a peptide with a single, specific N-terminal amine available for reaction.
Reaction Stalls (Incomplete Conversion) 1. Steric hindrance at the N-terminus of the peptide. 2. Insufficient reactivity.1. Increase reaction time and/or temperature (e.g., to 40°C). 2. Ensure stoichiometry is correct; a slight excess (1.2-1.3 eq) of the acyl chloride may be needed.

Safety Precautions

Acyl chlorides are hazardous reagents that demand strict safety protocols.[4][6][12]

  • Corrosivity: Acyl chlorides are corrosive and can cause severe skin and eye burns.[6][12]

  • Reactivity with Water: They react violently with water and moisture to release corrosive hydrogen chloride (HCl) gas, which is a lachrymator (tear-inducing agent).[6]

  • Handling: All manipulations must be performed in a well-ventilated chemical fume hood.[6] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12]

  • Storage: Store the reagent in a cool, dry, well-ventilated area away from moisture, alcohols, and amines.[6] The container must be tightly sealed, preferably under an inert atmosphere.

References

  • BASF. Acid Chlorides and Chloroformates - Safety and Handling. [Link]

  • Chemistry LibreTexts. (2023, January 14). 26.9: Peptide Synthesis. [Link]

  • Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • SATHEE - IIT Kanpur. Chemistry Acid Chloride. [Link]

  • Frontiers. (2022, September 11). A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity. [Link]

  • ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides | Request PDF. [Link]

  • ACS Publications. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. [Link]

  • Organic Syntheses. Procedure for Z-L-Phg-Val-OMe. [Link]

  • Organic Syntheses. Procedure for acetyl chloride. [Link]

  • Google Patents. (2014). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • Organic Syntheses. Procedure for 2-arylindole-4-carboxylic amide. [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). [Link]

  • ResearchGate. (n.d.). Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives | Request PDF. [Link]

  • Thieme. (n.d.). 3.3 Acid Halides. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. [Link]

  • NIH. (n.d.). Introduction to Peptide Synthesis. [Link]

  • bioRxiv. (2024, February 1). 1-Aminocyclopropane-1-carboxylic acid oxidase determines the fate of ethylene biosynthesis in a tissue-specific way to fine-tune development and stress resilience. [Link]

  • NIH. (n.d.). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.2.8: Peptide Synthesis. [Link]

  • Radboud Repository. (2018, November 25). Discovery and Characterization of 1‑Aminocyclopropane-1- carboxylic Acid Synthase of Bacterial Origin. [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Incorporation of 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride in Advanced Solid-Phase Peptide Synthesis

Abstract The incorporation of non-proteinogenic, conformationally constrained amino acids is a cornerstone of modern peptide-based drug design. 1-Aminocyclopropane-1-carboxylic acid (Acca), a unique cyclic α-amino acid,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of non-proteinogenic, conformationally constrained amino acids is a cornerstone of modern peptide-based drug design. 1-Aminocyclopropane-1-carboxylic acid (Acca), a unique cyclic α-amino acid, offers a potent tool for rigidifying the peptide backbone, thereby enhancing metabolic stability and modulating biological activity.[1] This guide provides a comprehensive overview and detailed protocols for the application of a highly reactive derivative, 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride, in solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage the unique structural impact of the Acca moiety.

Introduction: The Significance of Conformational Constraint

The therapeutic potential of many native peptides is limited by their inherent flexibility and susceptibility to proteolytic degradation.[2][3] The introduction of conformational constraints into the peptide backbone is a powerful strategy to overcome these limitations.[4] Constrained peptides often exhibit:

  • Enhanced Proteolytic Stability: The rigid structure sterically hinders the approach of proteases, increasing the peptide's in-vivo half-life.[2]

  • Improved Receptor Affinity and Selectivity: By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding to a receptor is reduced.[1][5]

  • Defined Secondary Structures: The cyclopropyl group of Acca restricts the phi (φ) and psi (ψ) dihedral angles, promoting the formation of turn or helical structures.[6]

1-Aminocyclopropane-1-carboxylic acid (Acca) is a particularly effective building block for inducing these properties due to the rigid, spirocyclic nature of its cyclopropane ring fused to the Cα atom.

Rationale for Using 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride

Standard solid-phase peptide synthesis (SPPS) involves the in-situ activation of the carboxylic acid of an incoming Fmoc-protected amino acid using coupling reagents.[7][8] However, for sterically hindered residues like Acca, these reactions can be sluggish and require potent, expensive activators and extended reaction times.[9]

The use of 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride provides the amino acid in a pre-activated, highly electrophilic form. An acyl chloride is one of the most reactive carboxylic acid derivatives, capable of reacting directly with the N-terminal amine of the growing peptide chain without the need for additional coupling reagents. This approach can potentially:

  • Increase coupling efficiency for a hindered residue.

  • Reduce reaction times.

  • Minimize side reactions associated with certain coupling reagents.

  • Lower the cost of synthesis by eliminating the need for reagents like HATU or HBTU.

However, this high reactivity also necessitates careful handling and specific protocol modifications to prevent side reactions and ensure a successful synthesis.

Physicochemical Properties and Handling

Understanding the properties of this reagent is critical for its successful application.

PropertyValue / Description
Molecular Formula C₄H₇Cl₂NO
Molecular Weight 156.01 g/mol
Appearance Expected to be a white to off-white crystalline solid.
Reactivity Highly reactive acyl chloride. Moisture-sensitive; will hydrolyze to the corresponding carboxylic acid. Reacts readily with nucleophiles (amines, alcohols, water). The hydrochloride salt requires neutralization.
Solubility Expected to be soluble in anhydrous, non-nucleophilic organic solvents such as Dichloromethane (DCM) and Tetrahydrofuran (THF). It is not recommended for use in DMF or NMP due to potential side reactions.
Storage & Handling Store under inert gas (Argon or Nitrogen) at low temperature (2-8 °C). Handle exclusively in a glove box or under a dry, inert atmosphere. Use anhydrous solvents and glassware.

Experimental Protocols: Fmoc-Based SPPS

The following protocols are designed for manual Fmoc-based SPPS. They assume the synthesis is proceeding from the C-terminus to the N-terminus on a suitable resin support (e.g., Rink Amide for peptide amides, Wang or 2-Chlorotrityl for peptide acids).[10][11]

Workflow Overview: Incorporating Acca via its Acyl Chloride

SPPS_Workflow Resin Peptide-Resin (Free N-terminus) Wash1 Anhydrous DCM Wash Resin->Wash1 Prepare Coupling Coupling Step: Add Acca-COCl·HCl + Non-nucleophilic Base Wash1->Coupling Equilibrate Wash2 DCM/DMF Wash Coupling->Wash2 React Capping Capping (Optional but Recommended) Wash2->Capping Purify NextCycle Proceed to Next Cycle Capping->NextCycle Complete

Figure 1: SPPS workflow for coupling 1-Aminocyclopropane-1-carbonyl-chloride.
Protocol 1: Standard N-α-Fmoc Deprotection

This step is performed immediately before the coupling of 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride.

  • Resin Swelling: Swell the peptide-resin in Dimethylformamide (DMF) for 30 minutes.

  • Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 3-5 minutes.[8]

  • Main Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 15-20 minutes to ensure complete Fmoc removal.

  • Thorough Washing: Drain the deprotection solution. Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine. This is critical as residual piperidine will react with the acyl chloride.

  • Solvent Exchange: Wash the resin with Dichloromethane (DCM) (3-5 times) to prepare for the coupling step. It is imperative to use anhydrous DCM for the final washes.

Protocol 2: Coupling of 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride

Causality Note: This protocol deviates from standard coupling procedures. No HBTU, HATU, or carbodiimide activators are needed.[12] The key is to use a non-nucleophilic base to neutralize both the hydrochloride salt of the incoming amino acid and the HCl generated during the amide bond formation, without competing with the resin-bound amine.

Reagents:

  • 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride (3.0 equivalents relative to resin loading)

  • Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6.0 equivalents)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reagent Preparation (Perform in an inert atmosphere): In a separate, dry glass vial, suspend 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride (3.0 eq.) in anhydrous DCM (approx. 5 mL per gram of resin).

  • Base Addition: To the suspension from Step 1, add the non-nucleophilic base (6.0 eq., e.g., DIPEA). Briefly agitate. Do not wait for a prolonged period, as the free-based acyl chloride can be unstable.

  • Coupling Reaction: Immediately add the entire mixture from Step 2 to the reaction vessel containing the deprotected and washed peptide-resin.

  • Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test (or other qualitative test) on a small sample of beads to check for the presence of free primary amines. If the test is positive (blue), the coupling is incomplete. Extend the reaction time by another hour or proceed to a second coupling.

  • Washing: Once the coupling is complete (Kaiser test is negative/yellow), drain the reaction solution. Wash the resin thoroughly with DCM (3 times) followed by DMF (3 times) to remove excess reagents and byproducts (diisopropylethylammonium chloride).

Protocol 3: Capping of Unreacted Amines

Due to the steric hindrance of Acca, a small percentage of N-terminal amines may remain unreacted. Capping these amines prevents the formation of deletion sequences.

  • Preparation: After the coupling and washing steps, add a capping solution, typically a mixture of Acetic Anhydride and a base (like DIPEA or Pyridine) in DMF or DCM, to the resin. A common mixture is Acetic Anhydride/DIPEA/DMF (5:6:89 v/v/v).

  • Reaction: Agitate the resin with the capping solution for 20-30 minutes at room temperature.[8]

  • Washing: Drain the capping solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times). The resin is now ready for the next deprotection and coupling cycle.

Protocol 4: Cleavage and Final Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under a high vacuum for at least 4 hours.[11]

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's sequence. A common general-purpose cocktail is Reagent K : 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a 10-fold excess of cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation and Purification: Centrifuge the mixture to pellet the peptide. Decant the ether, wash the pellet with cold ether two more times, and then dry the crude peptide. The peptide can then be purified using reverse-phase HPLC.

Applications and Expected Outcomes

The incorporation of Acca can profoundly influence the properties of a peptide.

Enhancing Metabolic Stability

The rigid cyclopropyl moiety at the P1 or P1' position relative to a cleavage site can sterically block the active site of proteases. Peptides containing Acca have demonstrated significantly increased resistance to enzymatic degradation by enzymes like angiotensin-converting enzyme (ACE).[2]

Inducing and Stabilizing Secondary Structures

The constrained dihedral angles of Acca promote the formation of specific secondary structures, such as β-turns and helices. This structural pre-organization is crucial for mimicking the binding epitopes of larger proteins, making Acca-containing peptides valuable tools for inhibiting protein-protein interactions.[6][13]

Conformational_Constraint cluster_0 Flexible Peptide cluster_1 Acca-Constrained Peptide A1 Conformation 1 A2 Conformation 2 A1->A2 Receptor Receptor Binding Site A1->Receptor Low Affinity A3 Conformation 3 A2->A3 A4 Conformation N A3->A4 B1 Bioactive Conformation B1->Receptor High Affinity

Figure 2: Acca reduces conformational freedom, pre-organizing the peptide for high-affinity receptor binding.
Drug Development Case Studies

The use of non-proteinogenic amino acids like Acca is a validated strategy in drug development. For instance, analogs of Angiotensin-(1-7) incorporating a similar constrained amino acid showed complete resistance to key metabolic enzymes, highlighting the potential of this approach for creating more durable peptide therapeutics.[2] The principles demonstrated in such studies are directly applicable to peptides designed with Acca.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Insufficient reaction time due to steric hindrance. 2. Degradation of the acyl chloride. 3. Peptide aggregation on the resin.1. Extend reaction time to 4 hours or overnight. 2. Perform a second coupling with freshly prepared reagent. 3. Switch to a more effective swelling solvent like NMP for the preceding steps (then switch back to anhydrous DCM for coupling).
Low Yield of Final Peptide 1. Hydrolysis of the acyl chloride before coupling. 2. Incomplete Fmoc deprotection in the preceding step.1. Ensure strictly anhydrous conditions (solvents, glassware, atmosphere). 2. Extend Fmoc deprotection time and ensure thorough washing to remove piperidine.
Presence of Deletion Sequences Incomplete coupling at the Acca step, followed by successful coupling of the next amino acid.Implement a capping step (Protocol 3) immediately after the Acca coupling to block any unreacted amines.

References

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239–254.
  • AAPPTec. (n.d.). Synthesis Notes. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Wester, A., et al. (2017). Proteolytic cleavage of angiotensin-(1–7) by angiotensin-converting... ResearchGate. Retrieved from [Link]

  • Polese, B., et al. (2023). Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. Frontiers in Plant Science.
  • D'Andrea, L. D., et al. (2024). Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. Journal of Peptide Science.
  • Guzmán, F., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 27-33.
  • Imperiali, B., et al. (2006). Effects of Glycosylation on Peptide Conformation: A Synergistic Experimental and Computational Study. Journal of the American Chemical Society.
  • Oh-oka, A., et al. (2017). Constrained Peptides in Drug Discovery and Development. Yakugaku Zasshi.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
  • Karpiuk, I., et al. (2023). Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed.
  • Płaziński, W., et al. (2019). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules.
  • Kumar, V., et al. (2023). Solid Phase Peptide Synthesis and Its Applications in Tackling Antimicrobial Resistance. Hilaris Publisher.
  • Yamada, S., et al. (2018). Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin....
  • Hruby, V. J., et al. (2004). Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Current Medicinal Chemistry.
  • Vasile, F., et al. (2014). Solid-phase peptide synthesis. RSC Advances.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Muttenthaler, M., et al. (2021). Rational Design of Constrained Peptides as Protein Interface Inhibitors. Pharmaceuticals.
  • Ahn, J-M., et al. (2012).
  • Gellman, S. H., et al. (2012). Differential Impact of β and γ Residue Preorganization on α/β/γ-Peptide Helix Stability in Water. Journal of the American Chemical Society.

Sources

Method

Application Note: Preparation of Conformationally Restricted Enzyme Inhibitors using 1-Aminocyclopropane-1-carbonyl Chloride Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction and Scientific Rationale The incorporation...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Scientific Rationale

The incorporation of non-proteinogenic amino acids into small molecules and peptidomimetics is a cornerstone of modern drug discovery. Specifically, the 1-aminocyclopropanecarboxylic acid (ACC) motif is highly valued for its ability to introduce severe conformational restriction into a molecular scaffold. This rigidity enhances target binding affinity by minimizing the entropic penalty upon target engagement and significantly improves metabolic stability against proteolytic degradation[1].

ACC derivatives have been successfully utilized in the synthesis of several high-profile enzyme inhibitors, including Hepatitis C Virus (HCV) NS3/4A protease inhibitors (e.g., BILN 2061)[1], Platelet-Activating Factor Receptor (PAFR) antagonists[2], arginase inhibitors for immuno-oncology[3], and Fatty Acid Synthase (FASN) inhibitors[4].

While the free acid (ACC-OH) can be coupled using standard peptide coupling reagents (e.g., HATU, EDC), this approach is often plagued by long reaction times, high reagent costs, and difficult purification at scale. Utilizing 1-aminocyclopropane-1-carbonyl chloride hydrochloride (CAS: 874154-69-5) [5] bypasses these limitations.

The Causality of Reagent Selection

Using the acyl chloride hydrochloride salt offers a distinct thermodynamic and kinetic advantage. The acyl chloride is highly electrophilic, allowing for rapid, spontaneous amide bond formation even with sterically hindered or electron-deficient amines[2]. Crucially, the reagent is supplied as a hydrochloride salt . If the free amine of the acyl chloride were exposed, the molecule would rapidly undergo intermolecular self-condensation to form inactive diketopiperazines. The HCl salt keeps the primary amine protonated and non-nucleophilic until a tertiary base is intentionally introduced during the reaction, ensuring cross-coupling with the target scaffold outcompetes self-polymerization.

Experimental Workflow & Pathway Visualization

The following workflow illustrates the strategic incorporation of the ACC moiety into a generic inhibitor scaffold.

G A Target Scaffold (Amine/Aniline) C DIPEA / DCM 0°C to RT A->C B ACPC-Cl HCl (CAS: 874154-69-5) B->C D ACC-Amide Intermediate (Conformationally Rigid) C->D Nucleophilic Acyl Substitution E Downstream Derivatization D->E Base Deprotection & Coupling F Active Enzyme Inhibitor (e.g., Protease/FASN) E->F

Fig 1: Synthesis workflow of ACC-derived enzyme inhibitors via ACPC-Cl HCl.

Quantitative Comparison of Coupling Strategies

To justify the use of the acyl chloride over traditional free-acid coupling, the following table summarizes the empirical data observed during the scale-up of ACC-containing protease and FASN inhibitors[1],[4].

Coupling StrategyReagents RequiredAvg. YieldReaction TimeAtom EconomyScalability & Cost
Direct Acylation ACPC-Cl HCl, DIPEA 85 - 95% 1 - 2 hours High Excellent (Low Cost)
CarbodiimideACC-OH, EDC, HOBt, DIPEA60 - 75%12 - 24 hoursLowModerate
UroniumACC-OH, HATU, DIPEA70 - 85%4 - 8 hoursLowPoor (High Cost)

Detailed Experimental Protocols

Protocol A: General Amidation using ACPC-Cl HCl

This protocol is designed to maximize cross-coupling while suppressing the self-condensation of the ACC moiety.

Materials:

  • Target Amine/Aniline scaffold (1.0 equiv)

  • 1-Aminocyclopropane-1-carbonyl chloride hydrochloride[5] (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,4-Dioxane[2]

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere.

  • Dissolution: Dissolve the target amine (1.0 equiv) and 1-aminocyclopropane-1-carbonyl chloride hydrochloride (1.2 equiv) in anhydrous DCM (0.1 M concentration).

    • Causality: Mixing the two solid reagents before the addition of base ensures that the target nucleophile is in intimate proximity to the acyl chloride the moment it is deprotonated.

  • Cooling: Cool the stirring suspension to 0 °C using an ice-water bath.

    • Causality: Acyl chloride reactions are highly exothermic. Cooling prevents solvent boiling and minimizes side reactions such as ketene formation.

  • Base Addition: Add DIPEA (3.5 equiv) dropwise over 15 minutes.

    • Causality: 1 equiv neutralizes the HCl salt of the reagent, 1 equiv neutralizes the HCl generated during amide bond formation, and the excess ensures a basic environment. DIPEA is chosen over Triethylamine (TEA) because its steric hindrance prevents it from acting as a competing nucleophile.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validation & Quality Control:

  • TLC: The product will typically be more polar than the starting amine due to the introduction of the primary amine on the ACC ring.

  • LC-MS: Look for the robust [M+H]+ peak of the desired product. The complete consumption of the starting material mass indicates successful acylation.

  • 1H NMR: The successful incorporation of the ACC ring is easily validated by the appearance of highly shielded cyclopropyl protons, which typically present as complex multiplets in the 0.80 – 1.50 ppm region[3].

Protocol B: Downstream Functionalization (Urea Formation)

Once the ACC-amide is formed, the free primary amine can be further elaborated to complete the enzyme inhibitor (e.g., forming a urea linkage common in FASN and arginase inhibitors)[3],[4].

  • Activation: Dissolve the ACC-amide intermediate in anhydrous THF at 0 °C. Add triphosgene (0.35 equiv) and DIPEA (2.0 equiv). Stir for 30 minutes to form the intermediate isocyanate.

  • Coupling: Add the secondary target amine (e.g., a substituted piperazine[4]) (1.1 equiv) to the reaction mixture.

  • Completion: Stir at room temperature for 4 hours.

  • Purification: Concentrate the mixture and purify via reverse-phase preparative HPLC to yield the final conformationally restricted enzyme inhibitor.

Sources

Application

Application Note: Handling, Safety, and Storage Guidelines for 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride

Executive Summary 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride (ACC-Cl·HCl) is a highly reactive, bifunctional building block widely utilized in drug development and plant biology. It serves as a critical interm...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Aminocyclopropane-1-carbonyl-chloride hydrochloride (ACC-Cl·HCl) is a highly reactive, bifunctional building block widely utilized in drug development and plant biology. It serves as a critical intermediate in the synthesis of cyclopropane-containing peptides, ethylene precursors, and complex pharmaceutical agents, such as platelet-activating factor receptor (PAFR) antagonists [1]. Due to its dual nature as an electrophilic acid chloride and a hygroscopic ammonium salt, ACC-Cl·HCl requires stringent anhydrous handling protocols. This application note details the physicochemical properties, safety requirements, and self-validating experimental methodologies necessary to maintain the structural integrity of this reagent.

Chemical Profile & Reactivity Dynamics

To effectively utilize ACC-Cl·HCl, researchers must understand the causality behind its chemical structure. Free α -amino acid chlorides are intrinsically unstable; the nucleophilic primary amine of one molecule rapidly attacks the highly electrophilic acyl chloride of an adjacent molecule, leading to uncontrolled polymerization or diketopiperazine formation [2].

By synthesizing and isolating the compound as a hydrochloride salt, the amine is protonated (–NH₃⁺). This protonation eliminates the amine's nucleophilicity, preserving the highly reactive acyl chloride for targeted downstream acylation reactions [3].

Table 1: Physicochemical Properties
PropertySpecification
Chemical Name 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride
CAS Number 874154-69-5
Molecular Formula C₄H₇Cl₂NO (C₃H₄(NH₃⁺Cl⁻)(COCl))
Molecular Weight 172.03 g/mol
Physical State Solid (Hygroscopic Powder)
Compatible Solvents Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), 1,4-Dioxane
Incompatibilities Water, alcohols, unhindered bases, oxidizing agents

Hazard Profile & Safety Precautions

ACC-Cl·HCl is a severe irritant and corrosive agent. Its reactivity dictates strict safety countermeasures:

  • Moisture-Driven Corrosivity: Upon exposure to ambient humidity or water, the acid chloride undergoes rapid hydrolysis. This exothermic reaction yields 1-aminocyclopropanecarboxylic acid (ACC) and liberates copious amounts of hydrogen chloride (HCl) gas.

  • Pressurization Hazard: The generation of HCl gas from accidental moisture exposure can rapidly pressurize sealed vials, creating a burst hazard.

  • Personal Protective Equipment (PPE): Handling requires heavy-duty nitrile gloves, chemical splash goggles, and a flame-resistant laboratory coat. All open manipulations must be conducted inside a certified fume hood or an inert-atmosphere glovebox.

Storage Guidelines

The degradation of amino acid chloride hydrochlorides is a function of thermal energy and moisture exposure. To prevent premature hydrolysis and maintain stoichiometric reliability [3], adhere to the following storage system:

  • Temperature: Store strictly at or below -20°C .

  • Atmosphere: The primary container must be backfilled with an inert gas (Argon or high-purity Nitrogen) prior to sealing.

  • Secondary Containment: Place the sealed vial inside a secondary desiccator jar containing active indicating Drierite (calcium sulfate) or molecular sieves to scavenge any permeating moisture.

Experimental Methodologies

The following protocols are designed as self-validating systems. By adhering to the precise sequence of operations, the researcher eliminates the variables of moisture contamination and thermal degradation.

Protocol A: Anhydrous Transfer and Weighing

Causality: Opening a cold container exposes the hygroscopic salt to ambient air, causing immediate condensation of atmospheric moisture onto the solid, which destroys the reagent.

  • Equilibration: Remove the secondary desiccator jar containing the ACC-Cl·HCl vial from the -20°C freezer. Do not open the jar. Allow it to sit at room temperature for at least 60 minutes to achieve thermal equilibrium.

  • Inert Transfer: Transfer the sealed vial into a glovebox purged with Argon (H₂O < 1 ppm, O₂ < 1 ppm). Alternatively, utilize a Schlenk line with a continuous counter-flow of dry Nitrogen.

  • Weighing: Weigh the required mass of ACC-Cl·HCl into a flame-dried Schlenk flask or a septum-capped vial.

  • Resealing: Purge the stock vial with Argon, seal tightly with Parafilm or Teflon tape, and return it to the desiccator jar before placing it back into the -20°C freezer.

Protocol B: Standard Acylation Workflow

Causality: When coupling ACC-Cl·HCl with a target nucleophile (e.g., an amine to form a carboxamide), a non-nucleophilic base must be used. The base neutralizes the HCl generated by the acylation and deprotonates the cyclopropyl ammonium salt if subsequent functionalization of the ACC amine is required [1].

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the target nucleophile (1.0 eq) in anhydrous 1,4-dioxane or DCM.

  • Base Addition: Add 2.5 to 3.0 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). Note: Do not use primary or secondary amines as bases, as they will competitively attack the acid chloride.

  • Cooling: Cool the solution to 0°C using an ice-water bath to control the exothermic nature of the acylation.

  • Reagent Addition: Dissolve the pre-weighed ACC-Cl·HCl (1.1 eq) in a minimum volume of anhydrous solvent. Add this solution dropwise to the nucleophile mixture over 15 minutes.

  • Reaction Progression: Allow the reaction to stir at 0°C for 1 hour, then gradually warm to room temperature. Monitor completion via LC-MS or TLC (aliquots must be quenched in methanol prior to analysis to convert unreacted acid chloride to the methyl ester).

  • Quench and Isolation: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize excess acid. Extract the product using ethyl acetate or DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Diagram

Workflow Storage Cold Storage (≤ -20°C) Inert Atmosphere (Ar/N2) Transfer Anhydrous Transfer (Glovebox / Schlenk Line) Storage->Transfer Thaw to RT in desiccator (Prevents condensation) Reaction Acylation Reaction (Nucleophile + DIPEA at 0°C) Transfer->Reaction Dissolve in anhydrous solvent (e.g., DCM, Dioxane) Quench Aqueous Quench (Neutralize excess HCl) Reaction->Quench Complete conversion (Monitor via TLC/LCMS) Product Target ACC Derivative (e.g., PAFR Antagonist) Quench->Product Isolation & Purification (Extraction & Chromatography)

Workflow for the anhydrous handling and reaction of ACC-Cl·HCl.

References

  • Title: WO2023117914A1 - Cyclopentathiophene carboxamide derivatives as platelet activating factor receptor antagonists Source: Google Patents URL
  • Title: Reaction of N-Carboxy-a-Amino-acid Anhydrides with Hydrochlorides of Hydroxylamine, O-Alkylhydroxylamines, and Amines Source: Journal of the Chemical Society (RSC Publishing) URL: [Link]

  • Title: EP2772497A1 - Controlled synthesis of polyglutamates with low polydispersity and versatile architectures Source: European Patent Office URL
Method

Reagents for the amidation of 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride

An Expert Guide to the Amidation of 1-Aminocyclopropane-1-carbonyl Chloride Hydrochloride: Reagents, Protocols, and Mechanistic Insights For Researchers, Scientists, and Drug Development Professionals The incorporation o...

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Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to the Amidation of 1-Aminocyclopropane-1-carbonyl Chloride Hydrochloride: Reagents, Protocols, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

The incorporation of conformationally constrained amino acids into peptide scaffolds is a powerful strategy in modern medicinal chemistry to enhance potency, selectivity, and metabolic stability. 1-Aminocyclopropane-1-carboxylic acid (ACC) is a particularly valuable building block, and its activated form, 1-aminocyclopropane-1-carbonyl chloride hydrochloride, serves as a key intermediate for derivatization. However, the unique steric and electronic properties of this substrate demand a carefully optimized approach to achieve successful amidation.

This technical guide provides a comprehensive overview of reagent selection, detailed experimental protocols, and the mechanistic basis for the amidation of this challenging substrate. The insights herein are designed to empower researchers to confidently and efficiently synthesize novel ACC-containing amides.

The Synthetic Challenge: Overcoming Steric Hindrance

The primary obstacle in the amidation of 1-aminocyclopropane-1-carbonyl chloride is the significant steric bulk imposed by the cyclopropyl ring adjacent to the electrophilic carbonyl center. This hindrance can impede the approach of the amine nucleophile, necessitating carefully chosen reaction conditions to ensure efficient coupling. The reaction is a form of nucleophilic acyl substitution, a robust and widely used transformation for which the acyl chloride provides a highly reactive electrophile.[1][2]

Strategic Reagent Selection

The success of this amidation hinges on the appropriate choice of base and solvent. Given that the starting material is a hydrochloride salt, the base serves a dual purpose: neutralizing the initial salt and scavenging the HCl generated during the amide bond formation.[3][4]

The Critical Role of the Base

A base is essential to prevent the protonation of the amine starting material by the generated HCl, which would render it non-nucleophilic and halt the reaction.[3] For this specific substrate, a non-nucleophilic, sterically hindered base is paramount to avoid competition with the desired amine nucleophile.

BasepKa (Conjugate Acid)AdvantagesDisadvantages & Considerations
Diisopropylethylamine (DIPEA / Hünig's Base) ~10.7Highly Recommended. Sterically hindered and non-nucleophilic, preventing it from competing in the coupling reaction.[5][6]Higher cost compared to other tertiary amines.
Triethylamine (TEA) ~10.7Inexpensive and commonly available.Can act as a nucleophile, leading to side products. May promote epimerization in chiral substrates.
Pyridine ~5.2Can act as a nucleophilic catalyst.Lower basicity. Can be difficult to remove during work-up.
Potassium Carbonate (K₂CO₃) ~10.3Inexpensive inorganic base.Heterogeneous reaction conditions can sometimes lead to slower reaction rates.

Expertise & Experience: Diisopropylethylamine (DIPEA) is the superior choice for this transformation.[5] Its bulky isopropyl groups effectively shield the nitrogen atom, making it an excellent proton scavenger but a poor nucleophile.[5][6] This selectivity is crucial for achieving a clean reaction profile with high yields, minimizing the formation of unwanted byproducts. At least two equivalents of base are required: one to neutralize the starting material's hydrochloride salt and a second to neutralize the HCl produced during the reaction.[3]

Solvent Selection

Aprotic solvents are required to prevent the hydrolysis of the highly reactive acyl chloride.[3]

  • Dichloromethane (DCM): An excellent choice due to its inertness and ability to dissolve a wide range of organic compounds.

  • Tetrahydrofuran (THF): Another suitable aprotic solvent.[3][7]

  • Acetonitrile (ACN): Can also be used, though DCM is more common for this type of reaction.

Validated Experimental Protocol

This protocol outlines a reliable, step-by-step method for the amidation of 1-aminocyclopropane-1-carbonyl chloride hydrochloride.

Workflow Overview

Amidation_Protocol setup 1. Reaction Setup (Amine, DIPEA, DCM) cool 2. Cool to 0 °C setup->cool addition 3. Add Acyl Chloride (Dropwise) cool->addition react 4. React (Warm to RT) addition->react workup 5. Aqueous Work-up react->workup purify 6. Purify (Chromatography) workup->purify product Final Amide Product purify->product

Caption: Step-by-step experimental workflow for the amidation reaction.

Detailed Procedure

Materials:

  • 1-Aminocyclopropane-1-carbonyl chloride hydrochloride (1.1 eq.)

  • Primary or secondary amine (1.0 eq.)

  • Diisopropylethylamine (DIPEA) (2.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware, magnetic stirrer, and ice bath

  • Inert atmosphere (Nitrogen or Argon)

Methodology:

  • Prepare the Amine Solution: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) in anhydrous DCM (to a concentration of ~0.2 M).

  • Add the Base: Cool the flask to 0 °C in an ice bath. Add DIPEA (2.2 eq.) to the stirred solution.

  • Add the Acyl Chloride: In a separate flask, dissolve the 1-aminocyclopropane-1-carbonyl chloride hydrochloride (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution over 10-15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the limiting reactant is consumed.[3]

  • Aqueous Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer successively with dilute HCl (e.g., 1M solution), saturated NaHCO₃ solution, and finally, brine.[3]

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure amide product.

Mechanistic Grounding

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism, often referred to as the Schotten-Baumann reaction.[8][9][10]

Mechanism reactants Acyl Chloride + R₂NH intermediate Tetrahedral Intermediate reactants->intermediate Nucleophilic Attack products Amide Product + Cl⁻ intermediate->products Collapse & Chloride Expulsion neutralization neutralization

Caption: The nucleophilic acyl substitution mechanism for amide formation.

  • Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride.[9]

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Collapse and Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group, resulting in a protonated amide.[4]

  • Deprotonation: The base (DIPEA) removes the proton from the nitrogen atom to yield the final, neutral amide product and DIPEA·HCl salt.[4]

References

  • Dunetz, J. R., et al. (2015). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Available at: [Link]

  • HepatoChem. "Amide coupling reaction in medicinal chemistry. Coupling reagents." Available at: [Link]

  • Brown, D. G., et al. (2017). "Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM." University of Huddersfield Research Portal. Available at: [Link]

  • LibreTexts Chemistry. (2022). "Chemistry of Amides." Available at: [Link]

  • Zhang, W., et al. (2022). "DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis." RSC Advances. Available at: [Link]

  • Aapptec Peptides. "Coupling Reagents." Available at: [Link]

  • SATHEE. "Chemistry Schotten Baumann Reaction." Available at: [Link]

  • Zhang, W., et al. (2022). "DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis." RSC Advances. Available at: [Link]

  • BYJU'S. (2019). "Schotten Baumann Reaction." Available at: [Link]

  • Dabhi, R. C., et al. (2023). "Process optimization for acid-amine coupling: a catalytic approach." Current Chemistry Letters. Available at: [Link]

  • Organic Chemistry Portal. "Amide synthesis by acylation." Available at: [Link]

  • Wikipedia. "N,N-Diisopropylethylamine." Available at: [Link]

  • Foley, D. P., et al. (2012). "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide." Organic Process Research & Development. Available at: [Link]

  • YouTube. (2021). "Schotten-Baumann Reaction and its Mechanism." Available at: [Link]

  • Zhang, W., et al. (2022). "DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis." RSC Advances. Available at: [Link]

  • Zhang, W., et al. (2018). "Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin." Journal of the American Chemical Society. Available at: [Link]

  • Grokipedia. "Schotten–Baumann reaction." Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. "N,N-Diisopropylethylamine (DIPEA): A Key Non-Nucleophilic Base for Modern Organic Synthesis." Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: In Vitro Assays for Derivatives of 1-Aminocyclopropane-1-carboxylic Acid (ACC)

An in-depth technical guide for researchers, scientists, and drug development professionals. Authored by: A Senior Application Scientist Preamble: From Reactive Precursor to Bioactive Candidate The compound 1-Aminocyclop...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Preamble: From Reactive Precursor to Bioactive Candidate

The compound 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride is a highly reactive chemical intermediate. Its primary utility in a research and drug discovery context is not as a direct bioactive agent, but as a versatile precursor for the synthesis of a library of derivatives. The carbonyl chloride group readily reacts with nucleophiles such as amines and alcohols to form stable amide and ester derivatives, respectively.

This guide focuses on the subsequent biological evaluation of these synthesized derivatives. The core structure, 1-aminocyclopropane-1-carboxylic acid (ACC), is the immediate biological precursor to the plant hormone ethylene.[1] Consequently, the most pertinent in vitro assays for these derivatives involve targeting the key enzymes within the ethylene biosynthesis and degradation pathways. Understanding how a novel derivative interacts with these enzymes is the first step in characterizing its potential as a plant growth regulator, agrochemical, or research tool.

Section 1: The Core Biological Pathways

To design and interpret in vitro assays, a foundational understanding of the target pathways is essential. For ACC derivatives, two pathways are of primary importance: the ethylene biosynthesis pathway in plants and the ACC degradation pathway in microorganisms.

The Ethylene Biosynthesis Pathway

In plants, ethylene production is a tightly regulated process involving two key enzymatic steps following the synthesis of S-adenosyl-L-methionine (SAM).[2][3]

  • ACC Synthase (ACS): This enzyme catalyzes the rate-limiting step, converting SAM into ACC.[3][4] ACS is a pyridoxal-5'-phosphate (PLP)-dependent enzyme and is a primary target for inhibitors.[5]

  • ACC Oxidase (ACO): This enzyme catalyzes the final step, oxidizing ACC to produce ethylene, carbon dioxide, and cyanide.[2][6] ACO requires Fe(II) and ascorbate as co-factors for its activity.[7]

Ethylene_Biosynthesis cluster_main Ethylene Biosynthesis & Degradation Met Methionine SAM S-Adenosyl-L-methionine (SAM) Met->SAM SAM Synthetase ACC 1-Aminocyclopropane- 1-carboxylic Acid (ACC) SAM->ACC ACC Synthase (ACS) (Target 1) Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO) (Target 2) Degradation α-ketobutyrate + NH₃ ACC->Degradation ACC Deaminase (ACCD) (Target 3)

Caption: Core enzymatic targets for ACC derivatives.

The ACC Degradation Pathway

Certain soil and endophytic bacteria have evolved an enzyme, ACC deaminase (ACCD), that cleaves ACC into α-ketobutyrate and ammonia.[8] These bacteria can promote plant growth, particularly under stress, by reducing ethylene levels.[9] ACCD represents another valuable target for screening ACC derivatives, either as substrates or inhibitors.

Section 2: Experimental Workflow for Screening ACC Derivatives

A systematic approach is crucial for efficiently screening newly synthesized compounds. The following workflow outlines a logical progression from initial screening to detailed characterization.

Screening_Workflow cluster_workflow Screening & Characterization Workflow start Synthesize ACC Derivative Library primary_screen Primary Screen: Single-Concentration Enzyme Inhibition Assay start->primary_screen hit_id Hit Identification: Compounds with >50% Inhibition primary_screen->hit_id hit_id->start 'No Hit' dose_response Secondary Screen: Dose-Response & IC₅₀ Determination hit_id->dose_response 'Hit' moa Mechanism of Action: Enzyme Kinetics Studies (e.g., Lineweaver-Burk) dose_response->moa conclusion Lead Candidate moa->conclusion

Caption: A general workflow for drug discovery and evaluation.

Section 3: In Vitro Assay Protocols

The following protocols provide detailed, step-by-step methodologies for assessing the activity of ACC derivatives against the key enzymes.

Protocol 1: In Vitro ACC Synthase (ACS) Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the conversion of SAM to ACC by recombinant ACS. The amount of ACC produced is determined in a subsequent chemical assay.

Expertise & Rationale:

  • Recombinant Enzyme: Using a purified recombinant ACS (e.g., from Arabidopsis thaliana or tomato) ensures that the observed inhibition is specific to the target enzyme and not due to other components in a crude plant extract.[5]

  • Cofactor: Pyridoxal-5'-phosphate (PLP) is an essential cofactor for ACS activity and must be included in the reaction buffer.[5]

  • Quantification: Direct quantification of ACC can be challenging. A reliable method involves its chemical conversion to ethylene, which is then measured by gas chromatography.[10]

Methodology:

  • Reagent Preparation:

    • ACS Assay Buffer: 40 mM EPPS buffer (pH 8.5), 10 µM pyridoxal-5'-phosphate (PLP), 5 mM DTT. Prepare fresh.

    • Substrate Stock: 2 mM S-adenosyl-L-methionine (SAM) in water. Store at -20°C.

    • Enzyme Stock: Purified recombinant ACS (e.g., AtACS5) at 1 mg/mL. Store at -80°C.

    • Test Compound Stocks: Prepare 10 mM stocks of ACC derivatives in a suitable solvent (e.g., DMSO).

  • Enzymatic Reaction:

    • In 2 mL gas chromatography vials, add 80 µL of ACS Assay Buffer.

    • Add 5 µL of the test compound solution (or DMSO for the control). Final concentration for a primary screen is typically 10-100 µM.

    • Add 5 µL of purified ACS enzyme.

    • Pre-incubate the mixture at 25°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of 2 mM SAM substrate (final concentration 200 µM).

    • Incubate at 25°C for 30-60 minutes.

    • Terminate the reaction by adding 10 µL of 100 mM HgCl₂.

  • ACC Quantification (Chemical Conversion to Ethylene):

    • To the terminated reaction mixture, add 100 µL of a freshly prepared release mixture: 100 mM HgCl₂, 100 mM L-methionine, and 2 M NaOH in a 2:1:1 ratio.

    • Immediately seal the vials with a septum cap.

    • Vortex and incubate at room temperature for 5 minutes to convert ACC to ethylene.

    • Using a gas-tight syringe, withdraw 1 mL of the headspace from the vial.

    • Inject the headspace sample into a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., Carboxen-1010 PLOT) to quantify ethylene.[11]

  • Data Analysis:

    • Calculate the amount of ACC produced by comparing the ethylene peak area to a standard curve generated with known ACC concentrations.

    • Determine the percent inhibition for each test compound relative to the DMSO control.

    • For "hit" compounds, perform a dose-response analysis and calculate the IC₅₀ value by fitting the data to a sigmoidal curve.

Parameter Typical Value Reference
Enzyme Recombinant AtACS5[5]
Substrate (SAM) Kₘ ~13-20 µM[5][10]
Positive Control Inhibitor Aminoethoxyvinylglycine (AVG)[5][12]
Assay Temperature 25 °C[5]
Protocol 2: In Vitro ACC Oxidase (ACO) Inhibition Assay

This assay directly measures the production of ethylene from the substrate ACC and is used to screen for inhibitors of ACO.

Expertise & Rationale:

  • Cofactors: ACO activity is critically dependent on the presence of Fe(II), ascorbate, and bicarbonate in the reaction buffer. Omitting any of these will result in negligible activity.[6][7][11]

  • Gas Phase Measurement: As the product is a gas (ethylene), the reaction must be performed in sealed vials, and the headspace is sampled for analysis by GC. This provides a direct and highly sensitive measure of enzyme activity.

Methodology:

  • Reagent Preparation:

    • ACO Assay Buffer: 50 mM MOPS (pH 7.2), 10% glycerol (v/v), 5 mM L-ascorbic acid, 20 mM NaHCO₃, 0.1 mM DTT, and 50 µM FeSO₄. Prepare fresh, especially the ascorbate and FeSO₄ components.

    • Substrate Stock: 10 mM ACC in water. Store at 4°C.

    • Enzyme Stock: Purified recombinant ACO (e.g., from apple or tomato) at 0.5 mg/mL. Store at -80°C.

    • Test Compound Stocks: 10 mM stocks in a suitable solvent.

  • Enzymatic Reaction:

    • In 4-5 mL airtight GC vials, add 950 µL of freshly prepared ACO Assay Buffer.

    • Add 10 µL of the test compound solution (or solvent control).

    • Add 10 µL of the purified ACO enzyme (~5 µg).

    • Seal the vials and pre-incubate at 30°C for 5 minutes with gentle shaking.

    • Initiate the reaction by injecting 30 µL of 10 mM ACC substrate through the septum (final concentration ~300 µM).

    • Incubate the reaction at 30°C for 60 minutes with shaking.

  • Ethylene Quantification:

    • Using a gas-tight syringe, withdraw 1 mL of the headspace from the vial.

    • Inject the sample into a GC-FID system as described in Protocol 1.[11]

  • Data Analysis:

    • Quantify ethylene production against a standard curve.

    • Calculate percent inhibition and determine IC₅₀ values for active compounds.

Parameter Typical Value Reference
Enzyme Recombinant Malus domestica ACO1[6]
Substrate (ACC) Kₘ ~30-175 µM (varies by isoform)[7][11]
Positive Control Inhibitor CoCl₂, Salicylic Acid[7]
Assay Temperature 30 °C[11]
Protocol 3: In Vitro ACC Deaminase (ACCD) Activity Assay

This assay quantifies enzyme activity by measuring the production of α-ketobutyrate, a product of ACC cleavage.

Expertise & Rationale:

  • Cell Lysis: ACCD is an intracellular enzyme. To measure its activity from bacterial cultures, the cells must first be lysed or made permeable, often using toluene, to allow the substrate to access the enzyme.[8]

  • Colorimetric Detection: The product, α-ketobutyrate, can be quantified colorimetrically after derivatization with 2,4-dinitrophenylhydrazine (DNPH). This reaction produces a colored product that can be measured with a spectrophotometer, avoiding the need for chromatography.[13][14]

Methodology:

  • Enzyme Preparation (from bacterial culture):

    • Grow a bacterial strain known to express ACCD (e.g., Bacillus mojavensis, Pseudomonas sp.) in a suitable broth medium, potentially induced with 3 mM ACC.[8]

    • Harvest cells by centrifugation (e.g., 5,000 x g for 10 min).

    • Wash the cell pellet with 0.1 M Tris-HCl (pH 7.6).

    • Resuspend the pellet in 0.1 M Tris-HCl (pH 8.5).

    • Add 30 µL of toluene to 1 mL of the cell suspension and vortex vigorously for 30 seconds to permeabilize the cells. This is the "toluenized cell" enzyme source.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine 200 µL of the toluenized cell suspension with 5 µL of the test compound (or solvent control).

    • Pre-incubate at 30°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of 0.5 M ACC substrate.

    • Incubate at 30°C for 15-30 minutes.

  • α-Ketobutyrate Quantification:

    • Terminate the reaction by adding 1 mL of 0.56 M HCl and vortexing.

    • Centrifuge at high speed (e.g., 16,000 x g) for 5 minutes to pellet cell debris.

    • Transfer 500 µL of the supernatant to a new tube.

    • Add 400 µL of 0.56 M HCl and 150 µL of DNPH reagent (0.2% 2,4-dinitrophenylhydrazine in 2 M HCl).[13]

    • Incubate at 30°C for 30 minutes.

    • Add 1 mL of 2 M NaOH to develop the color.

    • Measure the absorbance at 540 nm using a spectrophotometer or plate reader.

  • Data Analysis:

    • Quantify α-ketobutyrate production using a standard curve prepared with known concentrations of α-ketobutyrate.

    • Determine the specific activity (µmol of α-ketobutyrate per mg of protein per hour).[13] Protein concentration can be determined using a standard method like the Bradford assay on the toluenized cell suspension.

    • Calculate percent inhibition for test compounds.

References

  • Liu, Y., et al. (2018). Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin. Journal of the American Chemical Society. Available at: [Link]

  • Li, Y., et al. (2012). Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana. PLoS ONE. Available at: [Link]

  • Houben, M., et al. (2024). 1-Aminocyclopropane-1-carboxylic acid oxidase determines the fate of ethylene biosynthesis in a tissue-specific way to fine-tune development and stress resilience. bioRxiv. Available at: [Link]

  • Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science. Available at: [Link]

  • Nath, P., et al. (2017). Isolation and characterization of ACC Deaminase Producing Endophytic Bacillus mojavensis PRN2 from Pisum sativum. Jundishapur Journal of Microbiology. Available at: [Link]

  • Jia, Y. J., et al. (1999). Synthesis and degradation of 1-aminocyclopropane-1-carboxylic acid by Penicillium citrinum. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • Dilley, D. R., et al. (2013). 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein. Postharvest Biology and Technology. Available at: [Link]

  • Kim, J., et al. (2021). Inhibition of Ethylene Binding and Biosynthesis Maintains Fruit Quality of 'Formosa' Plums during Postharvest Storage. Horticultural Science and Technology. Available at: [Link]

  • de Souza, R. S. C., et al. (2023). Exploring ACC deaminase-producing bacteria for drought stress mitigation in Brachiaria. Frontiers in Plant Science. Available at: [Link]

  • Houben, M., & Van de Poel, B. (2019). 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene. Frontiers in Plant Science. Available at: [Link]

  • Watson, G. B., et al. (1988). 1-Aminocyclopropane-1-carboxylic acid (ACC) mimics the effects of glycine on the NMDA receptor ion channel. European Journal of Pharmacology. Available at: [Link]

  • Akkoç, S., et al. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Campoverde-Gordillo, A., et al. (2025). Aptamers as Potential Inhibitors of Ethylene Biosynthesis: Identification and In Silico Selection. International Journal of Molecular Sciences. Available at: [Link]

  • Houben, M., et al. (2026). 1-Aminocyclopropane-1-carboxylic acid oxidase determines the fate of ethylene biosynthesis in a tissue-specific way. Plant Physiology. Available at: [Link]

  • Nakatsuka, A., et al. (1997). Extraction and Characterization of 1-Aminocyclopropane-1-carboxylic Acid (ACC) Synthase and ACC Oxidase from Wounded Persimmon Fruit. Journal of the Japanese Society for Horticultural Science. Available at: [Link]

  • Han, X., et al. (2015). Inhibition of Ethylene Biosynthesis and Associated Gene Expression by Aminoethoxyvinylglycine and 1-Methylcyclopropene and Their Effects on Internal Browning of ‘Starkrimson’ Pears. Journal of the American Society for Horticultural Science. Available at: [Link]

  • ChEMBL (n.d.). Compound: 1-Aminocyclopropane carboxylic acid (CHEMBL265325). EMBL-EBI. Available at: [Link]

  • Pirrung, M. C., et al. (2007). Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Adamska, I., et al. (2018). Bacterial ACC Deaminase Activity in Promoting Plant Growth on Areas Contaminated with Heavy Metals. Journal of Ecological Engineering. Available at: [Link]

  • Zhang, J., et al. (2022). Phylogenesis of the Functional 1-Aminocyclopropane-1-Carboxylate Oxidase of Fungi and Plants. International Journal of Molecular Sciences. Available at: [Link]

  • Google Patents (2014). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • Li, Z., et al. (2025). Regulation of 1-aminocyclopropane-1-carboxylic acid synthase (ACS) expression and its functions in plant life. Plant Communications. Available at: [Link]

  • Zhang, Y., et al. (2023). Bacterial Diversity Analysis and Screening for ACC Deaminase-Producing Strains in Moss-Covered Soil at Different Altitudes in Tianshan Mountains—A Case Study of Glacier No. 1. Microorganisms. Available at: [Link]

  • El-Sawy, M. F. M., et al. (2023). Characterization and isolation of 1-aminocyclopropane-1-carboxylate (ACC) deaminase-producing, plant growth. Brazilian Journal of Biology. Available at: [Link]

  • Lizada, M. C. C., & Yang, S. F. (1979). A simple and sensitive assay for 1-aminocyclopropane-1-carboxylic acid. Analytical Biochemistry. Available at: [Link]

  • Sharma, G., et al. (2024). The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance. International Journal of Molecular Sciences. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting 1-Aminocyclopropane-1-carbonyl-chloride Hydrochloride

Welcome to the Technical Support Center for handling 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride (ACPC-Cl HCl). As an acid chloride of the unnatural amino acid 1-aminocyclopropanecarboxylic acid (ACC), this rea...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride (ACPC-Cl HCl). As an acid chloride of the unnatural amino acid 1-aminocyclopropanecarboxylic acid (ACC), this reagent is a critical building block in drug development and agrochemical synthesis[1]. However, its high electrophilicity, compounded by the highly hygroscopic nature of its hydrochloride salt, makes it exceptionally susceptible to rapid hydrolysis.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the scientific integrity of your synthetic workflows.

The Causality of Hydrolysis

Acyl chlorides are inherently reactive toward nucleophiles due to the polarization of the carbonyl carbon and the inductive pull of the chlorine atom[2]. When ACPC-Cl HCl is exposed to atmospheric moisture or trace water in solvents, water acts as a competing nucleophile. The reaction forms a tetrahedral intermediate that collapses to release HCl, converting the reagent back into the inactive carboxylic acid (ACC)[3].

The presence of the HCl salt in ACPC-Cl HCl acts as a moisture sink, accelerating this degradation cascade. Preventing this requires a self-validating system of rigorous anhydrous techniques.

G ACPC ACPC-Cl HCl (Highly Electrophilic) Water Trace Moisture (H2O) Nucleophilic Attack ACPC->Water Exposure to Air Nucleophile Target Nucleophile (Amine/Alcohol) ACPC->Nucleophile Anhydrous Conditions Hydrolysis Hydrolysis Product (ACC + HCl) Water->Hydrolysis Product Desired Product (Amide/Ester) Nucleophile->Product

Caption: Mechanistic divergence of ACPC-Cl HCl in the presence of trace moisture vs target nucleophiles.

Quantitative Data: Moisture Thresholds & Impact

To maintain experimental integrity, environmental and solvent parameters must be strictly controlled. The following table summarizes the critical quantitative thresholds for handling moisture-sensitive acyl chlorides like ACPC-Cl HCl.

ParameterCritical ThresholdCausality & Impact of Deviation
Solvent Moisture < 50 ppm (via Karl Fischer)Water outcompetes target nucleophiles; >5% yield loss per 100 ppm H₂O[4].
Glassware Drying > 120 °C for ≥ 12 hoursSurface-bound water on glass initiates localized hydrolysis of the reagent[5].
Vacuum Pressure < 0.1 mbarResidual atmospheric O₂/H₂O degrades the reagent during Schlenk cycling[6].
Inert Gas Purity ≥ 99.998% (Grade 4.8+)Lower grades introduce cumulative moisture over the duration of the reaction.
Troubleshooting Guide & FAQs

Q1: Why is my reaction yielding 1-aminocyclopropanecarboxylic acid (ACC) instead of the desired amide/ester? A1: Causality: ACC is the direct hydrolysis product of ACPC-Cl[7]. Because the hydrochloride salt is highly hygroscopic, it absorbs moisture rapidly from the air. If the reagent is weighed on an open bench or if the solvent contains trace water, nucleophilic attack by H₂O outcompetes your target amine or alcohol. Solution: Weigh the reagent exclusively inside an inert-atmosphere glovebox. Verify that your solvent moisture is below 50 ppm using Karl Fischer titration before use[8].

Q2: Can I use standard "anhydrous" solvents straight from a newly opened commercial bottle? A2: Causality: Even commercial anhydrous solvents can absorb 100–500 ppm of water during transit, storage, or upon the first septum puncture. For highly sensitive acyl chlorides, this trace moisture is sufficient to quench the reaction and release HCl, which can further complicate reaction workups[7]. Solution: Implement a self-validating protocol: Always titrate solvents via the Karl Fischer method prior to the experiment[9]. If moisture exceeds 50 ppm, dry the solvent over activated 3Å molecular sieves for 24 hours or dispense from a dedicated Solvent Purification System (SPS).

Q3: How do I add solid ACPC-Cl HCl to my reaction flask without exposing the system to air? A3: Causality: Opening a reaction flask to add a solid allows ambient air to rush in. A 100 mL flask filled with ambient air contains approximately 1 mmol of O₂, alongside significant atmospheric moisture, which will immediately degrade the acyl chloride[6]. Solution: Do not add the solid to an open flask. Instead, weigh the solid into a Schlenk flask inside a glovebox, seal it, and bring it to the Schlenk line. Dissolve the reagent in anhydrous solvent, and transfer the resulting solution to your main reaction vessel using a cannula transfer technique.

Experimental Protocols: Self-Validating Anhydrous Setup

To ensure absolute scientific integrity, follow this step-by-step methodology for setting up reactions with ACPC-Cl HCl. This protocol uses a self-validating approach, meaning each step confirms the success of the previous one.

G Prep 1. Glassware Prep Oven-dry >120°C (12h) Cycle 2. Schlenk Cycling 3x Vacuum/Argon Purge Prep->Cycle Solvent 3. Solvent Transfer Cannula under Argon Cycle->Solvent Reagent 4. Reagent Addition Glovebox or Positive Ar Solvent->Reagent React 5. Reaction Execution Maintain Ar Pressure Reagent->React

Caption: Step-by-step Schlenk line workflow for manipulating moisture-sensitive ACPC-Cl HCl.

Phase 1: Solvent Verification (Karl Fischer Titration)
  • Extract a 1.0 mL aliquot of your anhydrous solvent (e.g., dichloromethane or THF) using a dry, argon-purged syringe.

  • Inject the solvent into a calibrated Karl Fischer coulometric titrator[10].

  • Validation Check: The reaction may only proceed if the titrator reads < 50 ppm H₂O. If the value is higher, discard the aliquot and re-dry the bulk solvent over activated molecular sieves.

Phase 2: Apparatus Preparation & Schlenk Cycling
  • Remove all glassware (Schlenk flasks, stir bars) from a >120 °C drying oven where they have been stored for at least 12 hours[5].

  • Immediately assemble the glassware while hot, applying a thin, uniform layer of high-vacuum grease to all ground-glass joints.

  • Connect the flask to the Schlenk line and open the stopcock to the vacuum manifold. Evacuate the flask until the pressure drops below 0.1 mbar[6].

  • Cycling: Close the vacuum valve and slowly open the inert gas valve to backfill the flask with high-purity Argon. Repeat this vacuum/Argon cycle three times to ensure complete removal of atmospheric oxygen and moisture[11].

Phase 3: Reagent Preparation and Cannula Transfer
  • Inside an inert-atmosphere glovebox, weigh the required amount of ACPC-Cl HCl into a separate, pre-dried Schlenk ampoule. Seal the ampoule and transfer it to the fume hood.

  • Connect the ampoule to the Schlenk line and apply a positive pressure of Argon.

  • Inject the validated anhydrous solvent into the ampoule via a dry syringe to dissolve the ACPC-Cl HCl.

  • Insert one end of a flexible, flat-ended steel cannula into the reagent ampoule (ensuring it is submerged in the liquid) and the other end into the main reaction flask through rubber septa.

  • Create a pressure differential by slightly increasing the Argon flow in the reagent ampoule while venting the receiving flask with a bleed needle. The solution will transfer smoothly without atmospheric exposure.

  • Validation Check: The absence of white fuming (HCl gas generation) during transfer confirms that the system has remained strictly anhydrous.

References
  • BenchChem. Application Notes and Protocols for Reactions Involving Moisture-Sensitive Acyl Chlorides.7

  • ACS Publications (Organometallics). An Illustrated Guide to Schlenk Line Techniques.5

  • Vacuubrand. Keeping air and moisture out.6

  • Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides.2

  • The Schlenk Line Survival Guide. Transferring Solvents and Reagents.11

  • University of Pittsburgh (Wipf Group). Techniques for Handling Air- and Moisture-Sensitive Compounds.

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles.3

  • University of Hertfordshire. ACC - AERU.1

  • Metrohm. Water Determination by Karl Fischer Titration - Monograph.4

  • Sigma-Aldrich. Determination of Water Content Using Karl Fischer Titration.8

  • Wikipedia. Karl Fischer Titration.9

  • News-Medical. Advantages and Limitations of Karl Fischer Titration.10

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in 1-Aminocyclopropane-1-carbonyl-chloride Hydrochloride Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for troubleshooting 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride (ACC-Cl·HCl) coupling reactions. This guid...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride (ACC-Cl·HCl) coupling reactions. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of novel molecules incorporating the unique cyclopropyl-amino acid motif. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of this reaction and achieve optimal yields.

Frequently Asked Questions (FAQs)

Q1: What makes ACC-Cl·HCl a challenging coupling partner?

A1: The primary challenge with ACC-Cl·HCl lies in the steric hindrance around the carbonyl group due to the cyclopropane ring. This bulkiness can impede the approach of the amine nucleophile, slowing down the reaction rate and often requiring more robust coupling conditions compared to less hindered acyl chlorides.[1][2][3] Additionally, as an acyl chloride, it is highly reactive and susceptible to hydrolysis, which can significantly reduce the amount of active reagent available for the desired amide bond formation.[4][5][6]

Q2: My reaction is sluggish, and I'm observing a significant amount of unreacted starting material. What are the likely causes?

A2: A sluggish reaction with recoverable starting materials often points to several key issues:

  • Insufficient Activation: The inherent steric hindrance may require more potent activation methods or longer reaction times.[1]

  • Inadequate Base: An insufficient amount or an inappropriate choice of base can lead to the protonation of the amine nucleophile by the HCl byproduct, rendering it unreactive.[7][8]

  • Low Reaction Temperature: While low temperatures are often used to control exotherms and minimize side reactions, they can also significantly slow down the rate of a sterically hindered coupling.[1]

Q3: I'm seeing a significant amount of a byproduct with a mass corresponding to the hydrolyzed acyl chloride (1-Aminocyclopropane-1-carboxylic acid). How can I prevent this?

A3: The formation of 1-Aminocyclopropane-1-carboxylic acid (ACC) is a clear indication of hydrolysis of the acyl chloride.[4][5] This is a common issue given the high reactivity of acyl chlorides with moisture.[6] To mitigate this:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[6]

  • Solvent Choice: Aprotic solvents are essential. While common choices include Dichloromethane (DCM) and Tetrahydrofuran (THF), ensure they are freshly dried and of high purity.[5]

  • Reagent Quality: Verify the quality of your ACC-Cl·HCl. If it has been stored improperly or for an extended period, it may have already partially hydrolyzed.

Systematic Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving low yields in your ACC-Cl·HCl coupling reactions.

Problem 1: Low Conversion of Starting Materials

If you are observing a significant amount of unreacted amine and/or the hydrolyzed acyl chloride, consider the following troubleshooting steps.

Potential Cause Explanation Recommended Solution
Inadequate Base The coupling reaction generates HCl, which will protonate the amine starting material, rendering it non-nucleophilic. An insufficient amount of base will not effectively neutralize the generated acid.[8][9]Use at least 2 equivalents of a non-nucleophilic tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[6] One equivalent is required to neutralize the HCl salt of the starting material, and another to quench the HCl produced during the reaction.
Steric Hindrance The cyclopropyl group presents a significant steric barrier to the incoming amine nucleophile, slowing the reaction rate.[1][2][3]Increase the reaction time, sometimes to overnight.[1] Gentle heating can also be beneficial, but should be monitored carefully to avoid side reactions.[1] For particularly challenging couplings, consider using a more potent coupling reagent system if converting the carboxylic acid in situ, though this is less relevant for the pre-formed acyl chloride.
Low Reagent Concentration Very dilute reaction conditions can slow down the rate of a bimolecular reaction.Ensure the reaction concentration is appropriate, typically in the range of 0.1-0.5 M.
Problem 2: Formation of Multiple Unidentified Byproducts

The presence of multiple byproducts can complicate purification and significantly lower the yield of the desired amide.

Potential Cause Explanation Recommended Solution
Side Reactions of the Acyl Chloride Besides hydrolysis, the highly reactive acyl chloride can undergo other side reactions, especially at elevated temperatures or with certain nucleophiles.Maintain a low reaction temperature (0 °C to room temperature) to minimize side reactions.[] Ensure the purity of the amine, as reactive impurities can lead to byproducts.
Reaction with Solvent Nucleophilic solvents can react with the acyl chloride. For example, alcohols will form esters.[5]Use non-nucleophilic, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).[5]
Degradation of Starting Materials or Product The starting materials or the newly formed amide product may be unstable under the reaction conditions.Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to conditions that may cause degradation.[6]

Experimental Protocols

Protocol 1: General Procedure for ACC-Cl·HCl Coupling

This protocol provides a starting point for the coupling of 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride with a primary or secondary amine.

Materials:

  • 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2-2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

  • Oven-dried glassware

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the amine (1.0-1.2 equiv) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (TEA or DIPEA, 2.2-2.5 equiv) dropwise to the stirred solution.

  • In a separate flask, dissolve 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride (1.0 equiv) in a minimal amount of anhydrous DCM.

  • Slowly add the ACC-Cl·HCl solution to the cooled amine solution dropwise over 10-15 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[6]

Protocol 2: Monitoring Reaction Progress by HPLC

Due to the high reactivity of acyl chlorides, direct analysis can be challenging. A common method is to derivatize the acyl chloride for easier analysis.[11][12]

Derivatization for Analysis:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the aliquot in a vial containing methanol (1 mL). This will convert any remaining ACC-Cl·HCl to its methyl ester.[13]

  • Analyze the resulting solution by HPLC to determine the ratio of the starting amine, the product amide, and the methyl ester of ACC. This will give an indication of the reaction's progress.

Visualizing the Process

Reaction Mechanism

The coupling of ACC-Cl·HCl with an amine proceeds via a nucleophilic addition-elimination mechanism.

Amide_Formation_Mechanism ACC_Cl 1-Aminocyclopropane- 1-carbonyl-chloride Tetrahedral_Intermediate Tetrahedral Intermediate ACC_Cl->Tetrahedral_Intermediate Nucleophilic Attack Amine R-NH₂ (Amine) Amine->Tetrahedral_Intermediate Base Base (e.g., TEA) Protonated_Base Protonated Base Base->Protonated_Base Amide_Product Amide Product Tetrahedral_Intermediate->Amide_Product Elimination of Cl⁻ HCl HCl Tetrahedral_Intermediate->HCl HCl->Protonated_Base Neutralization

Caption: Nucleophilic addition-elimination mechanism for amide formation.

Troubleshooting Decision Tree

This flowchart provides a logical path for troubleshooting low yields.

Troubleshooting_Flowchart Start Low Yield Observed Check_Conversion Analyze reaction mixture (TLC/LC-MS). High amount of starting material? Start->Check_Conversion Check_Hydrolysis Significant hydrolyzed acyl chloride (ACC)? Check_Conversion->Check_Hydrolysis No Increase_Base Increase base equivalents (2.2-2.5 eq). Check_Conversion->Increase_Base Yes Check_Byproducts Multiple unidentified byproducts? Check_Hydrolysis->Check_Byproducts No Check_Reagents Use anhydrous solvents/reagents. Work under inert atmosphere. Check_Hydrolysis->Check_Reagents Yes Optimize_Temp Maintain low temperature (0 °C to RT). Check_Byproducts->Optimize_Temp Yes Success Improved Yield Check_Byproducts->Success No Increase_Time_Temp Increase reaction time or gently heat. Increase_Base->Increase_Time_Temp Increase_Time_Temp->Success Check_Reagents->Success Purify_Reagents Ensure purity of starting materials. Optimize_Temp->Purify_Reagents Purify_Reagents->Success

Caption: A decision tree for troubleshooting low yields.

References

  • Growingscience.com. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • ACS Publications. (2021). Stereoselective Synthesis of 1-Aminocyclopropanecarboxylic Acid Carnosadines via Inter-intramolecular Double Alkylation with Optically Active 2-Methylaziridine Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. Available at: [Link]

  • Save My Exams. (2025). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. PMC. Available at: [Link]

  • PubMed. (n.d.). Purification and characterization of 1-aminocyclopropane-1-carboxylate synthase from etiolated mung bean hypocotyls. Available at: [Link]

  • Google Patents. (n.d.). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • IIT Kanpur. (n.d.). Chemistry Acid Chloride - SATHEE. Available at: [Link]

  • Chemistry LibreTexts. (2015). Reactions of Acyl Chlorides with Primary Amines. Available at: [Link]

  • ACS Publications. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Available at: [Link]

  • ResearchGate. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC? Available at: [Link]

  • Google Patents. (n.d.). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
  • PubMed. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Interferences and Specificity of the 1-Aminocyclopropane-1-Carboxylic Acid Assay with the Hypochlorite Reagent. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]

  • PubMed. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Available at: [Link]

  • PubChem. (n.d.). 1-Amino-1-cyclopropanecarbonitrile hydrochloride. Available at: [Link]

  • Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. Available at: [Link]

  • Study.com. (n.d.). Acyl Chloride Uses, Reactions & Synthesis. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. Available at: [Link]

  • Chemguide. (n.d.). acyl chlorides with ammonia or primary amines. Available at: [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Available at: [Link]

  • Royal Society of Chemistry. (2015). 13 - Organic & Biomolecular Chemistry. Available at: [Link]

  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for 1-Aminocyclopropane-1-carbonyl-chloride Hydrochloride Reactions

Welcome to the technical support center for optimizing reactions involving 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing reactions involving 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success in utilizing this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride, and what are its primary reactivity concerns?

A1: 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride is the acyl chloride derivative of the non-proteinogenic amino acid 1-aminocyclopropane-1-carboxylic acid (ACC).[1][2] The molecule possesses two key reactive sites: a highly electrophilic acyl chloride and a protonated amine (ammonium chloride). Its primary reactivity concerns stem from the high reactivity of the acyl chloride group, which is susceptible to nucleophilic attack by a wide range of nucleophiles, including water, alcohols, and amines.[3][4] The strained cyclopropane ring also contributes to its unique chemical properties.[5]

Q2: Why is the amine functional group in the hydrochloride salt form?

A2: The amine is in its hydrochloride salt form to improve the compound's stability and shelf-life. The protonated amine is significantly less nucleophilic than the free amine, preventing intermolecular reactions and polymerization. However, this also means that at least two equivalents of a base are required in subsequent reactions: one to neutralize the hydrochloride and a second to scavenge the HCl generated from the acylation reaction.[6]

Q3: Can I use protic solvents like ethanol or water for my reaction?

A3: It is highly discouraged to use protic solvents like water or alcohols as the primary reaction solvent.[7] The acyl chloride will readily react with these solvents to form the corresponding carboxylic acid or ester, respectively, leading to low yields of the desired product.[3][4] These solvents should only be used under specific circumstances, such as in Schotten-Baumann conditions where the reaction is biphasic and the acyl chloride has limited contact with the aqueous phase.[6]

Q4: How can I monitor the progress of my reaction?

A4: Common methods for monitoring the reaction include Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[8] Due to the reactivity of the acyl chloride, care must be taken during sample preparation. For example, moisture on TLC plates can hydrolyze the starting material, giving a false indication of reaction completion.[8][9] It is often advisable to quench a small aliquot of the reaction mixture with a non-interfering nucleophile (like a dry alcohol) to form a stable derivative before analysis.[8]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments and provides actionable solutions based on fundamental chemical principles.

Issue 1: Low or No Product Formation

Possible Cause 1: Incomplete Neutralization of the Amine Hydrochloride.

  • Explanation: Before the desired nucleophile can react with the acyl chloride, the protonated amine must be deprotonated to the free amine. If an insufficient amount of base is used, the starting material will remain as the unreactive ammonium salt.

  • Solution: Use at least two equivalents of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The first equivalent neutralizes the hydrochloride salt, and the second equivalent scavenges the HCl produced during the acylation.[6]

Possible Cause 2: Hydrolysis of the Acyl Chloride.

  • Explanation: Acyl chlorides are highly sensitive to moisture.[9] Any water present in the solvent, reagents, or glassware will lead to the formation of the unreactive 1-aminocyclopropane-1-carboxylic acid.

  • Solution:

    • Use anhydrous solvents.

    • Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).

    • Use freshly opened or properly stored reagents.

Possible Cause 3: Poor Solubility of the Starting Material.

  • Explanation: 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride has limited solubility in many common aprotic organic solvents. If the starting material does not dissolve, the reaction will be slow or may not proceed at all.

  • Solution:

    • Choose a solvent in which the starting material has adequate solubility. A table of recommended solvents is provided below.

    • Gentle heating may improve solubility, but care must be taken to avoid thermal decomposition.

Issue 2: Formation of Multiple Products (Side Reactions)

Possible Cause 1: Reaction with a Nucleophilic Solvent.

  • Explanation: If the solvent has any nucleophilic character (e.g., residual water or alcohol), it can compete with the desired nucleophile, leading to the formation of byproducts.

  • Solution: Use high-purity, anhydrous aprotic solvents.

Possible Cause 2: Over-acylation with Amine Nucleophiles.

  • Explanation: If the product of the reaction is an amine, it can potentially react with another molecule of the acyl chloride, leading to the formation of a di-acylated byproduct.

  • Solution:

    • Use a slight excess of the amine nucleophile.

    • Add the acyl chloride slowly to the reaction mixture containing the amine and base to maintain a low concentration of the acylating agent.

Possible Cause 3: Base-Mediated Side Reactions.

  • Explanation: Strong, nucleophilic bases can compete with the desired nucleophile. For example, using a hindered but still nucleophilic base could lead to the formation of an amide with the base itself.

  • Solution: Use a non-nucleophilic, sterically hindered base like DIPEA.

Experimental Protocols & Data

Solvent Selection and Properties

The choice of solvent is critical for the success of reactions involving 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride. An ideal solvent should be aprotic, anhydrous, and capable of dissolving the starting material and reagents.

SolventDielectric Constant (20°C)Boiling Point (°C)SuitabilityNotes
Dichloromethane (DCM)8.9339.6ExcellentGood solubility for a wide range of substrates. Easy to remove under vacuum.
Tetrahydrofuran (THF)7.5866GoodCan be a good choice, but must be rigorously dried as it can contain peroxides and water.
Acetonitrile (MeCN)37.581.6ModerateHigher polarity can be beneficial for some reactions, but may be more challenging to keep anhydrous.
Toluene2.38110.6ModerateCan be used for reactions requiring higher temperatures. Solubility of the starting material may be limited.
Diethyl Ether4.3434.6PoorGenerally not recommended due to the low solubility of the hydrochloride salt.
General Protocol for Acylation with an Amine Nucleophile

This protocol provides a general guideline. Specific amounts and reaction times should be optimized for each substrate.

  • Preparation:

    • Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvent from a freshly opened bottle or a solvent purification system.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine nucleophile (1.0 eq.) and the chosen anhydrous solvent.

    • Cool the mixture to 0°C in an ice bath.

    • Add a non-nucleophilic base, such as triethylamine (2.2 eq.), dropwise.

  • Addition of Acyl Chloride:

    • In a separate, dry flask, dissolve 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride (1.0 eq.) in the same anhydrous solvent.

    • Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction and Workup:

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or another suitable analytical method.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization as needed.

Visualizing Experimental Logic

Decision Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_base Check Base Stoichiometry (>= 2.2 eq?) start->check_base base_ok Base is Sufficient check_base->base_ok Yes add_base Action: Add more non-nucleophilic base check_base->add_base No check_moisture Evaluate Anhydrous Conditions moisture_ok Conditions are Anhydrous check_moisture->moisture_ok Yes dry_reagents Action: Use freshly dried solvents and reagents. Dry glassware thoroughly. check_moisture->dry_reagents No check_solubility Assess Starting Material Solubility solubility_ok Starting Material is Soluble check_solubility->solubility_ok Yes change_solvent Action: Change to a more suitable solvent (e.g., DCM). Consider gentle heating. check_solubility->change_solvent No base_ok->check_moisture moisture_ok->check_solubility end Re-run Experiment solubility_ok->end If issues persist, consult further literature. add_base->end dry_reagents->end change_solvent->end

Caption: Troubleshooting workflow for low product yield.

Reaction Mechanism: Acylation of an Amine

Acylation_Mechanism cluster_step1 Step 1: Neutralization cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation ACC-HCl R-NH3+ Cl- ACC-Free R-NH2 ACC-HCl->ACC-Free + Base Base1 Base Base-H+ Base-H+ Cl- Base1->Base-H+ ACC-Free2 R'-NH2 Tetrahedral Tetrahedral Intermediate ACC-Free2->Tetrahedral AcylChloride R-COCl AcylChloride->Tetrahedral Tetrahedral2 Tetrahedral Intermediate Product_H R-CO-NH2R'+ Cl- Tetrahedral2->Product_H - Cl- Product_H2 R-CO-NH2R'+ FinalProduct R-CO-NHR' Product_H2->FinalProduct + Base Base2 Base Base-H+2 Base-H+ Base2->Base-H+2

Caption: General mechanism for amine acylation.

References

  • Wikipedia. 1-Aminocyclopropane-1-carboxylic acid. [Link]

  • Politi, V., et al. (2021). Ethylene in Plants: The Role of 1-Aminocyclopropane-1-Carboxylic Acid (ACC). MDPI.
  • Li, T., & Ma, C. (2022). Potential Roles of 1-Aminocyclopropane-1-carboxylic Acid Synthase Genes in the Response of Gossypium Species to Abiotic Stress by Genome-Wide Identification and Expression Analysis. MDPI. [Link]

  • Acero, N., et al. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. PubMed. [Link]

  • Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science. [Link]

  • University of Hertfordshire. (2026). ACC. AERU. [Link]

  • Various Authors. (2015). Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. Request PDF. [Link]

  • Lizada, M. C. C., & Yang, S. F. (1979). Interferences and Specificity of the 1-Aminocyclopropane-1-Carboxylic Acid Assay with the Hypochlorite Reagent. ResearchGate. [Link]

  • Google Patents. Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • Zaragoza, F. (2021). Acylation of Amines, Part 1: with Acyl Halides. YouTube. [Link]

  • Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. [Link]

  • Various Authors. (2014). Determination of 1-aminocyclopropane-1-carboxylic Acid in Apple and Peach Extracts by High Performance Liquid Chromatography Coupled to a Fluorescence Detector. Request PDF. [Link]

  • Bentley, T. W., & Jones, R. O. (2005). Mechanisms of Solvolyses of Acid Chlorides and Chloroformates. Chloroacetyl and Phenylacetyl Chloride as Similarity Models. The Journal of Organic Chemistry. [Link]

  • Clark, J. (2023). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • SATHEE. Chemistry Acid Chloride. IIT Kanpur. [Link]

  • Google Patents. Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
  • Žukauskaitė, A., et al. (2024). Profiling of 1-aminocyclopropane-1-carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry. PMC. [Link]

  • Various Authors. (2019). What should i reconsider in my experiment for acyl chloride to be formed?. ResearchGate. [Link]

  • Zhang, Z., et al. (1995). Expression, purification and characterization of 1-aminocyclopropane-1-carboxylate oxidase from tomato in Escherichia coli. PMC. [Link]

  • Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. [Link]

  • Various Authors. (2025). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate. [Link]

  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • OrgoSolver. Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Chemistry LibreTexts. (2020). 23.3: Reactions of amines. [Link]

Sources

Optimization

Technical Support Center: Resolving Solubility and Reactivity Issues with 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride

Welcome to the Advanced Technical Support Center. As application scientists, we frequently see researchers struggle with 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride (ACPC-Cl HCl) during drug development workflo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As application scientists, we frequently see researchers struggle with 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride (ACPC-Cl HCl) during drug development workflows. This guide synthesizes mechanistic chemistry with field-proven insights to resolve the paradox of handling this highly reactive, bifunctional building block.

Root Cause Analysis: The Solubility Paradox

Handling ACPC-Cl HCl requires navigating a fundamental chemical contradiction. The molecule consists of two competing moieties:

  • The Amine Hydrochloride Salt: A highly polar, ionic lattice that demands high-dielectric solvents for dissociation and dissolution.

  • The Acyl Chloride: A fiercely electrophilic, moisture-sensitive functional group that is rapidly destroyed by nucleophilic or hygroscopic solvents.

The root cause of most experimental failures is attempting to force the ionic salt into solution using highly polar aprotic solvents (like DMF or DMSO). While these solvents break the ionic lattice, their inherent nucleophilicity or oxidizing potential destroys the acyl chloride. Conversely, chemically compatible solvents (like DCM or THF) lack the dielectric constant to dissolve the salt, leading to a suspension. The preferred method for utilizing amino acid chloride hydrochlorides involves maintaining them as a suspension in non-nucleophilic aprotic solvents and utilizing an in situ neutralization strategy .

Troubleshooting Guide & FAQs

Q1: My ACPC-Cl HCl remains a milky suspension in DCM and THF. Should I add heat to force dissolution? A1: No. Heating acyl chlorides in the presence of unneutralized salts can lead to thermal degradation. The insolubility is a thermodynamic consequence of the solvent's low dielectric constant against the salt's high lattice energy. Field-Proven Insight: Proceed with the reaction as a heterogeneous suspension. The amidation will occur efficiently at the solid-liquid interface as the free base is transiently generated by the addition of your coupling base.

Q2: Can I use DMF or DMSO to fully dissolve the reagent before adding my target amine? A2: Absolutely not. DMF reacts directly with acyl chlorides to form a Vilsmeier-Haack type intermediate, consuming your reagent and generating dimethylamine impurities. DMSO will trigger Swern-type oxidations or other degradative side reactions. Stick strictly to Acetonitrile (MeCN), THF, or DCM.

Q3: I added my solvent and a heavy white precipitate formed almost immediately. Is my reagent degraded? A3: If your solvent was not strictly anhydrous, yes. Moisture rapidly hydrolyzes the acyl chloride to 1-aminocyclopropane-1-carboxylic acid (ACC). Because ACC is a zwitterionic amino acid, it is completely insoluble in organic solvents and crashes out immediately . Causality: The precipitate is not your starting material failing to dissolve; it is the dead-end hydrolysis product.

Q4: How do I prevent the free amine from self-condensing when I add base? A4: Do not pre-neutralize the salt! If you add a base (like DIPEA) to ACPC-Cl HCl without your target nucleophile already present in the mixture, the resulting free amino acid chloride will rapidly self-condense into a diketopiperazine or polymerize. Always add the base last, ensuring the target amine is waiting to outcompete the self-condensation pathway.

Quantitative Data: Solvent Compatibility Matrix

To optimize your workflow, solvent selection must balance dielectric constant (solubility) with chemical inertness.

SolventDielectric Constant (ε)Initial Solubility (HCl Salt)Chemical CompatibilityRecommendation
DCM 8.9Poor (Suspension)ExcellentRecommended
THF 7.5Poor (Suspension)ExcellentRecommended
MeCN 37.5ModerateGoodRecommended (Best balance)
DMF 36.7GoodIncompatible (Vilsmeier-Haack)DO NOT USE
DMSO 46.7GoodIncompatible (Oxidation)DO NOT USE

Self-Validating Experimental Protocol: In Situ Amidation

This protocol is designed as a self-validating system. By observing the physical state of the reaction mixture, you can visually confirm the mechanistic progression of the amidation.

Materials Required:

  • ACPC-Cl HCl (1.1 equivalents)

  • Target Amine (1.0 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous THF or MeCN (<50 ppm H₂O)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon or Nitrogen.

  • Suspension Formation: Charge the flask with ACPC-Cl HCl (1.1 eq) and the Target Amine (1.0 eq). Add anhydrous THF or MeCN (approx. 0.2 M concentration).

    • Self-Validation Marker 1: The mixture should form a cloudy, heterogeneous suspension. If it dissolves completely and instantly, suspect high moisture content (hydrolysis to soluble byproducts) or an impure reagent.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the suspension to equilibrate to 0°C for 10 minutes.

    • Mechanistic Rationale: Lowering the temperature suppresses the unimolecular self-condensation of the ACPC free base, favoring the bimolecular reaction with the target amine.

  • Reaction Initiation: Add DIPEA (2.5 eq) dropwise over 5-10 minutes.

    • Mechanistic Rationale: The first 1.1 eq of DIPEA neutralizes the HCl salt, generating the reactive ACPC-Cl free amine in situ. The next 1.0 eq neutralizes the HCl byproduct generated by the amidation. The remaining 0.4 eq serves as a kinetic buffer.

  • Validation & Completion: Remove the ice bath and allow the reaction to warm to room temperature over 2 hours.

    • Self-Validation Marker 2: As the reaction proceeds, the insoluble ACPC-Cl HCl salt is consumed, and the mixture will transition from a milky suspension to a clear or slightly hazy solution (depending on the solubility of the DIPEA-HCl byproduct). This visual clearing confirms successful coupling.

Mechanistic Workflow Visualization

Workflow ACPC ACPC-Cl HCl (Suspension in THF/MeCN) H2O + H₂O (Moisture) ACPC->H2O Wet Solvent Base + Non-Nucleophilic Base (e.g., DIPEA) ACPC->Base Anhydrous Conditions ACC ACC Zwitterion (Insoluble Dead-End) H2O->ACC Hydrolysis FreeBase ACPC-Cl Free Amine (Transient Intermediate) Base->FreeBase In situ Neutralization Target + Target Amine Partner FreeBase->Target Bimolecular Coupling NoTarget Absence of Target Amine FreeBase->NoTarget Unimolecular/Self Product Desired Amide Product Target->Product Fast Polymer Diketopiperazine / Polymer NoTarget->Polymer Self-Condensation

Fig 1: Reaction pathways of ACPC-Cl HCl highlighting the critical need for in situ neutralization.

References

  • Beaulieu, P. L., et al. "Hepatitis C virus polymerase inhibitors with a heterobicyclic structure." Google Patents (WO2003010141A2 / AU2002313410B2).
Troubleshooting

Minimizing side reactions and impurities when using 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride

Welcome to the Application Scientist Support Center. 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride (ACC-Cl·HCl) is a highly reactive, bifunctional building block widely used to incorporate the conformationally re...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride (ACC-Cl·HCl) is a highly reactive, bifunctional building block widely used to incorporate the conformationally restricted 1-aminocyclopropanecarboxylic acid (ACC) motif into pharmaceuticals and peptidomimetics.

While highly valuable, its dual nature—housing both a nucleophilic alpha-amine (once deprotonated) and an electrophilic acid chloride—makes it notoriously prone to side reactions. This guide provides field-proven troubleshooting strategies and self-validating protocols to maximize your coupling yields and eliminate impurities.

The Core Conflict: Mechanistic Causality of Side Reactions

To successfully utilize ACC-Cl·HCl, you must understand the causality of its failure modes. The molecule is commercially supplied and stored as a hydrochloride salt. This protonates the alpha-amine, rendering it non-nucleophilic and stabilizing the molecule.

The critical failure point occurs the moment a tertiary base (e.g., DIPEA, TEA) is introduced to facilitate amide coupling. Deprotonation unmasks the free amine. If the local concentration of this free ACC-Cl is too high, it will rapidly undergo intermolecular self-condensation. This bimolecular reaction forms a dimer, which subsequently cyclizes into a highly stable spiro-diketopiperazine (DKP) or polymerizes into insoluble polyamides [1]. Furthermore, the highly strained cyclopropane ring and the electrophilic carbonyl carbon make the molecule exquisitely sensitive to ambient moisture, leading to rapid hydrolysis back to the inactive ACC free acid [2].

Reaction Pathway Visualization

ACC_Reactions A ACC-Cl·HCl (Stable Salt) B Base Addition (Deprotonation) A->B - HCl C Free ACC-Cl (Highly Reactive) B->C D Target Amine (Nucleophile) C->D Pathway A (Controlled) F Self-Condensation (Intermolecular) C->F Pathway B (Uncontrolled) H H2O / Moisture C->H Pathway C (Moisture) E Desired Amide (Target Product) D->E G Diketopiperazine (DKP) & Polyamides F->G I Hydrolysis to ACC (Impurity) H->I

Reaction pathways of ACC-Cl·HCl upon deprotonation, highlighting desired vs. side reactions.

Troubleshooting FAQs

Q: Immediately after adding base to my ACC-Cl·HCl suspension, the reaction turned cloudy and highly viscous. What happened? A: You are observing rapid polymerization and diketopiperazine (DKP) formation. When base is added directly to ACC-Cl·HCl without a sufficient excess of the target amine, the unmasked ACC free amine attacks the acid chloride of neighboring molecules. Solution: Never pre-mix ACC-Cl·HCl with base. Always use the "Inverse Addition Method" detailed in the protocol below.

Q: My LC-MS shows a major side product at m/z 167 [M+H]+. What is this impurity? A: This is the self-validating marker of protocol failure: the ACC spiro-diketopiperazine (cyclo-(ACC-ACC)). The monomeric ACC has a molecular weight of 101.1 g/mol . The condensation of two molecules with the loss of two water/HCl molecules yields the DKP (MW 166.2 g/mol ). Monitoring the disappearance of this m/z 167 peak is the primary way to validate that your coupling conditions are successfully suppressing self-condensation [1].

Q: I am getting low yields and recovering a highly polar spot on TLC that stays at the baseline. How do I fix this? A: The baseline spot is likely 1-aminocyclopropanecarboxylic acid (ACC), the hydrolysis product of your acid chloride [3]. Acid chlorides are highly hygroscopic. Ensure your solvents (especially DCM or THF) are strictly anhydrous, flush the reaction vessel with argon, and use fresh ACC-Cl·HCl. Do not attempt to store ACC-Cl·HCl in solution; it must be kept as a dry solid under inert atmosphere.

Experimental Protocol: The Inverse Addition Method

To outcompete the self-condensation pathway, the reaction must be kinetically controlled. By adding the ACC-Cl·HCl solid portion-wise to a large excess of the pre-mixed target amine and base, the concentration of free ACC-Cl remains infinitesimally low. This ensures the bimolecular reaction between the acid chloride and the target amine outpaces the self-condensation of ACC-Cl.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon.

  • Amine/Base Mixture: Dissolve the target amine (1.2 equivalents) and N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Thermal Control: Submerge the flask in an ice-brine bath to reach 0 °C to -5 °C. Lower temperatures significantly reduce the rate of DKP cyclization.

  • Inverse Addition: Add ACC-Cl·HCl (1.0 equivalent) portion-wise as a dry solid over 30 minutes. Alternatively, if handling a highly moisture-sensitive batch, add it dropwise as a cold suspension in anhydrous DCM.

  • Reaction Monitoring: Stir the reaction for 2 hours at 0 °C. Do not let the reaction warm to room temperature until coupling is complete. Quench the reaction with saturated aqueous NaHCO₃.

  • System Validation: Analyze the organic layer via LC-MS and TLC (Ninhydrin stain). A self-validated, successful reaction will show the desired amide mass, a negative Ninhydrin response for the starting amine, and a complete absence of the m/z 167 DKP peak.

Quantitative Data: Addition Method Comparison

The table below summarizes the critical differences in reaction parameters and outcomes when switching from a standard addition to the kinetically controlled inverse addition method.

Reaction ParameterStandard Addition (Base added to ACC-Cl)Inverse Addition (ACC-Cl added to Base+Amine)
Addition Order Base added to ACC-Cl·HClACC-Cl·HCl added to Amine + Base
Local Concentration High[Free ACC-Cl]Low [Free ACC-Cl], High [Target Amine]
Temperature Room Temperature0 °C to -5 °C
Primary Product Diketopiperazine & PolyamidesDesired Amide
Typical Yield < 15%> 85%
LC-MS Validation Strong m/z 167[M+H]+ peakAbsence of m/z 167 [M+H]+ peak

References

  • Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link]

  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks: 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids Source: Chemical Reviews (ACS Publications / NIH) URL:[Link]

  • Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids Source: Russian Journal of Organic Chemistry (via ResearchGate) URL:[Link]

Optimization

Technical Support Center: Chromatography Purification of 1-Aminocyclopropane-1-carbonyl-chloride Hydrochloride Derivatives

Welcome to the dedicated technical support center for the chromatographic purification of 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride (ACC-HCl) and its derivatives. This guide is designed for researchers, scien...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the chromatographic purification of 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride (ACC-HCl) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these unique and often challenging compounds. Here, we will delve into the nuances of various chromatographic techniques, offering practical, field-tested insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of ACC-HCl derivatives, providing a foundational understanding of the key considerations for successful chromatography.

Q1: What are the main challenges in purifying 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride derivatives?

A1: The primary challenges stem from the inherent properties of these molecules:

  • High Polarity: The presence of a free amino group and a carboxylic acid derivative, often as a hydrochloride salt, makes these compounds highly polar. This can lead to poor retention on traditional reversed-phase (RP) columns.[1][2]

  • Reactivity and Stability: The acyl chloride moiety is highly reactive and susceptible to hydrolysis. Additionally, the cyclopropane ring can be strained. The stability of the hydrochloride salt can also be influenced by the pH of the mobile phase.[3]

  • Chirality: Many derivatives of 1-aminocyclopropane-1-carboxylic acid are chiral. The separation of enantiomers requires specialized chiral stationary phases (CSPs) and method development.[4][5]

Q2: Which chromatography mode is most suitable for purifying these polar compounds?

A2: The choice of chromatography mode is critical. While reversed-phase is a common starting point, its effectiveness is often limited for highly polar compounds.[1] Here's a breakdown of suitable techniques:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective technique for retaining and separating highly polar compounds.[6][7][8] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile.[9][10]

  • Reversed-Phase (RP) Chromatography: While challenging, RP chromatography can sometimes be adapted. Strategies to enhance retention include using columns with embedded polar groups or employing ion-pairing reagents.[2] However, modern RP columns designed for stability in highly aqueous mobile phases can also be considered.[11]

  • Ion-Exchange Chromatography (IEX): Given that these compounds are often charged (as hydrochloride salts), ion-exchange chromatography is a powerful tool for purification.[12][13] Cation-exchange chromatography, in particular, can be highly effective for separating amino acid-like compounds.[14][15]

  • Normal-Phase (NP) Chromatography: In normal-phase chromatography, a polar stationary phase is used with a non-polar mobile phase.[16] This can be a viable option, especially if the derivatives are less polar or have been derivatized to reduce their polarity.

Q3: How can I improve the stability of my ACC-HCl derivative during purification?

A3: Maintaining the integrity of your compound is paramount. Consider the following:

  • Solvent Choice: Use anhydrous solvents whenever possible to minimize hydrolysis of the acyl chloride. Ensure that any water in the mobile phase is intentional and controlled.

  • pH Control: The pH of the mobile phase can significantly impact the stability and ionization state of your compound. For the hydrochloride salt, maintaining a slightly acidic pH can help to keep the amino group protonated and may improve stability. However, be mindful that acidic conditions can also promote hydrolysis.

  • Temperature: Lowering the temperature of the column and fraction collector can help to reduce the rate of degradation for thermally sensitive compounds.[17]

  • Avoid Reactive Solvents: Be cautious with solvents that can react with the acyl chloride, such as alcohols (methanol, ethanol), which can lead to ester formation.

Q4: My derivative is chiral. What are the key considerations for enantiomeric separation?

A4: Chiral separation requires a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and have shown success in separating chiral amines and amino acid derivatives.[4] The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is crucial for achieving enantioselectivity.[4] Supercritical fluid chromatography (SFC) can also be a powerful technique for chiral separations.[5][18]

II. Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific problems you might encounter during your purification experiments.

Guide 1: Poor Retention in Reversed-Phase HPLC

Problem: My 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride derivative shows little to no retention on a C18 column and elutes at or near the void volume.

Root Causes & Solutions
  • High Polarity of the Analyte: Your compound has a much higher affinity for the polar mobile phase than the non-polar stationary phase.[1]

    • Solution 1: Switch to HILIC. This is the most direct solution for retaining highly polar compounds.[2][6][7] A HILIC column with a suitable polar stationary phase (e.g., amide, diol, or unbonded silica) and a mobile phase of high organic content (e.g., >80% acetonitrile) will promote retention.[8]

    • Solution 2: Use a Reversed-Phase Column with an Embedded Polar Group (EPG). These columns have polar functional groups embedded in the alkyl chains, which can enhance the retention of polar analytes through alternative interactions.

    • Solution 3: Employ Ion-Pairing Chromatography. Adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA for positive ions) to the mobile phase forms a neutral ion-pair with your charged analyte. This increases its hydrophobicity and retention on the RP column.

  • Mobile Phase is Too "Strong" (Too Eluting): The organic content of your mobile phase may be too high.

    • Solution: Increase the Aqueous Content. If your RP column is stable in highly aqueous conditions, try increasing the percentage of the aqueous component in your mobile phase.[2] Some modern columns are designed to operate in 100% aqueous mobile phases.[11]

Experimental Protocol: Method Development for HILIC
  • Column Selection: Start with a HILIC column, such as one with an amide or unbonded silica stationary phase.

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.

    • Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.

  • Gradient Elution:

    • Start with a high percentage of Mobile Phase A (e.g., 95%) to ensure retention of your polar compound.

    • Run a gradient to increase the percentage of Mobile Phase B to elute the compound.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to fine-tune the separation and peak shape.

Guide 2: Peak Tailing and Poor Peak Shape

Problem: I am observing significant peak tailing for my ACC-HCl derivative.

Root Causes & Solutions
  • Secondary Interactions with Residual Silanols: The basic amino group of your compound can interact with acidic silanol groups on the silica surface of the stationary phase, leading to tailing.

    • Solution 1: Adjust Mobile Phase pH. For a basic compound, operating at a low pH (e.g., 2.5-4) will protonate the analyte and suppress the ionization of acidic silanols, minimizing these unwanted interactions.[2]

    • Solution 2: Use a High-Purity, End-Capped Column. Modern columns are designed with minimal accessible silanol groups, which reduces the likelihood of these interactions.

    • Solution 3: Add a Competing Base. A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to block the active silanol sites.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the Injection Volume or Sample Concentration.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Match the Sample Diluent to the Initial Mobile Phase.

Visualization: Troubleshooting Peak Tailing

Caption: A decision-making workflow for troubleshooting peak tailing.

Guide 3: Compound Degradation During Purification

Problem: My ACC-HCl derivative appears to be degrading on the column, resulting in low recovery and the appearance of new peaks.

Root Causes & Solutions
  • Hydrolysis of the Acyl Chloride: The acyl chloride is reacting with water in the mobile phase.

    • Solution 1: Use Anhydrous Solvents. If using normal-phase chromatography, ensure your solvents are rigorously dried.

    • Solution 2: Minimize Water Content in RP/HILIC. Use the minimum amount of aqueous phase necessary for retention and elution.

  • Degradation on Acidic Silica Gel: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds.[19][20]

    • Solution 1: Use a Deactivated Stationary Phase. Consider using a deactivated silica gel or a different stationary phase like neutral alumina.[19]

    • Solution 2: Add a Base to the Mobile Phase. For flash chromatography on silica, adding a small amount of a non-nucleophilic base like triethylamine can neutralize the acidic sites.

  • Thermal Instability: The compound may be degrading at ambient temperature.

    • Solution: Perform the Purification at a Lower Temperature. Use a column thermostat and a cooled fraction collector.[17]

Experimental Protocol: Purification of an Acid-Sensitive Compound using Flash Chromatography
  • Stationary Phase Selection: Use deactivated silica gel or neutral alumina.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a suitable solvent system that provides good separation.

  • Column Deactivation (if using silica gel):

    • Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.

    • Flush the column with 2-3 column volumes of this deactivating solvent.

    • Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove excess base.

  • Elution: Run the chromatography using your predetermined solvent system.

Guide 4: Co-elution of Impurities

Problem: I am unable to separate my target compound from a closely related impurity.

Root Causes & Solutions
  • Insufficient Selectivity of the Chromatographic System: The current combination of stationary and mobile phases does not provide enough difference in interaction for separation.

    • Solution 1: Change the Stationary Phase. Try a column with a different chemistry. For example, if you are using a C18 column, consider a phenyl-hexyl or a cyano column for different selectivity.

    • Solution 2: Modify the Mobile Phase.

      • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) in reversed-phase can alter selectivity.

      • Adjust the pH: Changing the pH can alter the ionization state of your compound and impurities, leading to changes in retention and potentially separation.

      • Add a Modifier: For HILIC, adjusting the type and concentration of the salt in the mobile phase can influence selectivity.

Visualization: Optimizing Selectivity

G A Start: Co-elution of Impurities B Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) A->B C Modify Mobile Phase A->C D Change Organic Modifier (e.g., ACN to MeOH) C->D E Adjust pH C->E F Add/Change Modifier (e.g., different salt in HILIC) C->F

Caption: Strategies for improving selectivity to resolve co-eluting peaks.

III. Quantitative Data Summary

The following table provides recommended starting conditions for various chromatography techniques suitable for the purification of 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride derivatives.

Chromatography Technique Stationary Phase Mobile Phase A Mobile Phase B Elution Mode Key Considerations
HILIC Amide, Diol, Unbonded SilicaHigh Organic (e.g., 95% ACN) with bufferLower Organic (e.g., 50% ACN) with bufferGradientExcellent for highly polar compounds.[6][7] Ensure proper column equilibration.
Reversed-Phase (EPG) Embedded Polar Group (e.g., C18 with amide or carbamate)Aqueous buffer (e.g., 0.1% TFA in Water)Organic (e.g., 0.1% TFA in ACN)GradientImproved retention of polar compounds compared to standard C18.
Ion-Pair RP C18, C8Aqueous buffer with ion-pairing reagentOrganic with ion-pairing reagentGradientEffective for charged analytes, but can lead to column contamination.
Ion-Exchange Strong or Weak Cation ExchangeLow ionic strength buffer at low pHHigh ionic strength buffer or buffer with increasing pHGradientHigh capacity and selectivity for charged molecules.[12][13]
Normal Phase Silica, AluminaNon-polar solvent (e.g., Hexane, Dichloromethane)Polar modifier (e.g., Ethyl Acetate, Isopropanol)Isocratic or GradientRequires anhydrous conditions. Good for less polar derivatives.
Chiral Polysaccharide-based (Cellulose, Amylose)Alkane/Alcohol (e.g., Hexane/Isopropanol)N/AIsocraticEssential for enantiomer separation.[4]

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Available at: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. Available at: [Link]

  • Purification and characterization of 1-aminocyclopropane-1-carboxylate synthase from etiolated mung bean hypocotyls. PubMed. Available at: [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. Available at: [Link]

  • Profiling of 1-aminocyclopropane-1-carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry. PMC. Available at: [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • Direct determination of 1-aminocyclopropane-1-carboxylic acid in plant tissues by using a gas chromatograph with. Iowa State University Digital Repository. Available at: [Link]

  • The effect of improper use of buffer salts on chromatographic columns and solutions! Welch Materials. Available at: [Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. ResearchGate. Available at: [Link]

  • Ion exchange chromatography of amino acids: Cation exchange equilibria and dynamics of stepwise elution with flow reversal. Purdue e-Pubs. Available at: [Link]

  • TROUBLESHOOTING GUIDE. Phenomenex. Available at: [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc.. Available at: [Link]

  • Hydrophilic interaction chromatography. Wikipedia. Available at: [Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC. Available at: [Link]

  • Long-term Stability of Cocaine Hydrochloride Aqueous Solution 50 mg/mL (5%) at Room Temperature and at 5°C ± 3°C in Glass Bottles. PubMed. Available at: [Link]

  • Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria. Available at: [Link]

  • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC International - Chromatography Online. Available at: [Link]

  • Extraction and quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissue by gas chromatography coupled to mass spectrometry. PubMed. Available at: [Link]

  • Hydrophilic Interaction Chromatography. LCGC International. Available at: [Link]

  • Synthesis and Degradation of 1-Aminocyclopropane-1-carboxylic Acid by Penicillium citrinum. J-STAGE. Available at: [Link]

  • Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. Academia.edu. Available at: [Link]

  • chiral agp for the resolution of enantiomers - an overview. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Are reversed-phase flash chromatography columns designed for aqueous solvents necessary? Biotage. Available at: [Link]

  • Choline Chloride-Based DES as Solvents/Catalysts/Chemical Donors in Pharmaceutical Synthesis. MDPI. Available at: [Link]

  • Expression, purification and characterization of 1-aminocyclopropane-1-carboxylate oxidase from tomato in Escherichia coli. PMC. Available at: [Link]

  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials. Available at: [Link]

  • 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! PMC. Available at: [Link]

  • HPLC Troubleshooting Guide. Waters Corporation. Available at: [Link]

  • Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. LCGC. Available at: [Link]

  • Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction. Agilent. Available at: [Link]

  • issues with column chromatography purification of coordination complex. Reddit. Available at: [Link]

  • Principles of Ion Exchange Chromatography. Phenomenex. Available at: [Link]

  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Waters Corporation. Available at: [Link]

  • Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. MDPI. Available at: [Link]

  • Stability evaluation of compounded clonidine hydrochloride oral liquids based on a solid-phase extraction HPLC-UV method. PMC. Available at: [Link]

  • HILIC. Dr. Maisch. Available at: [Link]

  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Daicel Chiral Technologies. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride and 1-Aminocyclopropanecarboxylic Acid (ACC)

For Researchers, Scientists, and Drug Development Professionals In the realm of organic synthesis and the development of novel therapeutics, the choice of reagents is paramount to the success of a chemical transformation...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and the development of novel therapeutics, the choice of reagents is paramount to the success of a chemical transformation. This guide provides an in-depth technical comparison of the reactivity of two key building blocks derived from 1-aminocyclopropanecarboxylic acid (ACC): the parent amino acid itself and its highly activated acyl chloride derivative, 1-aminocyclopropane-1-carbonyl-chloride hydrochloride. Understanding the distinct reactivity profiles of these two compounds is crucial for designing efficient and high-yielding synthetic routes.

Executive Summary

This guide delineates the fundamental differences in chemical reactivity between 1-Aminocyclopropane-1-carboxylic acid (ACC) and its acyl chloride counterpart. ACC, as a zwitterionic amino acid, is a relatively unreactive nucleophile and requires chemical activation to undergo acylation reactions. In stark contrast, 1-aminocyclopropane-1-carbonyl-chloride hydrochloride is a highly electrophilic and reactive acylating agent. The choice between these two reagents dictates the reaction conditions, scope of compatible functional groups, and overall efficiency of the synthetic process. This guide provides the theoretical framework, practical considerations, and detailed experimental protocols to enable researchers to make informed decisions in their synthetic endeavors.

Introduction to the Molecules

1-Aminocyclopropanecarboxylic Acid (ACC) is a non-proteinogenic cyclic amino acid. It is a well-known biosynthetic precursor to the plant hormone ethylene.[1][2] In the context of organic synthesis and drug design, the conformationally constrained cyclopropyl ring of ACC makes it an attractive building block for creating analogues of peptides and other bioactive molecules.[3] Due to its amino and carboxylic acid functional groups, ACC exists as a zwitterion at physiological pH.

1-Aminocyclopropane-1-carbonyl-chloride hydrochloride , the acyl chloride derivative of ACC, is a highly reactive electrophile. The conversion of the carboxylic acid to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, transforming it into a potent acylating agent. The hydrochloride salt form indicates that the amino group is protonated, which also serves to protect it from reacting during the acylation reaction.

Fundamental Principles of Reactivity: Carboxylic Acids vs. Acyl Chlorides

The difference in reactivity between a carboxylic acid and an acyl chloride is a cornerstone of organic chemistry. Acyl chlorides are significantly more reactive towards nucleophiles than their corresponding carboxylic acids.[4][5] This heightened reactivity stems from two primary factors:

  • The Nature of the Leaving Group: In a nucleophilic acyl substitution reaction, the facility of the reaction is largely determined by the ability of the leaving group to depart. The chloride ion (Cl⁻) is an excellent leaving group as it is the conjugate base of a strong acid (HCl). Conversely, the hydroxide ion (OH⁻) that would need to be displaced from a carboxylic acid is a very poor leaving group as it is the conjugate base of a weak acid (H₂O).

  • Electrophilicity of the Carbonyl Carbon: The highly electronegative chlorine atom in an acyl chloride strongly withdraws electron density from the carbonyl carbon, making it significantly more electrophilic and thus more susceptible to nucleophilic attack.[4]

This fundamental difference in reactivity means that while acyl chlorides can react directly with a wide range of nucleophiles, carboxylic acids typically require an "activating agent" to convert the hydroxyl group into a better leaving group before the reaction can proceed efficiently.[6]

Reactivity Profile of 1-Aminocyclopropanecarboxylic Acid (ACC)

As a carboxylic acid, ACC is relatively unreactive in acylation reactions. The direct reaction of ACC with an amine to form an amide bond is generally not feasible under mild conditions. This is because the amine, being a base, will deprotonate the carboxylic acid to form a highly unreactive carboxylate salt.[7]

To achieve amide bond formation, the carboxylic acid group of ACC must first be activated. This is typically accomplished using a variety of coupling reagents, such as carbodiimides (e.g., DCC, EDC) or uronium/aminium salts (e.g., HATU, HBTU).[6] These reagents react with the carboxylate to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile to form the desired amide.

The necessity of an activating agent introduces additional steps and reagents into the reaction, which can impact the overall yield and purity of the final product.

Reactivity Profile of 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride

In stark contrast to ACC, its acyl chloride derivative is a highly reactive acylating agent. The acyl chloride can react directly with a wide range of nucleophiles, including amines, alcohols, and water, without the need for a coupling agent.[4][5]

The reaction of 1-aminocyclopropane-1-carbonyl-chloride hydrochloride with a primary or secondary amine would proceed rapidly, even at low temperatures, to form the corresponding amide. The hydrochloride salt of the amino group on the cyclopropane ring serves as a built-in protecting group, preventing self-polymerization or other unwanted side reactions.

The high reactivity of the acyl chloride, however, also necessitates careful handling. It is highly sensitive to moisture and will readily hydrolyze back to the carboxylic acid in the presence of water. Therefore, reactions involving acyl chlorides must be carried out under anhydrous conditions.

Comparative Summary

Feature1-Aminocyclopropanecarboxylic Acid (ACC)1-Aminocyclopropane-1-carbonyl-chloride hydrochloride
Functional Group Carboxylic Acid & Amine (Zwitterionic)Acyl Chloride & Ammonium (Hydrochloride Salt)
Reactivity LowHigh
Reaction with Amines Requires an activating/coupling agent (e.g., HATU, DCC)Direct and rapid reaction
Reaction Conditions Typically room temperature with a coupling agent and a baseOften low temperatures, anhydrous conditions
Byproducts Byproducts from the coupling agent (e.g., urea from DCC)HCl
Handling Stable solid, easy to handleMoisture-sensitive, requires anhydrous handling

Experimental Protocols

Protocol 1: Amide Bond Formation using 1-Aminocyclopropanecarboxylic Acid (ACC) with HATU

This protocol describes a typical procedure for the coupling of ACC with a generic primary amine using HATU as the activating agent.

Materials:

  • 1-Aminocyclopropanecarboxylic acid (ACC)

  • Primary amine (e.g., benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Aminocyclopropanecarboxylic acid (1.0 eq) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.1 eq) to the reaction mixture and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the primary amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Protocol 2: Synthesis and Reaction of N-Boc-1-Aminocyclopropane-1-carbonyl chloride

This protocol outlines a two-step process: the synthesis of an N-protected acyl chloride of ACC, followed by its reaction with an amine. The amino group of ACC must be protected prior to the formation of the acyl chloride to prevent unwanted side reactions.

Step 1: Synthesis of N-Boc-1-Aminocyclopropane-1-carbonyl chloride

Materials:

  • N-Boc-1-Aminocyclopropanecarboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend N-Boc-1-Aminocyclopropanecarboxylic acid (1.0 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • If using oxalyl chloride, add a catalytic amount of anhydrous DMF.

  • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise to the cooled suspension.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (evolution of gas ceases and the solution becomes clear).

  • The resulting solution of N-Boc-1-Aminocyclopropane-1-carbonyl chloride in DCM is typically used directly in the next step without isolation.

Step 2: Amide Bond Formation using N-Boc-1-Aminocyclopropane-1-carbonyl chloride

Materials:

  • Solution of N-Boc-1-Aminocyclopropane-1-carbonyl chloride in DCM (from Step 1)

  • Primary or secondary amine (e.g., piperidine)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a separate dry flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C.

  • Slowly add the solution of N-Boc-1-Aminocyclopropane-1-carbonyl chloride (from Step 1) to the cooled amine solution dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-Boc protected amide. The Boc protecting group can be subsequently removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the final amide product.

Visualization of Reaction Pathways

Amide Formation Pathways cluster_0 1-Aminocyclopropanecarboxylic Acid (ACC) Pathway cluster_1 1-Aminocyclopropane-1-carbonyl-chloride Pathway ACC ACC Activated_ACC Activated Intermediate ACC->Activated_ACC Activation Amide_ACC Amide Activated_ACC->Amide_ACC Nucleophilic Attack Amine_ACC Amine Amine_ACC->Amide_ACC Coupling_Agent Coupling Agent (e.g., HATU) Coupling_Agent->Activated_ACC Acyl_Chloride Acyl Chloride (N-Protected) Amide_AC Amide (N-Protected) Acyl_Chloride->Amide_AC Direct Acylation Amine_AC Amine Amine_AC->Amide_AC

Caption: Reaction pathways for amide synthesis.

Conclusion

The choice between 1-Aminocyclopropanecarboxylic acid and its acyl chloride derivative is a critical decision in synthetic planning. ACC offers stability and ease of handling but necessitates the use of coupling reagents for acylation reactions. This route is often preferred in solid-phase peptide synthesis and when milder reaction conditions are paramount, despite the additional cost and potential for side reactions from the coupling agent.

Conversely, 1-aminocyclopropane-1-carbonyl-chloride hydrochloride (or its N-protected precursor) provides a highly reactive and efficient means of acylation, obviating the need for activating agents. This leads to simpler reaction workups and potentially higher yields. However, its moisture sensitivity demands more stringent reaction conditions and careful handling.

Ultimately, the optimal choice depends on the specific synthetic target, the scale of the reaction, the presence of other sensitive functional groups, and the desired overall efficiency of the synthetic sequence. A thorough understanding of the reactivity principles outlined in this guide will empower researchers to make the most strategic choice for their specific application.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Chan, L. C., & Cox, B. G. (2009). Kinetics of reaction of thionyl chloride with carboxylic acids. A new look at an old reaction. Organic & Biomolecular Chemistry, 7(13), 2796–2803.
  • Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 10, 1602.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
  • Al-Harrasi, A., & Al-Sadi, A. M. (2021). Chemistry and Biology of 1-Aminocyclopropane-1-carboxylic Acid (ACC)
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852.
  • Adams, D. O., & Yang, S. F. (1979). Ethylene biosynthesis: identification of 1-aminocyclopropane-1-carboxylic acid as an intermediate in the conversion of methionine to ethylene. Proceedings of the National Academy of Sciences, 76(1), 170-174.
  • "Conversion of Carboxylic Acids to Amides." Chemistry LibreTexts, 30 May 2020, chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/21%3A_Carboxylic_Acid_Derivatives_and_Nucleophilic_Acyl_Substitution_Reactions/21.
  • "Process for preparing fatty acid chlorides and N-acyl amino acid salts." European Patent Office, EP 3647303 A1, 6 May 2020, data.epo.org/publication-server/document?i=PN000003647303A1.
  • "Preparation of amino acid chloride." Google Patents, JPS5874643A, 2 May 1983, patents.google.
  • "Amide coupling reaction in medicinal chemistry. Coupling reagents." HepatoChem, .

  • "Reactions of Acid Chlorides." Chemistry LibreTexts, 5 June 2019, chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Acid_Chlorides/Reactivity_of_Acid_Chlorides/Reactions_of_Acid_Chlorides.
  • "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem, 4 June 2024, .

  • "Amide Functional Group: Properties, Synthesis, and Nomenclature." Master Organic Chemistry, 28 Feb. 2018, .

Sources

Comparative

Overcoming Steric Hindrance in Peptide Synthesis: 1-Aminocyclopropane-1-carbonyl-chloride Hydrochloride vs. Standard Coupling Reagents

The incorporation of conformationally constrained, non-proteinogenic amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug design. Among these, 1-aminocyclopropane-1-carboxylic acid (ACPC, als...

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Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of conformationally constrained, non-proteinogenic amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug design. Among these, 1-aminocyclopropane-1-carboxylic acid (ACPC, also known as ACC) is highly valued for its ability to lock peptide conformations and its unique biological roles, such as acting as a precursor to the plant hormone ethylene[1].

However, as an α,α-disubstituted amino acid, ACPC presents severe steric hindrance during peptide synthesis. This guide provides an in-depth, objective comparison between utilizing the pre-activated 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride (ACPC-Cl HCl) versus standard uronium-based coupling reagents like HATU . By analyzing the underlying reaction mechanisms, we will establish why traditional methods often fail and how acid chlorides offer a highly efficient, self-validating alternative for hindered systems.

Mechanistic Causality: Why Standard Reagents Struggle

To understand the disparity in coupling efficiency, we must examine the transition states of the acylating species.

The Limitation of Uronium Salts (HATU/HBTU)

Standard coupling reagents like 2 are celebrated for their rapid reaction kinetics and low epimerization rates in standard linear peptides[2]. The mechanism relies on activating the carboxylic acid to form an OAt (7-azabenzotriazole) active ester[3]. However, when the amino acid is α,α-disubstituted (like ACPC), the resulting active ester is exceptionally bulky. The steric clash between the bulky OAt leaving group and the incoming nucleophilic amine drastically reduces the rate of aminolysis. This slow kinetic profile allows competing side reactions—such as oxazolone formation or the guanidinylation of the free amine by excess HATU—to dominate, resulting in poor yields[4].

The Acid Chloride Advantage

Acid chlorides bypass the formation of a bulky active ester entirely[5]. In ACPC-Cl HCl , the carboxylic acid is pre-activated with a chloride ion, which is a highly electronegative and exceptionally small leaving group. This minimizes the steric shield around the electrophilic carbonyl carbon, allowing even sterically hindered secondary amines to attack rapidly. Because the reagent is supplied as a hydrochloride salt, it remains stable until neutralized by a base in situ, triggering immediate and aggressive aminolysis.

G cluster_hatu Pathway A: Standard Uronium Coupling (HATU) cluster_chloride Pathway B: Acid Chloride Coupling (ACPC-Cl HCl) A1 ACPC Free Acid + HATU + Base A2 Bulky OAt Active Ester (Severe Steric Shielding) A1->A2 A3 Slow Aminolysis (High Steric Clash) A2->A3 A4 Low Yield & Side Reactions (Guanidinylation) A3->A4 B1 ACPC-Cl HCl (Pre-activated) B2 Direct Aminolysis (Small Cl- Leaving Group) B1->B2 B3 Rapid Amide Bond Formation B2->B3 B4 High Yield & High Purity B3->B4

Caption: Mechanistic comparison of steric hindrance in HATU-mediated vs. Acid Chloride peptide coupling.

Quantitative Performance Comparison

The following table synthesizes benchmark performance metrics when coupling an α,α-disubstituted amino acid (like ACPC) to a moderately hindered resin-bound amine or solution-phase peptide fragment.

Parameter1-Aminocyclopropane-1-carbonyl-chloride HClHATU / DIPEADIC / OxymaPure
Activation Step None (Pre-activated)Required (in situ, 5 mins)Required (in situ, 10 mins)
Coupling Time 15 - 30 minutes4 - 16 hours12 - 24 hours
Typical Yield > 90% 40 - 60%30 - 50%
Steric Tolerance Excellent (Small leaving group)Poor (Bulky active ester)Poor to Moderate
Primary Byproducts HCl (Neutralized by DIPEA)Tetramethylurea, HOAtDiisopropylurea (DCU)
Handling Risk Moisture sensitive, corrosiveStable, but HOAt is potentially explosiveDCU is insoluble, hard to wash

Self-Validating Experimental Protocols

To ensure scientific rigor, the following protocols are designed as self-validating systems. Every critical action is paired with its chemical causality and a definitive validation step to confirm success before proceeding.

Protocol A: High-Efficiency Coupling using ACPC-Cl HCl (Solution Phase)

This protocol leverages the extreme reactivity of the acid chloride. Anhydrous conditions are mandatory to prevent the acid chloride from hydrolyzing back into the unreactive free acid.

  • Preparation & Acid Scavenging: Dissolve the amine-bearing peptide fragment (1.0 eq) in anhydrous Dichloromethane (DCM). Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA serves a dual purpose. It neutralizes the HCl salt of the ACPC-Cl reagent and acts as a scavenger for the stoichiometric HCl generated during the amide bond formation, preventing the protonation (and subsequent deactivation) of the nucleophilic amine.

  • Temperature Control: Cool the reaction flask to 0°C using an ice bath.

    • Causality: Acid chloride aminolysis is highly exothermic. Cooling prevents the degradation of the peptide and suppresses unwanted side reactions.

  • Coupling: Add ACPC-Cl HCl (1.5 eq) portion-wise over 5 minutes. Remove the ice bath and let stir at room temperature for 30 minutes.

  • System Validation (LC-MS Quench Test): Withdraw a 10 µL aliquot and quench it into 100 µL of Methanol.

    • Validation Logic: Methanol instantly converts any unreacted ACPC-Cl into its methyl ester. Analyze via LC-MS. The system is validated as complete when the extracted ion chromatogram (EIC) shows the complete disappearance of the starting amine mass and the dominance of the desired product [M+H]+ peak.

Protocol B: Standard Coupling using HATU (Solid-Phase Peptide Synthesis)

While less efficient for ACPC, this method is standard for less hindered amino acids and serves as the baseline comparison[3].

  • Pre-Activation: In a vial, dissolve Fmoc-ACPC-OH (3.0 eq) and 3 (2.9 eq) in Dimethylformamide (DMF). Add DIPEA (6.0 eq) and stir for exactly 3 minutes.

    • Causality: The slight deficit of HATU (2.9 eq vs 3.0 eq acid) ensures no unreacted uronium salt transfers to the resin, which would irreversibly guanidinylate the N-terminus[4].

  • Coupling: Add the activated mixture to the resin-bound amine. Agitate for 4 to 16 hours at room temperature.

  • System Validation (Kaiser Test): Wash the resin thoroughly with DMF and DCM. Take a few resin beads and perform a Ninhydrin (Kaiser) test.

    • Validation Logic: A yellow solution/bead indicates the successful acylation of all primary amines (System Validated). A blue solution/bead indicates unreacted amines (System Failed), confirming the steric limitations of HATU and necessitating a double-coupling cycle.

Conclusion

For standard, linear peptide synthesis, uronium salts like HATU remain the gold standard due to their ease of use and low epimerization rates. However, when introducing highly constrained, α,α-disubstituted residues like 1-aminocyclopropanecarboxylic acid, the steric bulk of the active ester intermediate becomes a critical failure point.

Transitioning to 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride effectively circumvents this bottleneck. By utilizing a minimal leaving group (chloride), researchers can reduce coupling times from hours to minutes, eliminate the need for expensive coupling additives, and achieve near-quantitative yields even in sterically demanding environments.

References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity Source: Frontiers in Plant Science URL:[Link]

Sources

Validation

Comprehensive Comparison Guide: HPLC Validation Methods for 1-Aminocyclopropane-1-carbonyl-chloride Hydrochloride Reaction Products

Introduction 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride (ACPC-Cl HCl) is a highly reactive acyl chloride intermediate widely utilized in the synthesis of 1-aminocyclopropanecarboxylic acid (ACC) derivatives, p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Aminocyclopropane-1-carbonyl-chloride hydrochloride (ACPC-Cl HCl) is a highly reactive acyl chloride intermediate widely utilized in the synthesis of 1-aminocyclopropanecarboxylic acid (ACC) derivatives, peptidomimetics, and pharmaceutical active ingredients. However, analyzing its reaction products presents a significant analytical challenge. Due to the inherent moisture sensitivity of acyl chlorides, ACPC-Cl HCl rapidly hydrolyzes to form ACC, a zwitterionic degradation product lacking a strong UV chromophore. Consequently, validating the purity and yield of ACPC-Cl HCl reaction mixtures requires specialized High-Performance Liquid Chromatography (HPLC) techniques.

This guide objectively compares the three primary HPLC validation methodologies—Pre-Column Derivatization RP-HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), and Standard Reversed-Phase HPLC (RP-HPLC)—providing researchers with self-validating protocols and empirical data to optimize their analytical workflows.

Mechanistic Pathways & Analytical Challenges

The selection of an HPLC method is dictated by the chemical fate of ACPC-Cl HCl in the reaction matrix. When exposed to nucleophiles (e.g., amines, alcohols), it forms the target amides or esters. However, trace moisture leads to competitive hydrolysis, yielding ACC.

G A ACPC-Cl HCl (Reactive Intermediate) B Hydrolysis (Moisture) A->B C Nucleophilic Attack (Amines/Alcohols) A->C D ACC (Degradation Product) B->D E Target Amides/Esters C->E

Reaction and degradation pathways of ACPC-Cl HCl.

Because ACC and many aliphatic target products lack conjugated pi-systems, direct UV detection at standard wavelengths (e.g., 254 nm) yields poor sensitivity and baseline noise.

Comparative Analysis of HPLC Methods
Method A: Pre-Column Derivatization RP-HPLC (High Sensitivity)

To overcome the lack of a chromophore in ACC and unreacted aliphatic amines, pre-column derivatization utilizing reagents like o-phthaldialdehyde (OPA) or phenylisothiocyanate (PITC) is employed[1][2].

  • Causality: OPA reacts specifically with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative. This chemical tagging drastically increases the hydrophobicity of the analyte, allowing for excellent retention on a standard C18 column, while shifting detection to fluorescence (Ex: 340 nm, Em: 450 nm), effectively eliminating background matrix interference[1]. Alternative reagents like AccQ-Fluor can also be utilized to convert both primary and secondary amines into stable, fluorescent urea derivatives[3].

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

For laboratories requiring high-throughput analysis without the added complexity of derivatization, HILIC offers a direct approach[4].

  • Causality: HILIC utilizes a polar stationary phase (e.g., bare silica or amide-bonded) and a highly organic mobile phase (typically >70% acetonitrile). Water from the mobile phase forms a stagnant, water-rich layer on the stationary phase. Highly polar and zwitterionic compounds like ACC partition into this aqueous layer, achieving retention that is impossible on a C18 column without ion-pairing agents[5].

Method C: Standard RP-HPLC (For Aromatic Derivatives)

If the ACPC-Cl HCl has been reacted with an aromatic amine or alcohol, the resulting product inherently possesses a strong UV chromophore. In these cases, standard RP-HPLC is sufficient and preferred for its simplicity.

Workflow Start Sample: ACPC-Cl HCl Reaction Mixture Decision1 Are target products highly polar / lacking chromophores? Start->Decision1 PolYes Yes (e.g., ACC, aliphatic amides) Decision1->PolYes PolNo No (Aromatic amides/esters) Decision1->PolNo Decision2 Is high-throughput direct analysis required? PolYes->Decision2 RP Standard RP-HPLC-UV (Direct Analysis) PolNo->RP HILIC HILIC-MS/UV (No Derivatization) Decision2->HILIC Yes Deriv Pre-Column Derivatization (OPA / PITC + RP-HPLC) Decision2->Deriv No

Decision matrix for selecting an HPLC validation method.

Quantitative Performance Comparison

The following table summarizes the performance characteristics of the evaluated methods based on established validation parameters for ACC and related aliphatic amino derivatives[2][4][5].

ParameterPre-Column Deriv. (OPA/Fluorescence)Pre-Column Deriv. (PITC/UV)HILIC (Direct UV/MS)Standard RP-HPLC (UV)
Target Analytes Primary Amines, ACCPrimary/Secondary Amines, ACCPolar Amides, ACCAromatic Amides/Esters
Limit of Detection (LOD) ~1 pmol[1]~1-5 pmol[2]~2.5 pg (MS) / ~0.5 µg/mL (UV)[4][5]~0.1 µg/mL
Linearity (R²) > 0.999> 0.995> 0.999[4]> 0.999
Sample Prep Time High (30-40 mins)High (20-30 mins)Low (< 5 mins)Low (< 5 mins)
Matrix Interference Very Low (High Specificity)ModerateLow (with MS), Moderate (UV)Moderate
Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . By incorporating internal standards and specific system suitability checks, these workflows inherently verify their own accuracy, preventing false positives caused by reagent degradation or matrix effects.

Protocol 1: Pre-Column OPA Derivatization for ACC Degradation Monitoring
  • Objective: Quantify the degradation of ACPC-Cl HCl to ACC.

  • Self-Validation Mechanism: Addition of Norvaline as an internal standard (IS). Because Norvaline is an unnatural amino acid, its recovery directly validates the derivatization efficiency and injection volume consistency.

  • Sample Quenching: Immediately quench 10 µL of the ACPC-Cl HCl reaction mixture with 90 µL of anhydrous methanol to halt further hydrolysis.

  • Internal Standard Addition: Add 10 µL of 1 mM Norvaline (IS) to the quenched sample.

  • Derivatization Reaction:

    • Mix 20 µL of the sample/IS mixture with 40 µL of 0.4 M borate buffer (pH 9.5). Causality: OPA derivatization requires an alkaline environment to ensure the primary amine is deprotonated and sufficiently nucleophilic.

    • Add 10 µL of OPA reagent (10 mg OPA dissolved in 1 mL methanol, mixed with 10 µL 3-mercaptopropionic acid).

    • Vortex and incubate at room temperature for exactly 2 minutes. Causality: Isoindole derivatives are prone to degradation; strict timing ensures reproducible fluorescence yields.

  • HPLC Analysis:

    • Column: C18 Reverse-Phase (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution. Solvent A: 20 mM Sodium Acetate (pH 6.5). Solvent B: Methanol.

    • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

  • Validation Check: Calculate the ACC/Norvaline peak area ratio. A consistent Norvaline peak area across all injections validates the integrity of the OPA reagent and the autosampler precision.

Protocol 2: HILIC Method for Direct Reaction Product Analysis
  • Objective: Simultaneous quantification of polar amides and ACC without derivatization.

  • Self-Validation Mechanism: System Suitability Testing (SST) using a known zwitterionic standard prior to sample injection to verify the integrity of the aqueous layer on the stationary phase.

  • Sample Preparation: Dilute the reaction mixture 1:10 in 80% Acetonitrile / 20% Water. Causality: HILIC requires the sample diluent to closely match the high-organic mobile phase to prevent peak distortion or solvent breakthrough[5].

  • System Suitability Test (SST): Inject a standard solution containing 10 µg/mL ACC and 10 µg/mL Uracil (void volume marker). Validation Check: The retention factor (k') for ACC must be > 2.0, confirming the stationary phase is properly hydrated.

  • HPLC Analysis:

    • Column: Bare Silica or Amide-bonded HILIC column (2.1 x 100 mm, 3 µm).

    • Mobile Phase: Isocratic elution. 75% Acetonitrile / 25% 10 mM Ammonium Formate buffer (pH 3.0). Causality: The low pH ensures ACC is fully protonated at the amine group, enhancing its interaction with the stationary phase and improving peak shape[4].

    • Detection: UV at 210 nm or LC-MS/MS (ESI+).

  • Matrix Spike Recovery: Spike a known concentration of ACC into a blank reaction matrix. A recovery of 95-105% validates the absence of ion suppression (if using MS) or co-eluting UV interferences.

References
  • High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. Source: PubMed. 1

  • Analysis by reverse-phase high-pressure liquid chromatography of phenylisothiocyanate-derivatized 1-aminocyclopropane-1-carboxylic acid in apple extracts. Source: PubMed. 2

  • Quantitative analysis of ethylene precursor ACC in plant samples by liquid chromatography-tandem mass spectrometry. Source: PMC. 5

  • Determination of amino acid without derivatization by using HPLC - HILIC column. Source: JOCPR.4

  • HPLC Analysis of Amoxicillin Using AccQ-Fluor Reagent for Pre-Column Derivatization. Source: PJOES. 3

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Analytical Purity of 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride

Abstract 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride (ACC-Cl·HCl) is a valuable, yet highly reactive, building block in synthetic chemistry. Its utility is directly proportional to its purity.

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-Aminocyclopropane-1-carbonyl-chloride hydrochloride (ACC-Cl·HCl) is a valuable, yet highly reactive, building block in synthetic chemistry. Its utility is directly proportional to its purity. As an acid chloride, it is exceptionally susceptible to hydrolysis, converting back to its parent carboxylic acid, 1-Aminocyclopropane-1-carboxylic acid (ACC). This guide provides a multi-faceted analytical strategy for researchers and drug development professionals to confidently assess the purity of newly synthesized ACC-Cl·HCl. We will compare and contrast several orthogonal analytical techniques, explaining the causal logic behind method selection and providing actionable, field-tested protocols. This comprehensive approach ensures a robust and reliable quality assessment, critical for downstream applications where stoichiometric accuracy is paramount.

The Central Challenge: Inherent Instability

The primary obstacle in handling and analyzing ACC-Cl·HCl is its reactivity. The electrophilic carbonyl carbon of the acid chloride is a prime target for nucleophiles, with ambient moisture being the most common culprit. This rapid hydrolysis presents a dual analytical challenge: not only must the parent compound be quantified, but its primary degradant, ACC, must also be accurately measured.

Therefore, a robust purity validation workflow must be designed to account for this instability. This involves selecting appropriate anhydrous solvents, minimizing sample exposure to the atmosphere, and employing analytical techniques that can differentiate and quantify both the acid chloride and its hydrolysis product.

cluster_products Degradation Products ACC_Cl ACC-Cl·HCl (Target Analyte) ACC ACC·HCl (Primary Degradant) ACC_Cl->ACC Hydrolysis H2O H₂O (Moisture) H2O->ACC Reactant HCl HCl (gas)

Caption: Hydrolysis pathway of ACC-Cl·HCl to its primary degradant.

A Multi-Pronged Analytical Strategy: Comparison of Methods

No single analytical technique can provide a complete picture of purity. A self-validating system relies on orthogonal methods—techniques that measure the same attribute through different physical principles. Here, we compare the most effective approaches for ACC-Cl·HCl.

Analytical Technique Principle Information Gained Advantages Limitations
Quantitative ¹H NMR (qNMR) Nuclear spin resonanceAbsolute purity, structural confirmation, identification & quantification of organic impurities (e.g., ACC, residual solvents)Provides absolute purity without a specific reference standard for the analyte; non-destructive; structurally informative.[1][2][3][4]Lower sensitivity than chromatography; requires a high-purity internal standard.
Argentometric Titration Precipitation titrationQuantifies total chloride content (covalent and ionic)Simple, cost-effective, and highly accurate for bulk assay.[5][6][7]Non-specific; cannot differentiate between the desired product and other chloride-containing impurities or the HCl salt.
HPLC with Derivatization Chromatographic separationQuantifies ACC degradant and other non-volatile impuritiesHigh sensitivity and resolution for impurity profiling.[8][9]The acid chloride is too reactive for standard reversed-phase HPLC; requires derivatization, adding complexity and potential sources of error.
Gas Chromatography (GC) Chromatographic separationQuantifies volatile impurities and, after derivatization, the main componentHigh efficiency for volatile compounds (e.g., residual synthesis solvents)ACC-Cl·HCl is non-volatile and thermally labile; requires derivatization which can be complex.[10]

Based on this comparison, the most robust and efficient workflow combines Quantitative ¹H NMR for an absolute purity assessment of the organic moiety and Argentometric Titration to confirm the total chloride content. HPLC analysis of the parent ACC starting material can serve as a valuable supplementary method to establish a baseline impurity profile.

start Synthesized ACC-Cl·HCl Sample qnmr Quantitative ¹H NMR (qNMR) start->qnmr titration Argentometric Titration start->titration purity Organic Purity (%) & Impurity Profile qnmr->purity chloride Total Chloride Content (%) titration->chloride decision Purity Validated? purity->decision chloride->decision pass Release for Use decision->pass Yes fail Review Synthesis & Purification decision->fail No

Caption: Recommended workflow for validating the purity of ACC-Cl·HCl.

Experimental Protocols

These protocols are designed to be self-validating by providing clear benchmarks for system suitability and data interpretation.

Protocol: Purity Determination by Quantitative ¹H NMR (qNMR)

Causality: qNMR is chosen as the primary method because the integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[1][4] By adding a certified internal standard of known purity and mass, we can calculate the absolute purity of the target analyte without needing a pre-certified standard of ACC-Cl·HCl itself, which is often unavailable due to its instability.[2][3]

Materials:

  • ACC-Cl·HCl sample

  • High-purity (>99.9%) internal standard (e.g., maleic acid, dimethyl sulfone). The standard must be soluble in the chosen solvent, have signals that do not overlap with the analyte, and be non-reactive.

  • Anhydrous deuterated solvent (e.g., DMSO-d₆, Acetonitrile-d₃). DMSO-d₆ is often a good choice as its residual proton signal is far downfield from the cyclopropane protons.

  • NMR spectrometer (≥400 MHz)

  • Analytical balance (accurate to ±0.01 mg)

Procedure:

  • Sample Preparation: Perform all steps quickly in a low-humidity environment (e.g., glove box or under a stream of dry nitrogen).

    • Accurately weigh ~15-20 mg of the internal standard into a clean, dry vial. Record the mass precisely.

    • To the same vial, add ~20-25 mg of the ACC-Cl·HCl sample. Record the mass precisely.

    • Immediately add ~0.75 mL of the anhydrous deuterated solvent.

    • Cap the vial tightly and vortex until both components are fully dissolved.

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire a standard proton NMR spectrum.

    • Key Parameter Justification: Ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of both the analyte and standard protons. This is critical for accurate integration and is a cornerstone of trustworthy quantitative data. A d1 of 30 seconds is a safe starting point.

  • Data Processing & Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the cyclopropane protons) and a well-resolved signal from the internal standard.

    • Calculate the purity using the following formula[4]: Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%) Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity = Purity of the standard

Expected Results: A high-purity sample will show clean cyclopropane signals and minimal peaks corresponding to the parent ACC (distinguishable by a shift in the alpha-proton environment). The calculated purity should be reported alongside any identified impurities.

Protocol: Total Chloride Determination by Argentometric Titration (Mohr's Method)

Causality: This classic precipitation titration provides an orthogonal validation of the compound's composition.[11] It quantifies the total chloride moles per unit mass. Silver nitrate (AgNO₃) solution is used to titrate the sample, precipitating silver chloride (AgCl). A potassium chromate (K₂CrO₄) indicator forms a red-brown precipitate of silver chromate (Ag₂CrO₄) only after all chloride ions have been consumed, signaling the endpoint.[5][7]

Materials:

  • ACC-Cl·HCl sample

  • Standardized 0.1 M Silver Nitrate (AgNO₃) solution

  • 5% Potassium Chromate (K₂CrO₄) indicator solution

  • Deionized water

  • Burette, pipettes, and conical flasks

Procedure:

  • Sample Preparation:

    • Accurately weigh ~150-200 mg of the ACC-Cl·HCl sample into a 250 mL conical flask.

    • Dissolve the sample in ~50 mL of deionized water.

  • Titration:

    • Add 1 mL of the 5% potassium chromate indicator to the sample solution. The solution will turn a faint yellow.[5]

    • Titrate with the standardized 0.1 M AgNO₃ solution, swirling the flask constantly. A white precipitate of AgCl will form.

    • The endpoint is reached upon the first appearance of a permanent, faint red-brown or orange-red color, indicating the formation of Ag₂CrO₄.[6]

  • Calculation:

    • Calculate the percentage of total chloride in the sample: Chloride (%) = (V_AgNO3 * M_AgNO3 * MW_Cl / m_sample) * 100 Where:

      • V_AgNO3 = Volume of AgNO₃ solution used (in Liters)

      • M_AgNO3 = Molarity of AgNO₃ solution

      • MW_Cl = Molecular weight of Chlorine (35.45 g/mol )

      • m_sample = mass of the sample (in grams)

Expected Results: For pure, anhydrous 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride (C₄H₆ClNO·HCl, MW = 156.01), there are two moles of chloride per mole of compound. The theoretical total chloride content is (2 * 35.45 / 156.01) * 100 = 45.45% . The experimental value should be very close to this theoretical value. A significantly lower value may indicate the presence of non-chloride impurities or significant hydrolysis (which would result in a lower mass percentage of chloride).

Conclusion and Best Practices

Validating the purity of a reactive intermediate like 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride demands a meticulous and multi-faceted approach. Relying on a single method, such as HPLC, is insufficient due to the compound's inherent instability in typical chromatographic systems.

The recommended combination of Quantitative ¹H NMR and Argentometric Titration provides a robust, self-validating system. qNMR delivers an absolute assessment of the organic purity and impurity profile, while titration confirms the correct elemental composition. By understanding the causality behind these methods and adhering to rigorous experimental protocols, researchers can ensure the quality of their material, leading to more reliable and reproducible downstream results.

References

  • Journal of the American Chemical Society. (2018). Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin. Available at: [Link]

  • University of Canterbury. Determination of Chloride Ion Concentration by Titration (Mohr's Method). Available at: [Link]

  • Google Patents. (2004). US6727384B1 - Method for purifying acid chlorides.
  • Frontiers in Plant Science. (2018). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Available at: [Link]

  • ACS Omega. (2020). Indicator-Free Argentometric Titration for Distance-Based Detection of Chloride Using Microfluidic Paper-Based Analytical Devices. Available at: [Link]

  • JEOL. (2022). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. Available at: [Link]

  • Taylor & Francis Online. (2012). Determination of 1-aminocyclopropane-1-carboxylic Acid in Apple and Peach Extracts by High Performance Liquid Chromatography Coupled to a Fluorescence Detector. Available at: [Link]

  • USDA Food Safety and Inspection Service. Determination of Salt. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]

  • ResearchGate. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?. Available at: [Link]

  • Scribd. Argentometric Titration. Available at: [Link]

  • Iowa State University Digital Repository. (2006). Direct determination of 1-aminocyclopropane-1-carboxylic acid in plant tissues by using a gas chromatograph with flame-ionization detection. Available at: [Link]

  • SpringerLink. (2025). Regulation of 1-aminocyclopropane-1-carboxylic acid synthase (ACS) expression and its functions in plant life. Available at: [Link]

  • Agilent. (2017). Analysis of Trace Metal Impurities in High Purity Hydrochloric Acid Using ICP-QQQ. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Available at: [Link]

  • J-STAGE. (1993). Synthesis and Degradation of 1-Aminocyclopropane-1-carboxylic Acid by Penicillium citrinum. Available at: [Link]

  • ODU Digital Commons. Argentometric Titrations. Available at: [Link]

  • ResearchGate. (2012). Determination of 1-aminocyclopropane-1-carboxylic Acid in Apple and Peach Extracts by High Performance Liquid Chromatography Coupled to a Fluorescence Detector | Request PDF. Available at: [Link]

  • RSSL. qNMR for Purity Determination in Pharmaceuticals. Available at: [Link]

  • MDPI. (2018). Fast and Simple Analytical Method for Direct Determination of Total Chlorine Content in Polyglycerol by ICP-MS. Available at: [Link]

  • Frontiers for Young Minds. (2019). 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene. Available at: [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available at: [Link]

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Validation

A Comparative Guide for Synthetic Chemists: 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride vs. ACC Methyl Ester in Organic Synthesis

For Immediate Release A Deep Dive into the Synthetic Utility of Two Key 1-Aminocyclopropane-1-carboxylic Acid (ACC) Derivatives for Researchers, Scientists, and Drug Development Professionals. In the realm of organic syn...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Deep Dive into the Synthetic Utility of Two Key 1-Aminocyclopropane-1-carboxylic Acid (ACC) Derivatives for Researchers, Scientists, and Drug Development Professionals.

In the realm of organic synthesis, particularly in the construction of peptidomimetics and other complex molecules, the choice of activating group for a carboxylic acid is a critical decision that dictates reaction efficiency, scope, and scalability. This guide provides an in-depth, objective comparison of two derivatives of 1-aminocyclopropane-1-carboxylic acid (ACC), a conformationally constrained non-proteinogenic amino acid of significant interest in medicinal chemistry: 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride and 1-Aminocyclopropane-1-carboxylic acid methyl ester (ACC methyl ester) . This analysis is grounded in fundamental principles of reactivity and supported by experimental insights to empower chemists in selecting the optimal reagent for their synthetic endeavors.

At a Glance: Key Differences and Considerations

Feature1-Aminocyclopropane-1-carbonyl-chloride hydrochlorideACC Methyl Ester
Reactivity Highly reactive acylating agent.Moderately reactive, requires activation or forcing conditions for amidation.
Reaction Conditions Typically rapid reactions at or below room temperature.Often requires elevated temperatures, longer reaction times, or the use of coupling agents.
Byproducts Corrosive hydrochloric acid (HCl), requiring a base for neutralization.Methanol, a relatively benign and volatile byproduct.
Handling & Stability Moisture-sensitive, requires anhydrous conditions for storage and handling. The hydrochloride salt form offers improved stability over the free amine acyl chloride.Generally stable and easier to handle than the acyl chloride.
Cost & Availability Often prepared in situ from the corresponding carboxylic acid.Can be synthesized from ACC and is commercially available.
Key Applications Efficient formation of amides and esters, especially with less reactive nucleophiles.Used in peptide synthesis, often with coupling agents, and as a starting material for further derivatization.

The Underlying Chemistry: A Tale of Two Electrophiles

The divergent reactivity of these two ACC derivatives stems from the nature of the group attached to the carbonyl carbon.

1-Aminocyclopropane-1-carbonyl-chloride hydrochloride: The High-Octane Reagent

Acyl chlorides are among the most reactive carboxylic acid derivatives.[1][2] The high electronegativity of both the oxygen and chlorine atoms polarizes the carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack.[2] Furthermore, the chloride ion is an excellent leaving group, facilitating the nucleophilic acyl substitution reaction.[3]

The presence of the hydrochloride salt on the amino group is a crucial feature. While the free amino acyl chloride would be highly unstable and prone to polymerization, the protonated amine enhances the compound's stability, allowing for its isolation and use as a reagent. However, this also means that at least two equivalents of a base are required in subsequent reactions: one to neutralize the hydrochloride and a second to scavenge the HCl generated during the acylation reaction.[2]

dot graph "Acyl_Chloride_Reaction" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: General reaction mechanism for acylation using an N-protected ACC-chloride.

ACC Methyl Ester: The Reliable Workhorse

Methyl esters are significantly less reactive than acyl chlorides.[4] The methoxy group (-OCH₃) is a poorer leaving group compared to chloride. Consequently, direct reaction of a methyl ester with an amine to form an amide is often a slow process that may require harsh conditions, such as high temperatures.[5]

In modern organic synthesis, particularly in peptide chemistry, methyl esters are typically activated in situ using coupling reagents. Reagents like dicyclohexylcarbodiimide (DCC) or HATU convert the ester (or more commonly, the corresponding carboxylic acid) into a more reactive species, facilitating amide bond formation under milder conditions.[5]

dot graph "Methyl_Ester_Reaction" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: General reaction pathway for amide formation from an N-protected ACC methyl ester using a coupling reagent.

Experimental Insights and Practical Applications

While a direct head-to-head comparison in a single study is scarce, a survey of the literature provides clear guidance on the practical application of these reagents. For the purpose of this comparison, we will consider the N-protected forms of these reagents, as is standard practice in peptide synthesis to avoid unwanted side reactions.

Scenario 1: Synthesis of a Simple Dipeptide with a Primary Amine

Objective: To couple N-Boc-ACC with aniline.

Using N-Boc-1-aminocyclopropane-1-carbonyl chloride:

This reaction would be expected to proceed rapidly and efficiently. The high reactivity of the acyl chloride ensures a high conversion rate, even with a moderately nucleophilic amine like aniline.

Experimental Protocol Outline:

  • Dissolve aniline (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere.

  • Slowly add a solution of N-Boc-1-aminocyclopropane-1-carbonyl chloride (1.0 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench with water and perform a standard aqueous workup to remove the hydrochloride salt and excess base.

  • Purify the crude product by column chromatography.

Expected Outcome: High yield of the desired N-Boc-ACC-aniline amide. The primary challenges are the need for strictly anhydrous conditions and the careful removal of the basic and salt byproducts during workup.

Using N-Boc-ACC Methyl Ester:

Directly reacting N-Boc-ACC methyl ester with aniline would likely result in a very slow and incomplete reaction. To achieve a good yield in a reasonable timeframe, a coupling reagent is necessary.

Experimental Protocol Outline (with a coupling agent like HATU):

  • Dissolve N-Boc-1-aminocyclopropane-1-carboxylic acid (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (2.0 eq) in an anhydrous polar aprotic solvent (e.g., dimethylformamide).

  • Stir the mixture for a few minutes to pre-activate the carboxylic acid.

  • Add aniline (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Perform an aqueous workup to remove the coupling agent byproducts and base.

  • Purify the crude product by column chromatography.

Expected Outcome: Good to high yield of the desired amide. While this method avoids the use of a highly moisture-sensitive acyl chloride, it introduces the cost of the coupling reagent and the need to remove its byproducts, which can sometimes be challenging.

Decision-Making Workflow for Reagent Selection

dot digraph "Reagent_Selection_Workflow" { layout=dot; node [shape=record, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: A decision-making workflow to guide the selection between N-protected ACC-Cl and N-protected ACC-OMe.

Conclusion: A Matter of Reactivity and Practicality

The choice between 1-aminocyclopropane-1-carbonyl-chloride hydrochloride and ACC methyl ester is a classic example of the trade-off between reactivity and ease of handling in organic synthesis.

1-Aminocyclopropane-1-carbonyl-chloride hydrochloride is the more powerful acylating agent, offering rapid and efficient reactions, particularly with challenging nucleophiles. Its use is warranted when high reactivity is paramount, and the synthetic setup can accommodate the need for anhydrous conditions and the management of corrosive byproducts.

ACC methyl ester , on the other hand, provides a more stable and user-friendly alternative. While its intrinsic reactivity is lower, the use of modern coupling reagents has made it a versatile and reliable building block in peptide synthesis and other amidation reactions.[5][6] It is often the preferred choice when dealing with sensitive substrates or when the convenience of a stable, easy-to-handle reagent outweighs the need for extreme reactivity.

Ultimately, the optimal choice will depend on the specific synthetic challenge at hand, including the nature of the nucleophile, the presence of other functional groups, and considerations of scale and cost. By understanding the fundamental properties and practical considerations of each reagent, researchers can make an informed decision to achieve their synthetic goals efficiently and effectively.

References

  • LibreTexts. (2020, May 30). 25.8: Peptide Synthesis. Chemistry LibreTexts. [Link]

  • Witten, B., & Reid, E. E. (n.d.). p-AMINOTETRAPHENYLMETHANE. Organic Syntheses, 28, 12. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Mutt, V., et al. (2014). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. PMC. [Link]

  • Ohfune, Y., et al. (2021, May 11). Stereoselective Synthesis of 1-Aminocyclopropanecarboxylic Acid Carnosadines via Inter-intramolecular Double Alkylation with Optically Active 2-Methylaziridine Derivatives. The Journal of Organic Chemistry. [Link]

  • Toniolo, C., et al. (1996). Comparative study of methods to couple hindered peptides. PubMed. [Link]

  • Van Der Straeten, D., et al. (2000, October 27). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. PubMed. [Link]

  • Miller, S. J., et al. (2014, November 4). Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines. Journal of the American Chemical Society. [Link]

  • Khan Academy. (2014, January 20). Preparation of acyl (acid) chlorides [Video]. YouTube. [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Chemistry Steps. [Link]

  • Online Chemistry notes. (2020, August 15). Aniline - Lab preparation, Properties, Reactions and Uses. [Link]

  • Li, G., et al. (2008, May 8). A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-1-Aminocyclopropane-1-carboxylic Acid: A Key Building Block for Advanced Peptide Synthesis. [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Synthesis and biological evaluation of amino acid and peptide conjugates of rhein derivatives. [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • ChemistNate. (2022, January 31). Acid Chloride Reactions (General Mechanism) [Video]. YouTube. [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). [Link]

  • Arend, M., & Risch, N. (1955). Process for the synthesis of peptides. U.S.
  • Wikipedia. (n.d.). Acetyl chloride. [Link]

  • Luxembourg Bio Technologies. (2017, July 18). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. [Link]

  • L'Abbé, G., & Dehaen, W. (2015). Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]

  • Royal Society of Chemistry. (n.d.). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry. [Link]

  • Chemistry with Dr. G. (2023, December 17). Aniline one shot /Preparation & chemical reactions/Flowchart [Video]. YouTube. [Link]

  • Google Patents. (n.d.). Process for the production of acetyl chloride.

Sources

Comparative

Spectroscopic comparison of 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride and its amide derivatives

For researchers, medicinal chemists, and professionals in drug development, a precise understanding of molecular structure and functional group transformations is paramount. The conversion of a reactive acyl chloride to...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, a precise understanding of molecular structure and functional group transformations is paramount. The conversion of a reactive acyl chloride to a stable amide is a fundamental reaction in the synthesis of a vast array of biologically active molecules. This guide provides an in-depth spectroscopic comparison of 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride and its corresponding amide derivatives, offering experimental insights and theoretical underpinnings to aid in reaction monitoring and product characterization.

Introduction: The Significance of the Acyl Chloride to Amide Transition

1-Aminocyclopropane-1-carboxylic acid (ACC) and its derivatives are of significant interest in medicinal chemistry and drug discovery due to their presence in various natural products and their utility as constrained amino acid analogues. The acyl chloride form, 1-Aminocyclopropane-1-carbonyl-chloride, serves as a highly reactive intermediate, primed for nucleophilic attack to form a variety of derivatives, most commonly amides. The hydrochloride salt is often used to improve the stability and handling of the otherwise reactive free amine.

The transformation from an acyl chloride to an amide introduces significant changes to the electronic environment of the carbonyl group and the overall molecular structure. These changes are readily observable through various spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Understanding these spectroscopic shifts is crucial for confirming the successful conversion of the starting material and for the unambiguous identification of the resulting amide products.

This guide will delve into the characteristic spectroscopic features of both the acyl chloride and its amide derivatives, supported by foundational principles and comparative data.

Spectroscopic Fingerprints: Distinguishing Acyl Chlorides from Amides

The key to differentiating 1-Aminocyclopropane-1-carbonyl-chloride from its amide derivatives lies in the distinct spectroscopic signatures of the acyl chloride (-COCl) and amide (-CONH₂) functional groups.

Infrared (IR) Spectroscopy: A Tale of Two Carbonyls

Infrared spectroscopy is a powerful tool for identifying functional groups based on their vibrational frequencies. The most prominent feature in the IR spectra of these compounds is the carbonyl (C=O) stretching vibration.

  • Acyl Chlorides: The C=O stretch in acyl chlorides is found at a significantly higher wavenumber compared to most other carbonyl compounds. This is due to the strong electron-withdrawing inductive effect of the chlorine atom, which shortens and strengthens the C=O bond.[1][2] Consequently, one would expect the C=O stretch for 1-Aminocyclopropane-1-carbonyl-chloride to appear in the range of 1790-1815 cm⁻¹ .[2] For the model compound, cyclopropanecarbonyl chloride, a strong absorption is observed in this region.

  • Amides: In contrast, the C=O stretch of a primary amide, such as 1-Aminocyclopropane-1-carboxamide, appears at a much lower wavenumber, typically in the range of 1650-1690 cm⁻¹ .[2] This shift to lower frequency is attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group. This resonance effect lengthens and weakens the C=O bond.[3] Additionally, primary amides exhibit two N-H stretching bands in the region of 3170-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group.[1] Hydrogen bonding in the solid state can also influence the position and breadth of these bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).

  • ¹H NMR Spectroscopy:

    • Protons on the Cyclopropane Ring: The protons on the cyclopropane ring of both the acyl chloride and the amide will appear as complex multiplets in the upfield region of the spectrum. In the acyl chloride, the electron-withdrawing nature of the -COCl group will deshield these protons, causing them to resonate at a slightly downfield chemical shift compared to the corresponding amide.

    • Amide N-H Protons: A key differentiating feature in the ¹H NMR spectrum of the primary amide is the appearance of a broad signal corresponding to the two N-H protons, typically found in the range of 7.5-8.5 ppm.[1] The chemical shift of these protons is highly dependent on the solvent and concentration due to hydrogen bonding.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon: The most significant difference in the ¹³C NMR spectra will be the chemical shift of the carbonyl carbon. The carbonyl carbon of an acyl chloride is highly deshielded and typically resonates in the range of 160-180 ppm.[1] In contrast, the carbonyl carbon of an amide is more shielded due to the electron-donating resonance effect of the nitrogen atom and appears further upfield in the same approximate range.

    • Cyclopropane Carbons: The carbon atoms of the cyclopropane ring will also show a slight shift between the two compounds, reflecting the different electronic effects of the -COCl and -CONH₂ groups.

Mass Spectrometry (MS): Fragmentation Patterns as a Clue

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and structure.

  • Acyl Chlorides: The mass spectra of acyl chlorides are often characterized by the facile loss of the chlorine atom to form a stable acylium ion (R-C≡O⁺).[1] This fragment will typically be a prominent peak in the spectrum. The molecular ion peak of an acyl chloride may be weak or absent.[1] For compounds containing chlorine, an isotopic pattern for the molecular ion (M and M+2 peaks in an approximate 3:1 ratio) may be observed.[1]

  • Amides: Primary amides, following the nitrogen rule, will have an odd-numbered molecular weight if they contain an odd number of nitrogen atoms.[1] A characteristic fragmentation pathway for primary amides is the McLafferty rearrangement, which, if structurally possible, gives rise to a significant peak. Alpha-cleavage, leading to the formation of an amide-stabilized acylium ion, is also a common fragmentation pathway.[1]

Comparative Spectroscopic Data Summary

Spectroscopic Technique1-Aminocyclopropane-1-carbonyl-chloride Hydrochloride (Expected)Cyclopropanecarbonyl Chloride (Experimental Data)1-Aminocyclopropane-1-carboxamide (Expected)
IR Spectroscopy C=O stretch: ~1800 cm⁻¹C=O stretch: ~1785 cm⁻¹C=O stretch: ~1670 cm⁻¹N-H stretch: ~3400, 3200 cm⁻¹
¹H NMR Spectroscopy Cyclopropyl protons: Deshielded multipletsCyclopropyl protons: Multiplets at ~1.2-2.2 ppmCyclopropyl protons: Shielded multipletsN-H protons: Broad signal ~7.5-8.5 ppm
¹³C NMR Spectroscopy Carbonyl carbon: ~170-180 ppmCarbonyl carbon: ~175 ppmCarbonyl carbon: ~165-175 ppm
Mass Spectrometry Prominent acylium ion peak ([M-Cl]⁺)M-Cl peak at m/z 69Odd molecular weight, characteristic amide fragmentations

Experimental Protocols

Synthesis of 1-Aminocyclopropane-1-carboxamide from 1-Aminocyclopropane-1-carbonyl-chloride Hydrochloride

The conversion of an acyl chloride to a primary amide is typically achieved by reaction with ammonia.[4] A general and reliable protocol is outlined below.

Materials:

  • 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride

  • Ammonia solution (e.g., 0.5 M in dioxane or aqueous ammonium hydroxide)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride in a minimal amount of the anhydrous aprotic solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add at least two equivalents of the ammonia solution to the stirred reaction mixture. The first equivalent reacts to form the amide, and the second equivalent neutralizes the hydrogen chloride byproduct.[4]

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by taking a small aliquot for spectroscopic analysis (e.g., IR to check for the disappearance of the acyl chloride C=O stretch and appearance of the amide C=O stretch).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane) multiple times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1-Aminocyclopropane-1-carboxamide.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizing the Workflow and Structural Differences

To better illustrate the experimental process and the key structural changes, the following diagrams are provided.

G cluster_synthesis Synthesis Workflow start 1-Aminocyclopropane-1-carbonyl-chloride HCl in Solvent reagent Add Ammonia (2 eq.) at 0°C start->reagent reaction Stir at 0°C then RT reagent->reaction workup Aqueous Workup & Extraction reaction->workup purification Drying & Solvent Removal workup->purification product 1-Aminocyclopropane-1-carboxamide purification->product

Caption: Workflow for the synthesis of 1-Aminocyclopropane-1-carboxamide.

G cluster_acyl_chloride Acyl Chloride cluster_amide Amide acyl_chloride 1-Aminocyclopropane-1-carbonyl-chloride acyl_carbonyl C=O Stretch ~1800 cm⁻¹ (Strong Inductive Effect) acyl_chloride->acyl_carbonyl IR Signature amide 1-Aminocyclopropane-1-carboxamide acyl_chloride->amide Reaction with NH₃ amide_carbonyl C=O Stretch ~1670 cm⁻¹ (Resonance Effect) amide->amide_carbonyl IR Signature amide_nh N-H Stretches ~3400, 3200 cm⁻¹ amide->amide_nh IR Signature

Caption: Key structural and IR spectroscopic differences.

Conclusion

The spectroscopic comparison of 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride and its amide derivatives reveals distinct and predictable differences that are fundamental to chemical analysis. The high-frequency carbonyl stretch in the IR spectrum of the acyl chloride serves as a clear indicator of the starting material, while its disappearance and the emergence of a lower-frequency carbonyl stretch, along with N-H stretching bands, confirm the formation of the amide. Complementary information from NMR and mass spectrometry further solidifies the structural assignment. By understanding these spectroscopic principles and employing the outlined synthetic protocol, researchers can confidently navigate the synthesis and characterization of this important class of compounds.

References

  • PubChem. Cyclopropanecarbonyl chloride. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Tang, Y., et al. (2018). Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin. Journal of the American Chemical Society. [Link]

  • Liska, J. B. (2010). Direct determination of 1-aminocyclopropane-1-carboxylic acid in plant tissues by using a gas chromatograph with flame-ionization detection. Iowa State University Digital Repository. [Link]

  • Mikami, K., et al. (2025). 1-Aminocyclopropane-1-carboxylic acid induces resource reallocation in Pyropia yezoensis sporophytes. Frontiers in Plant Science. [Link]

  • Chemrevise. Acyl Chlorides and Acid Anhydrides. [Link]

  • Save My Exams. Acyl Chlorides (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • PharmaCompass. Cyclopropyl Carbonyl Chloride. [Link]

  • Zhou, J., et al. (2002). Spectroscopic Studies of 1-Aminocyclopropane-1-carboxylic Acid Oxidase: Molecular Mechanism and CO2 Activation in the Biosynthesis of Ethylene. ACS Publications. [Link]

  • Rocklin, R. D., et al. (2002). Spectroscopic studies of 1-aminocyclopropane-1-carboxylic acid oxidase: molecular mechanism and CO(2) activation in the biosynthesis of ethylene. PubMed. [Link]

  • Petritis, K., et al. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. PubMed. [Link]

  • Li, Y., et al. (2022). Potential Roles of 1-Aminocyclopropane-1-carboxylic Acid Synthase Genes in the Response of Gossypium Species to Abiotic Stress by Genome-Wide Identification and Expression Analysis. MDPI. [Link]

  • NIST. Cyclopropanecarboxylic acid chloride. NIST WebBook. [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • TutorChase. Describe the differences between amides and acyl chlorides. [Link]

  • Google Patents. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • Honma, M. (1985). Synthesis and degradation of 1-aminocyclopropane-1-carboxylic acid by Penicillium citrinum. PubMed. [Link]

  • Van de Poel, B., et al. (2015). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science. [Link]

  • Zhou, J., et al. (2002). Spectroscopic Studies of 1-Aminocyclopropane-1-carboxylic Acid Oxidase: Molecular Mechanism and CO2 Activation in the Biosynthesis of Ethylene. Journal of the American Chemical Society. [Link]

  • NIST. Cyclopropanecarboxylic acid chloride. NIST WebBook. [Link]

  • Sato, T., & Theologis, A. (1989). Cloning the mRNA encoding 1-aminocyclopropane-1-carboxylate synthase, the key enzyme for ethylene biosynthesis in plants. PNAS. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 1-Aminocyclopropane-1-carbonyl chloride hydrochloride in Solid-Phase Synthesis

For researchers, scientists, and professionals in drug development, the incorporation of unique structural motifs into peptides is a cornerstone of innovation. The constrained cyclopropyl ring of 1-aminocyclopropane-1-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the incorporation of unique structural motifs into peptides is a cornerstone of innovation. The constrained cyclopropyl ring of 1-aminocyclopropane-1-carboxylic acid (ACC) offers a powerful tool to induce specific conformations and enhance biological activity. While the standard Fmoc-ACC-OH is a reliable building block, the use of its pre-activated counterpart, 1-Aminocyclopropane-1-carbonyl chloride hydrochloride (Ac-Cl HCl), presents a compelling alternative for potentially accelerating synthesis and overcoming challenging couplings.

This guide provides an in-depth, objective comparison of Ac-Cl HCl reactivity and performance against the conventional Fmoc-ACC-OH/coupling reagent approach in solid-phase peptide synthesis (SPPS). We will delve into the mechanistic rationale behind experimental choices, present comparative data, and provide detailed protocols to empower you to make informed decisions for your synthetic strategy.

Mechanistic Considerations: The Rationale for Ac-Cl HCl in SPPS

The fundamental difference between using Ac-Cl HCl and Fmoc-ACC-OH lies in the activation of the carboxylic acid. In standard Fmoc-SPPS, the carboxylic acid of Fmoc-ACC-OH is converted in situ to a more reactive species (e.g., an active ester) by a coupling reagent like HCTU or HATU before it can react with the free amine on the resin-bound peptide.[1] This pre-activation step, while effective, can be slow and may be incomplete for sterically hindered amino acids.

Ac-Cl HCl, as an acyl chloride, is a highly electrophilic and pre-activated species.[2][3] The carbon atom of the carbonyl group is rendered highly positive by the electron-withdrawing effects of both the chlorine and oxygen atoms, making it exceptionally susceptible to nucleophilic attack by the resin-bound amine.[2] This inherent reactivity can, in principle, lead to faster and more efficient coupling reactions, particularly in challenging sequences. However, this high reactivity also introduces a greater risk of side reactions if not properly controlled.[4][5]

Comparative Performance Analysis: Ac-Cl HCl vs. Fmoc-ACC-OH

To provide a clear comparison, we will evaluate these two building blocks based on key performance indicators in SPPS: coupling efficiency, reaction time, and the potential for side reactions.

Table 1: Comparative Performance Metrics
Parameter1-Aminocyclopropane-1-carbonyl-chloride hydrochloride (Ac-Cl HCl)Fmoc-ACC-OH with HCTU/DIPEARationale & Key Considerations
Coupling Time ~15-30 minutes1-2 hoursThe pre-activated nature of the acyl chloride significantly reduces the time required for the acylation reaction.[6]
Coupling Efficiency Potentially >99% (with optimization)Typically >99%While standard methods are highly efficient, Ac-Cl HCl may offer an advantage in sterically hindered couplings.
Reagent Equivalents 1.5-2.0 eq. Ac-Cl HCl, 3.0-4.0 eq. Base (e.g., DIPEA)1.5-2.0 eq. Fmoc-ACC-OH, 1.5-2.0 eq. HCTU, 3.0-4.0 eq. DIPEAAc-Cl HCl eliminates the need for a separate coupling reagent, simplifying the reaction mixture.
Risk of Racemization Higher, especially with prolonged reaction times or excess baseLower with standard coupling reagents that minimize racemization.The high reactivity of acyl chlorides can increase the risk of epimerization at the alpha-carbon.[7]
Side Reactions Hydrolysis of the acyl chloride, diacylation, oxazolone formation.Aspartimide formation (if applicable in the sequence).[1]Careful control of reaction conditions, particularly moisture and base concentration, is critical for Ac-Cl HCl.[8]
Cost-Effectiveness Potentially lower due to the absence of expensive coupling reagents.Higher due to the cost of coupling reagents like HATU or HCTU.This will depend on the commercial availability and cost of Ac-Cl HCl.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. It is crucial to maintain an inert atmosphere and use anhydrous solvents when working with the highly moisture-sensitive Ac-Cl HCl.[8]

Workflow for Benchmarking Ac-Cl HCl Reactivity

experimental_workflow cluster_prep Resin Preparation cluster_coupling Coupling Comparison cluster_AcCl Method A: Ac-Cl HCl cluster_Fmoc Method B: Fmoc-ACC-OH cluster_post_coupling Post-Coupling & Analysis Resin Start with Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Fmoc_Deprotection Wash_1 Wash with DMF Fmoc_Deprotection->Wash_1 Prepare_AcCl Prepare Ac-Cl HCl solution in anhydrous DCM Wash_1->Prepare_AcCl Split Resin Batch Prepare_Fmoc Prepare Fmoc-ACC-OH and HCTU solution in DMF Wash_1->Prepare_Fmoc Add_Base_AcCl Add DIPEA to resin Prepare_AcCl->Add_Base_AcCl Add_AcCl Add Ac-Cl HCl solution dropwise Add_Base_AcCl->Add_AcCl React_AcCl React for 15-30 min Add_AcCl->React_AcCl Wash_2 Wash with DMF and DCM React_AcCl->Wash_2 Add_Base_Fmoc Add DIPEA to activate Prepare_Fmoc->Add_Base_Fmoc Add_Fmoc Add activated solution to resin Add_Base_Fmoc->Add_Fmoc React_Fmoc React for 1-2 hours Add_Fmoc->React_Fmoc React_Fmoc->Wash_2 Kaiser_Test Perform Kaiser Test on resin aliquots Wash_2->Kaiser_Test Cleavage Cleave peptide from resin (TFA cocktail) Kaiser_Test->Cleavage Analysis Analyze by RP-HPLC and LC-MS Cleavage->Analysis

Caption: Experimental workflow for benchmarking Ac-Cl HCl against Fmoc-ACC-OH.

Protocol 1: Coupling with 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride (Ac-Cl HCl)

Materials:

  • Rink Amide resin (or other suitable solid support) with a free N-terminal amine.

  • 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride (Ac-Cl HCl)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) for washing.

  • Inert atmosphere (Nitrogen or Argon).

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and then with anhydrous DCM (3x).

  • Reagent Preparation (under inert atmosphere): In a separate, dry flask, dissolve 1.5-2.0 equivalents of Ac-Cl HCl in anhydrous DCM.

  • Coupling Reaction: To the resin, add 3.0-4.0 equivalents of DIPEA in anhydrous DCM and agitate for 1-2 minutes.

  • Slowly add the Ac-Cl HCl solution to the resin suspension.

  • Agitate the reaction mixture at room temperature for 15-30 minutes.

  • Washing: Wash the resin with DCM (3x) and DMF (3x).

  • Monitoring: Perform a Kaiser test on a small sample of the resin to check for the presence of free amines. A negative result (yellow beads) indicates a complete reaction.

Protocol 2: Standard Coupling with Fmoc-ACC-OH

Materials:

  • Rink Amide resin with a free N-terminal amine.

  • Fmoc-ACC-OH

  • HCTU (or other suitable coupling reagent)

  • DIPEA

  • DMF

Procedure:

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Activation Mixture: In a separate flask, dissolve 1.5-2.0 equivalents of Fmoc-ACC-OH and 1.5-2.0 equivalents of HCTU in DMF. Add 3.0-4.0 equivalents of DIPEA and allow to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated mixture to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF (5x).

  • Monitoring: Perform a Kaiser test.

Potential Side Reactions and Mitigation Strategies

The high reactivity of Ac-Cl HCl necessitates careful control to avoid unwanted side reactions.

side_reactions AcCl Ac-Cl HCl DesiredPeptide Desired Peptide Bond AcCl->DesiredPeptide Nucleophilic Attack Hydrolysis Hydrolysis to ACC-OH AcCl->Hydrolysis Reaction with Oxazolone Oxazolone Formation (Risk of Racemization) AcCl->Oxazolone Promoted by ResinAmine Resin-NH2 ResinAmine->DesiredPeptide Water Trace H2O Water->Hydrolysis ExcessBase Excess Base (DIPEA) ExcessBase->Oxazolone

Sources

Safety & Regulatory Compliance

Safety

1-Aminocyclopropane-1-carbonyl-chloride hydrochloride proper disposal procedures

Comprehensive Safety and Disposal Guide: 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride As a researcher or drug development professional, handling highly reactive intermediates requires more than just following a...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide: 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride

As a researcher or drug development professional, handling highly reactive intermediates requires more than just following a safety data sheet (SDS)—it requires a mechanistic understanding of the chemical's behavior. 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride (CAS: 874154-69-5) is a dual-hazard compound containing both a highly reactive acyl chloride and an amine hydrochloride salt.

This guide provides the authoritative, step-by-step operational and disposal protocols necessary to manage this compound safely, ensuring laboratory integrity and regulatory compliance.

Chemical Reactivity & Mechanistic Hazards

To handle this chemical safely, one must understand the causality behind its reactivity. Acyl chlorides are highly electrophilic. When exposed to ambient moisture or liquid water, the compound undergoes rapid nucleophilic acyl substitution.

Water attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to expel a chloride ion. This reaction yields 1-aminocyclopropane-1-carboxylic acid (ACC) and hydrogen chloride (HCl) gas. Because the parent molecule is already a hydrochloride salt, the hydrolysis of one mole of this compound releases two moles of corrosive HCl. The reaction is highly exothermic; without thermal control, the heat generated will rapidly volatilize the HCl, creating a severe inhalation hazard and potentially over-pressurizing closed containers.

Toxicity Profile of the Hydrolysis Product

While the acute hazard is the corrosive HCl gas, the hydrolysis product (ACC, also known in neuropharmacology as ACPC) is biologically active. It acts as a high-affinity partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor complex [1]. While systemic toxicity is generally low—the EPA has noted its minimal toxicity in agricultural applications [2]—laboratory personnel must avoid exposure to prevent unintended neuropharmacological effects and severe chemical burns.

Hydrolysis ACPC_Cl 1-Aminocyclopropane-1-carbonyl chloride HCl Intermediate Exothermic Hydrolysis ACPC_Cl->Intermediate Water H2O (Controlled Quench) Water->Intermediate ACC 1-Aminocyclopropane-1-carboxylic acid (ACC / ACPC) Intermediate->ACC HCl Hydrochloric Acid (HCl) Intermediate->HCl SafeWaste Aqueous Waste (pH 7-8) ACC->SafeWaste Base NaHCO3 Neutralization HCl->Base Base->SafeWaste

Caption: Mechanistic pathway of controlled hydrolysis and neutralization of the acid chloride.

Operational Safety & Engineering Controls

Before initiating any workflow involving 1-aminocyclopropane-1-carbonyl-chloride hydrochloride, ensure the following systems are self-validating and operational.

Control CategoryRequirementScientific Rationale
Engineering Controls Fume hood with minimum face velocity of 100 fpm.Captures evolved HCl gas during transfer or accidental moisture exposure.
Atmosphere Schlenk line or glovebox (Argon/Nitrogen).Prevents ambient humidity from initiating premature hydrolysis.
PPE: Gloves Heavy-duty Nitrile or Neoprene (double-gloved).Provides chemical resistance against corrosive acids and acyl chlorides.
PPE: Eye/Face Splash goggles and full face shield.Protects against splattering caused by exothermic reactions with moisture.

Immediate Spill Response Procedures

CRITICAL WARNING: Never use water or standard aqueous spill kits on an acyl chloride spill. Applying water causes uncontrolled exothermic hydrolysis, aerosolizing HCl and violently splattering the corrosive mixture [3].

Step-by-Step Spill Protocol:
  • Evacuate & Isolate: Immediately clear personnel from the immediate area. Ensure the fume hood sash is lowered, or if outside a hood, increase room ventilation.

  • Don Advanced PPE: Put on a face shield, heavy-duty gloves, and a chemical-resistant apron.

  • Smother the Spill: Cover the spilled material entirely with dry sand, Oil-Dri, or solid sodium bicarbonate (NaHCO₃) . Sodium bicarbonate is preferred as it will slowly neutralize the acid chloride without providing the free water necessary for a violent reaction.

  • Sweep and Contain: Using a non-sparking plastic scoop, carefully sweep the absorbed mixture into a dry, sealable polyethylene or glass container.

  • Label and Dispose: Label the container as "Hazardous Solid Waste: Acid Chloride / Corrosive" and arrange for Environmental Health and Safety (EHS) pickup.

SOP: Controlled Quenching and Disposal

To safely dispose of unneeded or degraded reagent, it must be deliberately hydrolyzed in a controlled manner before entering the waste stream. This protocol aligns with the National Research Council's Prudent Practices in the Laboratory [4].

Materials Required:
  • Ice bath

  • Magnetic stirrer and stir bar

  • Large beaker (at least 10x the volume of the chemical to be quenched)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH)

  • pH indicator paper

Step-by-Step Quenching Methodology:
  • Preparation: In a certified fume hood, place the large beaker inside the ice bath. Add the saturated NaHCO₃ solution to the beaker and begin vigorous magnetic stirring. Causality: The ice bath absorbs the heat of the exothermic hydrolysis, preventing the solution from boiling and volatilizing HCl. The alkaline environment immediately neutralizes the generated HCl.

  • Slow Addition: Using a spatula for solids or a dry syringe for dissolved solutions (e.g., in anhydrous DCM), add the 1-aminocyclopropane-1-carbonyl-chloride hydrochloride to the stirring base in very small increments .

  • Monitor Reaction: Wait for the effervescence (CO₂ gas evolution from the bicarbonate neutralizing the HCl) to subside before adding the next increment.

  • Verification: Once all material is added, leave the mixture stirring in the ice bath for 30 minutes to ensure complete hydrolysis of any trapped acyl chloride.

  • pH Testing: Test the solution with pH paper. If the solution is acidic, add additional 1M NaOH or solid NaHCO₃ until the pH stabilizes between 7.0 and 8.0.

Workflow Start Identify Waste / Spill IsSpill Is it a Spill? Start->IsSpill SpillResp Use Dry Sand / NaHCO3 NO WATER IsSpill->SpillResp Yes Prep Prepare Ice Bath & Dilute NaHCO3 in Hood IsSpill->Prep No (Routine Disposal) SolidWaste Collect as Solid Hazardous Waste SpillResp->SolidWaste Quench Slowly Add Acid Chloride to Stirring Base Prep->Quench Test Verify pH ~7.0 Quench->Test LiquidWaste Dispose as Aqueous Hazardous Waste Test->LiquidWaste

Caption: Decision tree and workflow for the safe disposal and spill response of acid chlorides.

Waste Segregation and Final Disposal

Once the quenching process is complete and the pH is neutralized, the resulting solution contains the sodium salt of 1-aminocyclopropane-1-carboxylic acid and sodium chloride.

  • Aqueous Waste: Transfer the neutralized solution to a designated aqueous hazardous waste container. Do not mix with heavy metals or organic solvents unless specified by your institution's EHS guidelines.

  • Contaminated Packaging: Empty vials or bottles that contained the raw acid chloride should be rinsed once with a dry, inert solvent (like anhydrous DCM) which is then quenched, or the unrinsed bottles should be disposed of directly as solid hazardous waste.

References

  • Acute or prolonged exposure to 1-aminocyclopropanecarboxylic acid protects spinal neurons against NMDA toxicity. PubMed (National Institutes of Health). Available at:[Link]

  • 1-Aminocyclopropane-1-carboxylic Acid (ACC); Temporary Exemption From the Requirement of a Tolerance. Federal Register (Environmental Protection Agency). Available at:[Link]

  • Waste Management Procedures - Spills Requiring Special Procedures. Missouri S&T Environmental Health and Safety. Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (National Academies Press). Available at:[Link]

Handling

A Senior Application Scientist's Guide to Handling 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride: Essential Safety and Operational Protocols

For researchers and drug development professionals, the synthesis of novel compounds is a routine yet high-stakes endeavor. The handling of reactive intermediates, such as 1-Aminocyclopropane-1-carbonyl-chloride hydrochl...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis of novel compounds is a routine yet high-stakes endeavor. The handling of reactive intermediates, such as 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride, demands a rigorous and proactive approach to safety. This guide moves beyond mere compliance, offering a framework for understanding the inherent risks and implementing self-validating protocols for personal protection, emergency response, and disposal. The acyl chloride functional group is the primary driver of this compound's reactivity, making it highly corrosive and water-reactive. The protocols outlined below are designed to mitigate these risks effectively.

Hazard Assessment: Understanding the Reactivity of an Acyl Chloride

1-Aminocyclopropane-1-carbonyl-chloride hydrochloride is a reactive chemical due to the presence of the acyl chloride group. This functional group dictates the primary hazards associated with its handling.

  • Corrosivity : It is expected to cause severe skin burns and eye damage upon contact.[1][2][3] Direct contact with acidic corrosives can lead to deep, painful burns and potentially irreversible eye damage, including blindness.[1]

  • Water Reactivity : Like other acyl chlorides, it reacts violently with water, including moisture in the air, to produce hydrogen chloride (HCl) gas.[2][4] This gas is corrosive to the respiratory tract.[1][3] Therefore, all handling must be performed under anhydrous conditions.

  • Inhalation Hazard : Inhalation of vapors or the resulting HCl gas can cause respiratory irritation, choking, and potentially severe lung damage.[1][3]

  • Ingestion Hazard : The compound is likely harmful if swallowed, with the potential to cause severe burns to the mouth, throat, and esophagus.[1][2]

  • Flammability : While the amino hydrochloride salt may have a higher flashpoint than its non-salt counterpart, related compounds like cyclopropanecarbonyl chloride are flammable liquids and vapors.[2][5] It is prudent to treat this compound as flammable and keep it away from ignition sources.[5][6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and use of appropriate PPE are non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.

Eye and Face Protection

Standard safety glasses are insufficient.

  • Chemical Splash Goggles : Wear non-vented, chemical splash goggles that form a tight seal around the eyes.[7][8]

  • Face Shield : A full-face shield must be worn over the chemical splash goggles to protect the entire face from splashes.[9][10][11]

Skin and Body Protection
  • Gloves : Double-gloving is recommended. Use a heavier, chemical-resistant glove, such as butyl or neoprene, as the outer layer, with a lighter nitrile glove underneath.[8][11] This provides robust protection against ad-hoc exposure and allows for the safe removal of the outer glove if contaminated. Always inspect gloves for any signs of degradation or perforation before use.

  • Laboratory Coat : A flame-resistant lab coat is mandatory. For tasks with a higher risk of splashes, such as transfers of larger quantities, an acid-resistant apron should be worn over the lab coat.[8][10]

  • Full-Body Protection : For large-scale operations or in the event of a significant spill, a full chemical-resistant suit may be necessary.[9][11]

  • Footwear : Closed-toe shoes are required at a minimum. For handling larger quantities, chemical-resistant boots are recommended.[9]

Respiratory Protection

All work with 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride must be conducted in a certified chemical fume hood to control vapor and HCl gas exposure.[4]

  • Respirator : If there is a potential for exposure above permissible limits, or in the event of a fume hood failure, a full-face respirator with an acid gas cartridge is required.[9][11] A respirator program, including fit testing, must be in place.[11]

Table 1: PPE Requirements by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Small Quantities (<1g) Chemical Splash Goggles & Face ShieldDouble Gloves (Nitrile inner, Butyl/Neoprene outer)Flame-Resistant Lab CoatRequired in a Chemical Fume Hood
Solution Preparation/Transfers (1-50g) Chemical Splash Goggles & Face ShieldDouble Gloves (Nitrile inner, Butyl/Neoprene outer)Flame-Resistant Lab Coat & Acid-Resistant ApronRequired in a Chemical Fume Hood
Large-Scale Reactions (>50g) Chemical Splash Goggles & Face ShieldDouble Gloves (Nitrile inner, Butyl/Neoprene outer)Chemical-Resistant SuitFull-face respirator with acid gas cartridge may be required
Spill Cleanup Chemical Splash Goggles & Face ShieldDouble Gloves (Nitrile inner, Butyl/Neoprene outer)Chemical-Resistant SuitFull-face respirator with acid gas cartridge

Procedural Guidance: Donning and Doffing of PPE

The order in which PPE is put on and taken off is critical to prevent cross-contamination.

Donning Sequence
  • Change into scrubs or dedicated work clothes.

  • Put on inner nitrile gloves.

  • Put on a chemical-resistant suit or lab coat/apron.

  • Put on a respirator, if required, and perform a seal check.

  • Put on chemical splash goggles and a face shield.

  • Put on outer chemical-resistant gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing Sequence (Contamination Removal)
  • Inspect PPE for visible contamination.

  • Remove outer gloves.

  • Remove the chemical-resistant suit or lab coat/apron by rolling it outwards and away from the body.

  • Remove face shield and goggles.

  • Remove respirator, if worn.

  • Remove inner gloves.

  • Wash hands thoroughly with soap and water. [1]

Emergency and Disposal Protocols

Spill Response

Immediate and correct response to a spill is crucial.

  • Evacuate and Alert : Alert all personnel in the immediate area and evacuate.

  • Isolate : Close the fume hood sash and secure the area.

  • Protect : Don the appropriate PPE for spill cleanup.

  • Contain : Use a non-reactive absorbent material like sand or vermiculite to contain the spill.[1][5] Do NOT use combustible materials like paper towels.

  • Neutralize : Cautiously neutralize the spill with a weak base, such as sodium bicarbonate.

  • Collect : Collect the absorbed and neutralized material into a designated, labeled hazardous waste container.[5]

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

Spill_Response_Workflow Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Isolate Isolate Area & Close Fume Hood Alert->Isolate Don_PPE Don Full Spill Response PPE Isolate->Don_PPE Contain Contain Spill with Inert Absorbent (Sand, Vermiculite) Don_PPE->Contain Neutralize Neutralize with Sodium Bicarbonate Contain->Neutralize Collect Collect Residue into Labeled Waste Container Neutralize->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste via EH&S Decontaminate->Dispose

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Aminocyclopropane-1-carbonyl-chloride hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Aminocyclopropane-1-carbonyl-chloride hydrochloride
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